Epsilon-momfluorothrin
Description
Structure
3D Structure
Properties
CAS No. |
1065124-65-3 |
|---|---|
Molecular Formula |
C19H19F4NO3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
cis-[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1 |
InChI Key |
DPJITPZADZSLBP-DQXQJKBJSA-N |
Isomeric SMILES |
C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Epsilon-momfluorothrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide known for its potent activity. This technical guide provides a detailed overview of its synthesis pathway, focusing on the core chemical reactions and precursors. The synthesis involves a multi-step process culminating in the esterification of a specific cyclopropanecarboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol. This document outlines the experimental methodologies for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is the (1R,3R,Z) stereoisomer of momfluorothrin, a carboxylic ester that functions as a pyrethroid ester insecticide.[1] Its synthesis is a key area of interest for the development of effective and specific insecticidal agents. The core of its synthesis lies in the formation of an ester linkage between a tailored cyclopropanecarboxylic acid and a complex fluorinated alcohol. This guide will delve into the specifics of this synthetic route.
Core Synthesis Pathway
The synthesis of this compound is achieved through the formal condensation of two primary precursors:
-
Precursor A (Acid Moiety): (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid or its more reactive acid halide derivative (e.g., acid chloride).
-
Precursor B (Alcohol Moiety): [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.
The principal reaction is an esterification , where the carboxylic acid (or its derivative) reacts with the alcohol to form the final ester product, this compound.[2]
Synthesis of Precursor A: (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic Acid Chloride
While specific patented industrial synthesis routes for this exact precursor are proprietary, the synthesis of similar pyrethroid acid precursors generally involves the construction of the cyclopropane (B1198618) ring followed by the introduction and modification of the side chain. The final step to increase reactivity for esterification is the conversion of the carboxylic acid to its acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of Precursor B: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
A patented method for the synthesis of this fluorinated alcohol involves a multi-step process. A general representation of such a pathway is outlined below.
Experimental Protocol: Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
-
Step 1: Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol. 2,3,5,6-tetrafluorobenzyl alcohol is reacted with a hydrogen halide (e.g., HBr) in a suitable solvent. The reaction is typically carried out at a temperature range of 40-120°C for 2-20 hours to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.
-
Step 2: Methoxylation. The resulting 3-halomethyl-1,2,4,5-tetrafluorobenzene is then reacted with methanol (B129727) in the presence of an inorganic base at a temperature between 0-65°C for 1-20 hours. This step produces 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
-
Step 3: Introduction of the Hydroxymethyl Group. The 3-methoxymethyl-1,2,4,5-tetrafluorobenzene is dissolved in an inert solvent and treated with an organolithium reagent at a low temperature (0 to -78°C) for 0.5-5 hours. Formaldehyde gas is then introduced into the reaction mixture, and the reaction is allowed to proceed for another 0.5-5 hours. A final quenching with a protic solvent yields [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[3]
| Parameter | Value |
| Step 1: Halogenation | |
| Reactant | 2,3,5,6-tetrafluorobenzyl alcohol |
| Reagent | Hydrogen halide (e.g., HBr) |
| Temperature | 40 - 120 °C |
| Reaction Time | 2 - 20 hours |
| Step 2: Methoxylation | |
| Reactant | 3-halomethyl-1,2,4,5-tetrafluorobenzene |
| Reagent | Methanol, Inorganic base |
| Temperature | 0 - 65 °C |
| Reaction Time | 1 - 20 hours |
| Step 3: Hydroxymethylation | |
| Reactant | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |
| Reagents | Organolithium reagent, Formaldehyde gas |
| Temperature | 0 to -78 °C |
| Reaction Time | 1 - 10 hours |
Table 1: Summary of Reaction Conditions for the Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.
Final Esterification Step: Synthesis of this compound
The final step in the synthesis is the esterification of the acid chloride of Precursor A with Precursor B. This reaction is characteristic of pyrethroid synthesis.
Experimental Protocol: Esterification
-
The acid chloride of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid is reacted with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in a suitable organic solvent, such as toluene.
-
A nitrogen-containing base, such as pyridine, is used as an acid acceptor to neutralize the HCl byproduct.
-
The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 40°C.[4]
-
The reaction mixture is stirred for a period of 1 to 5 hours.
-
Following the reaction, the mixture is washed with water and/or an aqueous basic solution to remove unreacted starting materials and byproducts.
-
The final product is then purified, often through distillation or recrystallization.[5]
| Parameter | Value/Condition |
| Reactants | (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid chloride, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol |
| Solvent | Toluene (or other suitable organic solvent) |
| Acid Acceptor | Pyridine (or other nitrogenous base) |
| Temperature | 0 - 40 °C[4] |
| Reaction Time | 1 - 5 hours[4] |
| Work-up | Washing with water and/or aqueous basic solution |
| Purification | Distillation or Recrystallization[5] |
Table 2: Summary of General Reaction Conditions for the Final Esterification Step.
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the overall synthesis pathway and a general experimental workflow for the production of this compound.
Caption: Synthesis Pathway of this compound.
Caption: General Experimental Workflow for Esterification.
Conclusion
The synthesis of this compound is a well-defined process rooted in the principles of pyrethroid chemistry. The key to a successful synthesis lies in the efficient preparation of the two main precursors and their subsequent esterification under controlled conditions. This guide provides a foundational understanding of the synthesis pathway and the experimental considerations involved. Further research into optimizing reaction conditions, yields, and purification methods will continue to be of interest to the scientific and industrial communities.
References
- 1. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 5. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
Epsilon-momfluorothrin: A Technical Guide to its Chemical Properties, Structure, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin is a potent, synthetic Type I pyrethroid insecticide. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and key mechanisms of action. The primary mode of insecticidal activity involves the disruption of voltage-gated sodium channels in the nervous system, leading to paralysis and death of the target insect. Additionally, this compound has been shown to activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics. This document summarizes available quantitative data, outlines general experimental approaches for its analysis, and provides visual representations of its primary signaling pathways to support further research and development.
Chemical Identity and Structure
This compound is the ISO-approved common name for the specific stereoisomer [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate.[1] It is a carboxylic ester resulting from the formal condensation of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[2][3] The unresolved isomeric mixture is known as momfluorothrin (B1263211).[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1] |
| CAS Number | 1065124-65-3[2][3] |
| Molecular Formula | C₁₉H₁₉F₄NO₃[2][4] |
| Molecular Weight | 385.35 g/mol [2][4] |
| InChIKey | DPJITPZADZSLBP-DQXQJKBJSA-N[1] |
| SMILES | COCc1c(F)c(F)c(COC(=O)[C@@H]2--INVALID-LINK--C2(C)C)c(F)c1F[4] |
| Stereochemistry | (1R,3R) configuration at the cyclopropane (B1198618) ring and (Z) configuration at the propenyl double bond. |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. While extensive experimental data is not publicly available, predicted values and some experimental observations are summarized below. It is described as a white to off-white solid.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [3] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [3] |
| Vapor Pressure | Data not available | |
| Solubility | DMSO: 5 mg/mL (12.98 mM) | [3][4] |
| Water: Data not available | ||
| LogP (Octanol-Water Partition Coefficient) | Data not available |
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: modulation of voltage-gated sodium channels and activation of the constitutive androstane receptor (CAR).
Disruption of Voltage-Gated Sodium Channels
As a Type I pyrethroid, the primary insecticidal action of this compound is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs).[5] These channels are essential for the initiation and propagation of action potentials in neurons. This compound binds to the open state of the VGSC, preventing its inactivation and deactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane. The resulting hyperexcitability of the nervous system leads to tremors, paralysis, and ultimately the death of the insect.[6]
Activation of the Constitutive Androstane Receptor (CAR)
This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver.[7] CAR is a xenobiotic sensor that regulates the transcription of genes involved in the metabolism and detoxification of foreign compounds, including cytochromes P450.[8][9] In the absence of an activator, CAR is retained in the cytoplasm in a complex with other proteins. Upon binding of an activator like this compound, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements on DNA to modulate gene expression.[10][11] Studies have shown that activation of CAR by momfluorothrin can lead to mitogenicity and the development of hepatocellular tumors in rats.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not extensively published in the public domain. However, based on general principles of pyrethroid chemistry and analytical sciences, the following sections outline plausible methodologies.
Synthesis
The commercial synthesis of this compound is a multi-step process.[5] A likely synthetic route involves the esterification of a chrysanthemic acid derivative with a fluorinated benzyl (B1604629) alcohol.[12] A potential laboratory-scale synthesis could proceed as follows:
-
Synthesis of the Acid Chloride: The carboxylic acid precursor, (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.
-
Esterification: The resulting acid chloride is then reacted with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. This reaction is also carried out in an inert solvent.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Analytical Methods
The analysis of this compound in various matrices can be accomplished using standard chromatographic techniques.
HPLC is a suitable method for the quantification of this compound in technical grade material and formulations. A reversed-phase HPLC method would be the typical approach.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Quantification: External standard method based on a calibration curve of known concentrations.
GC is a powerful technique for the analysis of pyrethroids, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
-
Instrumentation: GC-MS or GC-FID.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient to ensure good separation from any impurities.
-
Detection:
-
FID: Provides quantitative data based on the response of the analyte.
-
MS: Provides both quantitative data and structural information for confirmation of identity.
-
-
Sample Preparation: Samples are typically dissolved in an appropriate organic solvent (e.g., acetone, hexane) before injection.
In Vitro Toxicity Assessment
The cytotoxic effects of this compound can be evaluated in vitro using cell-based assays.
-
Cell Lines: Insect-derived cell lines (for insecticidal activity) or mammalian cell lines (for toxicity profiling).
-
Assay Principle: A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of the cells.[13]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of this compound.
-
After an incubation period, the MTT reagent is added to the wells.
-
Living cells will reduce the MTT to a colored formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.
Conclusion
This compound is a structurally defined and potent synthetic pyrethroid with a clear primary mechanism of action on insect voltage-gated sodium channels. Its additional activity as a CAR agonist highlights a potential for interaction with xenobiotic metabolism pathways, a factor of consideration in toxicological assessments. While detailed experimental protocols are not widely disseminated, established principles of organic synthesis and analytical chemistry provide a solid framework for its preparation and analysis. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of insecticide development, toxicology, and drug metabolism. Further research into its specific physicochemical properties and the development of publicly available, validated analytical methods would be of significant benefit to the scientific community.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]
- 4. This compound | 1065124-65-3 | MOLNOVA [molnova.com]
- 5. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 11. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 13. Evaluate the Toxicity of Pyrethroid Insecticide Cypermethrin before and after Biodegradation by Lysinibacillus cresolivuorans Strain HIS7 - PMC [pmc.ncbi.nlm.nih.gov]
Epsilon-Momfluorothrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), critical components for nerve impulse propagation. This technical guide provides an in-depth analysis of the mechanism of action of this compound on these channels. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the well-established principles of pyrethroid neurotoxicity, drawing parallels from closely related and extensively studied Type I pyrethroids to elucidate its functional and structural interactions with VGSCs. The document details the molecular basis of action, presents representative quantitative data from analogous compounds, outlines key experimental protocols for studying these interactions, and provides visual representations of the underlying pathways and experimental workflows.
Introduction: The Central Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions across the cell membrane, a process fundamental to the initiation and propagation of action potentials in excitable cells such as neurons.[1] The α-subunit, the pore-forming component of the channel, is the primary target of pyrethroid insecticides.[2] These channels cycle through three main states: resting, open, and inactivated. The precise control of these states is crucial for normal neuronal function.
Pyrethroid insecticides, including this compound, disrupt the normal gating kinetics of VGSCs.[3] This disruption leads to prolonged depolarization of the nerve membrane, causing hyperexcitation, paralysis, and ultimately the death of the insect.[4] this compound is the (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl] isomer of momfluorothrin (B1263211) and is classified as a Type I pyrethroid, a class typically lacking an α-cyano group and inducing a characteristic "T-syndrome" of tremors in poisoned animals.[5][6][7]
Molecular Mechanism of Action
The primary mechanism of action of this compound on voltage-gated sodium channels involves the modification of their gating properties. This leads to a prolongation of the sodium current during and after a depolarizing stimulus. The key effects are:
-
Slowing of Inactivation: Pyrethroids inhibit the fast inactivation process of the sodium channel, causing the channel to remain open for a longer duration during membrane depolarization.[1]
-
Inhibition of Deactivation: Upon repolarization of the membrane, pyrethroid-modified channels are slow to close (deactivate), resulting in a persistent "tail current" of sodium ions.[3]
-
State-Dependent Binding: The action of pyrethroids is state-dependent, with a higher affinity for the open and/or inactivated states of the sodium channel compared to the resting state.[3] This means the effect of the insecticide is more pronounced when the nerve is active.
These actions collectively lead to a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and eventual nerve block.
Binding Sites on the Voltage-Gated Sodium Channel
Computational modeling and site-directed mutagenesis studies have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the α-subunit of insect VGSCs. These sites are located in the interfaces between different domains of the protein:
-
PyR1: Located at the interface of domains II and III, involving the S4-S5 linker of domain II and the S5 and S6 helices of domain II and III.
-
PyR2: Situated at the interface of domains I and II.
Simultaneous binding of pyrethroid molecules to these sites is thought to be necessary to effectively lock the channel in an open state.[1]
Quantitative Analysis of Pyrethroid-Sodium Channel Interactions
Disclaimer: The following data are for pyrethroids other than this compound and should be considered as illustrative examples of the quantitative effects of this class of insecticides on voltage-gated sodium channels.
Table 1: Representative Electrophysiological Effects of Type I Pyrethroids on Voltage-Gated Sodium Channels
| Pyrethroid | Channel Type/Expression System | Effect | Concentration | Quantitative Measure | Reference |
| Permethrin | Rat Nav1.8 in Xenopus oocytes | Prolongation of tail current | 10 µM | Slowed deactivation kinetics | [8] |
| Tefluthrin | Rat Nav1.3 in Xenopus oocytes | Enhanced use-dependent modification | 100 µM | ~2-fold increase in modification | [9] |
| Bifenthrin | Rat Nav1.8 in Xenopus oocytes | Moderate prolongation of tail current | 10 µM | Intermediate deactivation kinetics | [8] |
Table 2: Representative Potency of Pyrethroids on Voltage-Gated Sodium Channels
| Pyrethroid | Channel Type/Expression System | Parameter | Value | Reference |
| Deltamethrin (Type II) | Housefly VGSC in Xenopus oocytes | EC50 for tail current modification | 0.1 µM | General Pyrethroid Literature |
| Permethrin (Type I) | Cockroach VGSC in Xenopus oocytes | EC50 for tail current modification | 1-10 µM | General Pyrethroid Literature |
Experimental Protocols
The study of this compound's effects on voltage-gated sodium channels employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is a widely used method to study the function of ion channels in a controlled environment.
Methodology:
-
cRNA Preparation: The mRNA encoding the desired sodium channel α-subunit (and any auxiliary β-subunits) is synthesized in vitro from a cDNA template.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.
-
cRNA Injection: A precise volume of the cRNA solution is injected into the cytoplasm of each oocyte using a microinjection setup.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the sodium channels on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A series of voltage protocols are applied to elicit sodium currents. To study the effect of this compound, the oocyte is perfused with a solution containing the compound.
-
Data on current amplitude, activation and inactivation kinetics, and tail currents are recorded and analyzed.
-
Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents through single or small groups of ion channels.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or neuroblastoma cells) is transfected with the cDNA encoding the sodium channel of interest.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.
-
Recording Configurations:
-
Whole-cell: The membrane patch within the pipette is ruptured, allowing for the recording of currents from the entire cell membrane.
-
Cell-attached: The seal is maintained, and currents from the channels within the patch are recorded.
-
-
Data Acquisition: Voltage protocols are applied through the patch pipette, and the resulting currents are recorded. This compound can be applied to the bath solution (for whole-cell) to study its effects.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are crucial for the binding and action of this compound.
Methodology:
-
Plasmid Preparation: The plasmid DNA containing the cDNA of the sodium channel is isolated.
-
Mutagenesis: Using a commercially available kit, specific codons in the sodium channel gene are altered to code for different amino acids. This is typically done at residues within the putative pyrethroid binding sites.
-
Sequencing: The mutated plasmid is sequenced to confirm that only the desired mutation has been introduced.
-
Functional Expression and Analysis: The mutated channel is then expressed (e.g., in Xenopus oocytes) and its sensitivity to this compound is compared to the wild-type channel using electrophysiological techniques described above. A significant change in sensitivity indicates the importance of the mutated residue.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound's action on a neuron.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for studying ion channels using Two-Electrode Voltage Clamp.
Logical Relationship: State-Dependent Binding
Caption: State-dependent binding of this compound to the VGSC.
Conclusion
This compound, as a Type I pyrethroid, acts as a potent neurotoxin by modifying the gating kinetics of voltage-gated sodium channels. Its primary mechanism involves the stabilization of the open state of the channel, leading to prolonged sodium influx and neuronal hyperexcitation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the established knowledge of pyrethroid-sodium channel interactions provides a robust framework for understanding its mode of action. The experimental protocols and conceptual models presented in this guide offer a comprehensive resource for researchers and professionals in the fields of neurotoxicology, insecticide development, and drug discovery. Further research focusing on the specific interactions of this compound with various isoforms of VGSCs will be invaluable for a more complete understanding of its efficacy and potential off-target effects.
References
- 1. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 5. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]
- 6. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1065124-65-3 | MOLNOVA [molnova.com]
Epsilon-momfluorothrin: A Technical Guide to a Novel Pyrethroid Insecticide
Abstract
Epsilon-momfluorothrin is a potent, new generation synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd. As the biologically active isomer of momfluorothrin (B1263211), it exhibits exceptional knockdown efficacy against a broad spectrum of household and public health insect pests. This technical guide provides an in-depth overview of the discovery, chemical properties, mechanism of action, insecticidal activity, synthesis, metabolism, and toxicological profile of this compound. Detailed experimental protocols for key bioassays are also presented, along with visualizations of its mechanism of action to support researchers, scientists, and professionals in the field of insecticide development.
Introduction
The ongoing challenge of insecticide resistance and the demand for more effective and safer pest control solutions necessitate the continuous development of novel active ingredients. Synthetic pyrethroids, inspired by the natural insecticidal compounds pyrethrins, have long been a cornerstone of insect control due to their high efficacy and relatively low mammalian toxicity. This compound represents a significant advancement in this class of insecticides, offering superior knockdown performance against key insect pests. This document serves as a comprehensive technical resource on the discovery and development of this innovative insecticide.
Chemical and Physical Properties
This compound is the (1R,3R)-trans-(Z) isomer of momfluorothrin.[1] It is a carboxylic ester formed from the esterification of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[2]
| Property | Value | Reference |
| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | [1] |
| CAS Number | 1065124-65-3 | [2] |
| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2] |
| Molecular Weight | 385.35 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethyl acetate; sparingly soluble in water. | [4] |
| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) | [4] |
Mechanism of Action
Primary Mode of Action: Sodium Channel Modulation
Like other pyrethroid insecticides, the primary mode of action of this compound is the disruption of nerve function in insects.[2][5] It acts as a potent modulator of voltage-gated sodium channels, which are essential for the propagation of nerve impulses. This compound binds to the sodium channels and prolongs their open state, leading to a persistent influx of sodium ions.[5] This causes hyperexcitation of the nerve cells, resulting in paralysis and subsequent death of the insect.[5] It is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 3A.[5]
Secondary Mechanism: Activation of the Constitutive Androstane (B1237026) Receptor (CAR)
In addition to its primary neurotoxic effects, this compound has been shown to be an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver.[3][6] CAR is a key regulator of xenobiotic metabolism, and its activation leads to the transcriptional upregulation of a suite of genes encoding drug-metabolizing enzymes and transporters.[7]
The activation of CAR by this compound involves the translocation of CAR from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, known as phenobarbital-responsive elements (PBREs), in the promoter regions of its target genes, initiating their transcription.[6]
Figure 1: this compound activation of the Constitutive Androstane Receptor (CAR) signaling pathway.
Downstream target genes of CAR activation include members of the Cytochrome P450 (CYP) superfamily, such as CYP2B and CYP3A, as well as various transferases and transporters.[7] This induction of metabolic enzymes can have implications for the detoxification of this compound and other xenobiotics.
Insecticidal Activity
This compound demonstrates remarkable knockdown and lethal activity against a wide array of insect pests. Its efficacy is particularly pronounced in aerosol formulations.
Knockdown Efficacy
Studies conducted by Sumitomo Chemical Co., Ltd. have shown that momfluorothrin exhibits significantly faster knockdown times (KT₅₀) compared to other pyrethroids like tetramethrin (B1681291).
| Insect Species | Formulation | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency (vs. d-Tetramethrin) | Reference |
| House Fly (Musca domestica) | Oil Solution Spray | 0.0063% | 1.8 | 8x | [8] |
| German Cockroach (Blattella germanica) | Oil Solution Spray | 0.010% | 0.58 | 20x | [8] |
| Common House Mosquito (Culex pipiens pallens) | Oil Solution Spray | 0.0063% | ≤ 0.7 | ≥ 8x | [8] |
In aerosol formulations, momfluorothrin was found to be approximately 20 times more effective against house flies and 30 times more effective against German cockroaches than tetramethrin based on KT₅₀ values.[4]
Lethal Activity (LD₅₀)
Synthesis
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their esterification.[5]
Synthesis of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid (Acid Moiety)
The synthesis of the acid moiety is a complex process that is not extensively detailed in publicly available literature. It is derived from chrysanthemic acid, incorporating a cyano group to enhance insecticidal activity.[2]
Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol (Alcohol Moiety)
A common route for the synthesis of the alcohol moiety is as follows:
-
Reaction of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide: This step introduces a halogen to the benzylic position.[9]
-
Methoxylation: The resulting halomethyl-tetrafluorobenzene is reacted with methanol (B129727) in the presence of an inorganic alkali to yield 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.[9]
-
Formylation: The product from the previous step is dissolved in an inert solvent and treated with an organolithium reagent, followed by the introduction of formaldehyde (B43269) gas to introduce the hydroxymethyl group, yielding the final alcohol moiety.[9]
Esterification
The final step in the synthesis of this compound is the esterification of the acid and alcohol moieties under controlled conditions. This can be achieved through several methods, including the reaction of the acid halide with the alcohol, a dehydration reaction between the carboxylic acid and the alcohol, or an ester exchange reaction.[8]
Figure 2: General synthesis workflow for this compound.
Metabolism
The metabolism of this compound is expected to follow the general pathways observed for other pyrethroid insecticides, primarily involving ester hydrolysis and oxidation.
Mammalian Metabolism
In mammals, pyrethroids are rapidly metabolized by carboxylesterases and cytochrome P450 (CYP) isoforms.[10] The primary metabolic reactions are:
-
Ester Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol metabolites.
-
Oxidation: Oxidation of various parts of the molecule, including the gem-dimethyl group on the cyclopropane (B1198618) ring and the propenyl side chain.[11]
These initial metabolites can then undergo further conjugation reactions, such as glucuronidation, before being excreted.[10][11]
Insect Metabolism
In insects, cytochrome P450 monooxygenases play a crucial role in the detoxification of pyrethroids.[2][5] Overexpression of certain CYP enzymes can lead to enhanced metabolism and, consequently, insecticide resistance.[2][5] The metabolic pathways are generally similar to those in mammals, with ester hydrolysis and oxidation being the key detoxification routes.
Toxicological Profile
This compound exhibits a toxicological profile characteristic of synthetic pyrethroids, with high toxicity to insects and lower toxicity to mammals.
| Organism | Test Type | Value | Reference |
| Bobwhite Quail | Acute Oral LD₅₀ | > 2250 mg/kg | [8] |
| Earthworm (Eisenia fetida) | Acute LC₅₀ | 97.6 mg/kg | [8] |
| Western Honeybee (Apis mellifera) | Acute Oral LD₅₀ | > 5.08 µ g/bee | [8] |
| Western Honeybee (Apis mellifera) | Acute Contact LD₅₀ | > 0.21 µ g/bee | [8] |
The GHS classification for momfluorothrin includes warnings for being harmful if swallowed, potentially causing damage to organs, and being very toxic to aquatic life.[2]
Experimental Protocols
Aerosol Knockdown Efficacy Testing
This protocol is adapted from WHO guidelines for testing household insecticides.
Objective: To determine the knockdown efficacy (KT₅₀) of an aerosol formulation of this compound against flying insects.
Materials:
-
Test chamber (e.g., Peet-Grady chamber)
-
Aerosol formulation of this compound
-
Adult insects (e.g., house flies, mosquitoes) of a susceptible strain
-
Observation cages
-
Timer
-
Control aerosol (propellant only)
Procedure:
-
Release a known number of adult insects (e.g., 100) into the test chamber.
-
Allow the insects to acclimate for a specified period.
-
Dispense a pre-determined amount of the aerosol formulation into the chamber.
-
Start the timer immediately upon dispensing the aerosol.
-
Record the number of knocked-down insects at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).
-
Continue observations until at least 50% of the insects are knocked down.
-
Repeat the procedure with the control aerosol.
-
Calculate the KT₅₀ value using probit analysis, correcting for any control mortality using Abbott's formula.
Figure 3: Workflow for aerosol knockdown efficacy testing.
Constitutive Androstane Receptor (CAR) Activation Assay (Luciferase Reporter Assay)
This protocol is based on commercially available cell-based assay systems.
Objective: To determine the ability of this compound to activate the human Constitutive Androstane Receptor (CAR).
Materials:
-
Hepatoma cell line (e.g., HepG2) transiently transfected with a human CAR expression vector and a luciferase reporter vector containing CAR response elements.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., CITCO for human CAR).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected hepatoma cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the overnight culture medium from the cells and add the prepared test compound dilutions. Include a vehicle control (solvent only).
-
Incubate the plate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration of this compound.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound is a highly efficacious pyrethroid insecticide with a potent knockdown effect on a variety of insect pests. Its dual mode of action, targeting both the nervous system and the xenobiotic metabolism pathway, makes it a valuable tool for modern pest management. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working on the development and application of novel insecticides. Further research into its lethal activity against specific target pests and its metabolic fate in different organisms will continue to enhance our understanding and utilization of this promising active ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 10. Cas 83282-91-1,4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | lookchem [lookchem.com]
- 11. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Epsilon-momfluorothrin: A Stereochemical Exploration of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin, a potent synthetic pyrethroid insecticide, has garnered significant attention for its efficacy in controlling a broad spectrum of insect pests. As with many chiral pesticides, the biological activity of momfluorothrin (B1263211) is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, delving into its mode of action and the differential biological activities of its isomers. While specific quantitative comparisons of all individual stereoisomers are not extensively available in the public domain, this document synthesizes the current understanding, including available efficacy data for the momfluorothrin mixture, and presents generalized experimental protocols for the assessment of pyrethroid insecticides. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of insecticides.
Introduction to this compound and its Stereoisomerism
This compound is the international common name for the specific stereoisomer [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1]. It belongs to the pyrethroid class of insecticides, which are synthetic analogues of the naturally occurring pyrethrins. The unresolved isomeric mixture is known as momfluorothrin[1][2].
The momfluorothrin molecule possesses multiple chiral centers and a carbon-carbon double bond, giving rise to several stereoisomers. Specifically, it exhibits both optical isomerism due to two chiral centers in the cyclopropane (B1198618) ring and geometric (Z/E) isomerism at the propenyl side chain[3]. This compound represents the most biologically active of these isomers, identified as the (1R)-trans-Z isomer[3]. The insecticidal activity of pyrethroids is highly dependent on their stereochemical configuration, with often only one or a few isomers exhibiting potent activity.
Mode of Action: Targeting Voltage-Gated Sodium Channels
The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the nervous system of insects[3][4]. These channels are crucial for the generation and propagation of action potentials. Pyrethroids bind to the VGSC and modify its gating properties, leading to a prolongation of the open state of the channel. This disruption of normal nerve function results in hyperexcitation, paralysis, and ultimately the death of the insect[3][4][5].
The interaction between pyrethroids and the VGSC is stereospecific. The three-dimensional structure of the insecticide molecule dictates its binding affinity and efficacy in modulating channel function. This is the molecular basis for the observed differences in biological activity among the various stereoisomers of momfluorothrin.
Biological Activity of Momfluorothrin
Knockdown Activity
A key characteristic of potent pyrethroids is their rapid knockdown effect on insects. The following table summarizes the knockdown activity of a momfluorothrin aerosol formulation against two common insect pests, as reported in the "Discovery and Development of a Novel Pyrethroid Insecticide Momfluorothrin."
| Target Pest | Active Ingredient | Concentration (% w/w) | KT50 (minutes) | Reference |
| House Fly (Musca domestica) | Momfluorothrin | 0.2 | Not Specified | [6] |
| House Fly (Musca domestica) | d-Tetramethrin | 0.4 | Not Specified | [6] |
| German Cockroach (Blattella germanica) | Momfluorothrin | 0.4 | Not Specified | [6] |
| German Cockroach (Blattella germanica) | d-Tetramethrin | 0.8 | Not Specified | [6] |
Note: The original document states that Momfluorothrin exhibited approximately 20-fold higher knockdown activity (KT50) against house flies and 30-fold higher activity against German cockroaches than Tetramethrin, but does not provide the exact KT50 values in the summary table.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of pyrethroid insecticides. These are generalized protocols and may require optimization for specific studies on this compound.
Insecticidal Activity Bioassays
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).
Materials:
-
Technical grade this compound and its other stereoisomers
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or repeating dispenser
-
Adult male German cockroaches
-
Petri dishes
-
Carbon dioxide for anesthesia
Procedure:
-
Prepare a series of dilutions of the test compounds in acetone.
-
Anesthetize adult male cockroaches using a brief exposure to carbon dioxide.
-
Apply a 1 µL droplet of the insecticide solution to the ventral side of the thorax of each cockroach using a microsyringe.
-
A control group should be treated with acetone only.
-
Place the treated cockroaches in clean petri dishes with access to food and water.
-
Record mortality at 24 and 48 hours post-treatment. Moribund insects (unable to right themselves) are typically considered dead.
-
Calculate the LD50 values using probit analysis.
This assay evaluates the speed of action of an aerosolized insecticide.
Materials:
-
Aerosol formulation of this compound
-
Peet-Grady chamber (a standardized test chamber)
-
Adult house flies (e.g., WHO susceptible strain)
-
Observation cages
Procedure:
-
Release a known number of house flies (e.g., 100) into the Peet-Grady chamber.
-
Discharge a specified amount of the aerosol insecticide into the chamber.
-
Record the number of knocked-down (paralyzed and unable to fly) flies at set time intervals (e.g., every minute for the first 10 minutes, then at 15, 30, and 60 minutes).
-
After the observation period, transfer the flies to clean cages with access to food and water.
-
Record mortality at 24 hours post-exposure.
-
Calculate the time required to knock down 50% of the population (KT50).
Electrophysiological Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is used to study the effect of compounds on ion channels expressed in a controlled system.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect voltage-gated sodium channel
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes
-
Perfusion system
-
Recording solutions (e.g., ND96)
-
This compound and its stereoisomers
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the insect VGSC of interest.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit sodium currents and record the baseline channel activity.
-
Perfuse the oocyte with a solution containing the test compound (a stereoisomer of momfluorothrin) at a known concentration.
-
Record the changes in the sodium current, particularly the decay of the tail current upon repolarization, which is characteristic of pyrethroid action.
-
Analyze the data to determine the effect of the compound on channel gating, such as the slowing of deactivation and the induction of a persistent current.
Visualizations
Signaling Pathway
Caption: Mode of action of this compound on insect voltage-gated sodium channels.
Experimental Workflow: Topical Application Bioassay
Caption: Workflow for determining the LD50 of this compound stereoisomers.
Logical Relationship: Stereoisomerism and Biological Activity
Caption: Relationship between stereoisomers and their corresponding biological activity.
Conclusion
This compound stands out as a highly active stereoisomer within the momfluorothrin complex, underscoring the critical role of stereochemistry in the biological efficacy of pyrethroid insecticides. Its potent action on insect voltage-gated sodium channels makes it an effective tool in pest management. While a comprehensive, publicly available dataset comparing the quantitative activity of all momfluorothrin stereoisomers is currently lacking, the information presented in this guide provides a solid foundation for understanding the principles of its action. The detailed experimental protocols offer a starting point for researchers aiming to further elucidate the stereoselective activity and neurotoxicology of this important insecticide. Future research focusing on the synthesis, isolation, and comparative biological evaluation of all momfluorothrin stereoisomers will be invaluable for a more complete understanding of its structure-activity relationships and for the development of even more selective and effective insect control agents.
References
- 1. First Evaluation of Field Evolved Resistance to Commonly Used Insecticides in House Fly Populations from Saudi Arabian Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. hplc.eu [hplc.eu]
- 4. Supercritical fluid chromatography separation of chiral pesticides: Unique capabilities to study cyhalothrin and metalaxyl as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 6. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
An In-Depth Technical Guide to Epsilon-momfluorothrin (CAS Number: 1065124-65-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, is a potent neurotoxin targeting voltage-gated sodium channels in insects, leading to rapid paralysis and mortality. This technical guide provides a comprehensive overview of the available scientific data on this compound (CAS: 1065124-65-3), also referred to as momfluorothrin. It covers its physicochemical properties, mechanism of action, synthesis, toxicology, pharmacokinetics, efficacy, and environmental fate. Detailed experimental protocols for key analytical methods are also provided. Furthermore, this guide includes visual representations of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its biological and chemical characteristics.
Physicochemical Properties
This compound is a crystalline solid with low water solubility and a low vapor pressure, characteristics typical of pyrethroid insecticides. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1065124-65-3 | [1][2][3] |
| Molecular Formula | C₁₉H₁₉F₄NO₃ | [1][2][3] |
| Molecular Weight | 385.35 g/mol | [1][2][3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethyl acetate | [1] |
Mechanism of Action
Primary Insecticidal Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action of this compound, like other pyrethroid insecticides, is the disruption of nerve function in insects by targeting voltage-gated sodium channels (VGSCs). These channels are essential for the initiation and propagation of action potentials in neurons.[4]
This compound binds to the VGSCs and modifies their gating properties, specifically by slowing the rates of both activation and inactivation. This results in a prolonged opening of the sodium channels, leading to a persistent influx of sodium ions. The sustained membrane depolarization causes repetitive neuronal firing, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[4]
References
- 1. Activation of PXR, CAR and PPARα by pyrethroid pesticides and the effect of metabolism by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological profile of Epsilon-momfluorothrin in preliminary studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicological profile of Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide. The information is compiled from available regulatory assessments and scientific studies, offering a detailed look at its acute, sub-chronic, and genotoxic effects, as well as its mode of action for observed toxicities.
Executive Summary
This compound is classified as "Acute Toxicity Category 4" and for "Specific Target Organ Toxicity – Single Exposure Category 2," affecting the nervous system. It is not considered to be genotoxic. The primary toxicological concern identified in preliminary studies is the induction of hepatocellular tumors in rats, a response that has been attributed to a non-genotoxic mode of action involving the activation of the constitutive androstane (B1237026) receptor (CAR).
Acute Toxicity
The acute toxicity of this compound has been evaluated by oral, dermal, and inhalation routes, primarily in rats.
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | >500 to <2000 mg/kg bw |
| LD50 | Rat | Dermal | >4000 mg/kg bw |
| LC50 | Rat | Inhalation | 5.1 mg/L (4-hour exposure) |
Sub-chronic and Chronic Toxicity
While specific NOAEL and LOAEL values from sub-chronic and chronic toxicity studies are not publicly detailed in all sources, long-term bioassays have been conducted. A 2-year study in rats revealed the development of hepatocellular tumors at high dose levels.
Genotoxicity
This compound has been subjected to a battery of in vivo and in vitro genotoxicity assays and has been found to be non-genotoxic.[1][2] The tests conducted include:
-
Ames test (bacterial reverse mutation assay)
-
In vitro chromosomal aberration test
-
In vitro gene mutation assay
-
Unscheduled DNA synthesis (UDS) assay
-
In vivo mouse micronucleus test
The absence of genotoxic activity is a key factor in the risk assessment of this compound, particularly in the context of its observed carcinogenicity in rats.
Carcinogenicity and Mode of Action
In a 2-year carcinogenicity bioassay, this compound was observed to cause hepatocellular tumors in rats.[1][3] However, it was not found to be carcinogenic in mice.[3] The proposed mode of action for the liver tumors in rats is the activation of the constitutive androstane receptor (CAR).[2][3] This is considered a non-genotoxic mechanism of carcinogenesis.
Signaling Pathway: CAR Activation in Rodent Liver
The diagram below illustrates the proposed signaling pathway for this compound-induced liver tumors in rats.
Caption: Proposed mode of action for this compound-induced rodent liver tumors via CAR activation.
Experimental Protocols
The toxicological studies on this compound have generally been conducted in compliance with OECD guidelines. While specific details of each study are proprietary, the general methodologies are outlined below.
Acute Toxicity Studies (OECD 401, 402, 403)
A standardized experimental workflow for acute toxicity testing is depicted below.
Caption: General workflow for acute toxicity testing.
-
Test Species: Typically, Sprague-Dawley or Wistar rats.
-
Administration: A single dose administered by the respective route (oral gavage, dermal application, or whole-body/nose-only inhalation).
-
Dose Levels: A control group and at least three dose levels.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dose.
-
Pathology: Gross necropsy is performed on all animals at the end of the observation period.
Genotoxicity Assays
The workflow for in vitro and in vivo genotoxicity testing follows a tiered approach.
Caption: Tiered approach for genotoxicity assessment.
Regulatory Context
This compound is an approved active substance for use in biocidal products of product-type 18 (insecticides, acaricides, and products to control other arthropods) in the European Union. The European Chemicals Agency (ECHA) Biocidal Products Committee has formulated a scientific opinion on its safety, which forms the basis for its approval.
Conclusion
The preliminary toxicological profile of this compound indicates a low order of acute toxicity and a lack of genotoxic potential. The primary finding of concern, hepatocellular tumors in rats, is understood to occur via a non-genotoxic mode of action that is well-characterized for certain pyrethroids. This information is critical for conducting human health risk assessments and for guiding further research and development of products containing this active substance.
References
Epsilon-momfluorothrin: A Technical Guide for Researchers
An In-depth Technical Guide on the Pyrethroid Ester Insecticide
This technical guide provides a comprehensive overview of Epsilon-momfluorothrin, a synthetic pyrethroid ester insecticide. It is intended for researchers, scientists, and professionals involved in drug development and pesticide research. This document details the compound's physicochemical properties, mechanism of action, synthesis, metabolism, toxicological profile, and insecticidal efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and understanding.
Introduction
This compound is a specific stereoisomer of the broader chemical momfluorothrin (B1263211).[1] It belongs to the Type I synthetic pyrethroids, a class of insecticides known for their potent activity against a wide range of insect pests.[2] Like other pyrethroids, its insecticidal action is primarily mediated through the disruption of nerve function in target organisms. This guide focuses on the technical aspects of this compound, presenting key data and methodologies relevant to its scientific evaluation.
Physicochemical Properties
This compound is a solid substance with specific chemical and physical characteristics that influence its environmental fate and biological activity. A summary of its physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyano-1-propen-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | [1] |
| CAS Number | 1065124-65-3 | [1] |
| Molecular Formula | C₁₉H₁₉F₄NO₃ | [1] |
| Molecular Weight | 385.35 g/mol | |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | |
| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) (for Momfluorothrin) | [3] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethyl acetate; hardly soluble in water. In DMSO: 5 mg/mL (12.98 mM) | [2][3] |
| LogP | 4.17468 |
Mechanism of Action
The primary mode of action of this compound, consistent with other pyrethroid insecticides, is the modulation of voltage-gated sodium channels in neurons. This leads to prolonged channel opening, hyperexcitation of the nervous system, and ultimately paralysis and death of the insect.
Neuronal Signaling Pathway Disruption
This compound acts as an axonic poison by targeting the voltage-gated sodium channels in the neuronal membranes of insects. By keeping these channels in an open state, it disrupts the normal transmission of nerve impulses, leading to hyperexcitation and paralysis.
Activation of Constitutive Androstane (B1237026) Receptor (CAR)
Studies on the isomeric mixture momfluorothrin have shown that it can activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. CAR activation leads to the transcription of genes involved in xenobiotic metabolism. This mechanism is implicated in the observed hepatocellular effects in rats.
Synthesis
The synthesis of momfluorothrin, including the epsilon- isomer, involves the esterification of a cyclopropane (B1198618) carboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol.[3] This process is a multi-step chemical synthesis designed to achieve high purity and yield of the final product.
Metabolism and Pharmacokinetics
Studies in rats with radiolabeled momfluorothrin indicate that the compound is rapidly absorbed from the gastrointestinal tract, with over 90% oral absorption.[3] The peak plasma concentration is reached between 4 to 8 hours after administration, with a half-life of 10.8 to 18.5 hours.[3] The primary routes of metabolism for related pyrethroids like metofluthrin (B10177) include ester cleavage, O-demethylation, and ω-oxidation.[4][5][6] The majority of the administered dose is metabolized and excreted, with minimal residue remaining in the body after 168 hours.[3]
Toxicological Profile
The acute toxicity of momfluorothrin has been evaluated in rats. The available data are summarized in Table 2. It is important to note that this data is for the isomeric mixture and not specifically for this compound.
| Test | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat (male & female) | Oral | ≈ 2000 mg/kg | [3] |
| Acute Dermal LD₅₀ | Rat (male & female) | Dermal | > 2000 mg/kg | [3][7] |
| Acute Inhalation LC₅₀ | Rat (female) | Inhalation | 2030 mg/m³ | [3] |
| Acute Inhalation LC₅₀ | Rat (male) | Inhalation | > 2030 mg/m³ | [3] |
Observed symptoms of acute oral and inhalation toxicity in rats include salivation, clonic convulsions, tremors, and urinary incontinence.[3]
Insecticidal Efficacy
Momfluorothrin exhibits high insecticidal activity against various public health pests. Its efficacy is often measured by the knockdown time (KT₅₀), which is the time required to knock down 50% of the test insect population. A summary of the knockdown efficacy of momfluorothrin is presented in Table 3.
| Target Pest | Common Name | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency (vs. d-Tetramethrin) | Reference |
| Culex pipiens pallens | Common House Mosquito | 0.0063 | ≤ 0.7 | ≥ 8x | [3] |
| Musca domestica | House Fly | 0.0063 | 1.8 | 8x | [3] |
| Blattella germanica | German Cockroach | 0.010 | 0.58 | 20x | [3] |
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the evaluation of pyrethroid insecticides like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance. Test Animals: Healthy young adult rats of a single sex (typically females). Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered as a single oral dose via gavage.
-
A stepwise procedure is used, starting with a dose expected to produce some toxicity. Dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
All animals are subjected to a gross necropsy at the end of the observation period. Endpoint: The LD₅₀ is determined, and the substance is classified according to the Globally Harmonised System (GHS).[8][9]
Insect Knockdown Assay
Objective: To determine the knockdown efficacy of an insecticide. Test Insects: A susceptible strain of the target insect species (e.g., house flies, mosquitoes). Procedure:
-
Prepare serial dilutions of the insecticide in a suitable solvent.
-
Apply the insecticide solution to a surface (e.g., filter paper lining a test chamber) or use a spray method.
-
Introduce a known number of insects into the test chamber.
-
Record the number of knocked-down insects at regular intervals.
-
Continue observations until at least 50% of the insects are knocked down. Endpoint: Calculate the KT₅₀ value, the time at which 50% of the insect population is knocked down.
Constitutive Androstane Receptor (CAR) Activation Assay
Objective: To determine if a substance activates the Constitutive Androstane Receptor. Methodology: A common method is a cell-based reporter gene assay. Procedure:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) that has been transfected with a CAR expression vector and a reporter vector containing a CAR-responsive promoter driving a reporter gene (e.g., luciferase).
-
Expose the cells to various concentrations of the test substance.
-
After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity). Endpoint: An increase in reporter gene activity compared to a vehicle control indicates activation of CAR.
Conclusion
This compound is a potent synthetic pyrethroid insecticide with a well-defined primary mechanism of action on insect neuronal sodium channels. Its toxicological profile in mammals, based on data from the isomeric mixture momfluorothrin, suggests low acute toxicity via oral and dermal routes. The activation of the constitutive androstane receptor represents a secondary mechanism that is relevant to its effects in rodent liver. The high insecticidal efficacy, particularly its rapid knockdown effect, makes it a valuable tool in public health and pest control. Further research focusing specifically on the epsilon- isomer will provide a more refined understanding of its biological activity and safety profile.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - figshare - Figshare [figshare.com]
- 7. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
Mode of Action of Epsilon-momfluorothrin: A Technical Guide to Hyperexcitation and Paralysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal effects by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system. This technical guide provides an in-depth exploration of the molecular mode of action of this compound, detailing the cascade of events that leads to neuronal hyperexcitation and, ultimately, paralysis in susceptible insects. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a member of the pyrethroid class of insecticides, synthetic analogs of the naturally occurring pyrethrins (B594832) found in Chrysanthemum cinerariaefolium.[1] As an axonic poison, its primary target is the nervous system of insects.[1] The defining characteristic of pyrethroid action is the disruption of normal nerve impulse propagation by interfering with the function of voltage-gated sodium channels. This guide focuses on the specific mechanisms by which this compound induces the physiological states of hyperexcitation and paralysis.
Molecular Mechanism of Action
The neurotoxic effects of this compound are a direct consequence of its interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.
Targeting Voltage-Gated Sodium Channels
This compound, like other pyrethroids, binds to the α-subunit of the voltage-gated sodium channel. While the precise binding site for this compound has not been explicitly detailed in publicly available literature, extensive research on other pyrethroids suggests that it likely binds to a hydrophobic pocket formed by several transmembrane segments and intracellular linkers of the sodium channel protein.[2] There is evidence for two potential pyrethroid receptor sites, PyR1 and PyR2, and it is believed that the simultaneous binding to both sites is necessary for the potent insecticidal effect.
Alteration of Sodium Channel Gating
The binding of this compound to the sodium channel profoundly alters its gating kinetics. Specifically, it slows both the activation and, more significantly, the inactivation of the channel.[3] This results in a prolonged influx of sodium ions into the neuron during and after a nerve impulse.[3]
The key electrophysiological manifestations of this action are:
-
Delayed Inactivation: The sodium channel remains open for an extended period during membrane depolarization.
-
Slowed Deactivation: The channel is slow to close upon repolarization of the membrane, leading to a characteristic "tail current" of sodium ions.
This persistent inward sodium current leads to a sustained depolarization of the neuronal membrane.
Induction of Hyperexcitation
The prolonged depolarization of the neuronal membrane caused by this compound leads to a state of hyperexcitability. This is characterized by repetitive and uncontrolled firing of action potentials.[3] This hyperexcitation disrupts normal synaptic transmission and is the underlying cause of the initial symptoms of pyrethroid poisoning, such as tremors, ataxia, and convulsions.
Onset of Paralysis
Following the initial phase of hyperexcitation, a state of paralysis ensues. This is a consequence of several factors:
-
Depolarization Block: The persistent membrane depolarization can lead to a state where the neuron is no longer able to generate further action potentials, a phenomenon known as depolarization block.
-
Neurotransmitter Depletion: The intense, repetitive firing can lead to the depletion of neurotransmitters at the synapse, further impairing synaptic transmission.
-
Disruption of Neuromuscular Junction: The uncontrolled nerve impulses disrupt the normal signaling at the neuromuscular junction, leading to muscle spasms and eventual paralysis.
Quantitative Data
The following tables summarize quantitative data related to the efficacy and action of Momfluorothrin (the isomeric mixture containing this compound) and other pyrethroids. Due to the limited availability of public data specific to this compound's effects on sodium channel kinetics, data from other well-studied pyrethroids are included for comparative purposes.
Table 1: Insecticidal Efficacy of Momfluorothrin
| Insect Species | Assay Type | Parameter | Value | Reference |
| House flies (Musca domestica) | Aerosol Spray | KT50 (min) | ~0.18 | [4] |
| German cockroaches (Blattella germanica) | Aerosol Spray | KT50 (min) | ~0.5 | [4] |
KT50: Time to knock down 50% of the insect population.
Table 2: Comparative Effects of Pyrethroids on Voltage-Gated Sodium Channels (Illustrative Data)
| Pyrethroid | Channel Type | Preparation | Effect | Quantitative Measure | Reference |
| Deltamethrin (B41696) | Rat dorsal root ganglion neurons | Whole-cell patch-clamp | Prolongation of Na+ current | Shift in conductance-voltage curve | [5] |
| Tefluthrin | Rat Nav1.3/β1/β2 | Two-electrode voltage-clamp | Slowed inactivation and deactivation | - | [6] |
| Permethrin | Honeybee antennal lobe neurons | Patch-clamp | Acceleration of cumulative inactivation | - | [7] |
| Cypermethrin | Honeybee antennal lobe neurons | Patch-clamp | Use-dependent increase in tail current | - | [7] |
Experimental Protocols
Insect Toxicity Bioassay (Topical Application)
This protocol is a generalized procedure for determining the LD50 (lethal dose for 50% of the population) of a topically applied insecticide.
-
Insect Rearing: Rear the target insect species under controlled conditions of temperature, humidity, and photoperiod to ensure a homogenous population.
-
Dose Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).
-
Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to a specific location on the insect's body (e.g., the dorsal thorax).
-
Observation: Place the treated insects in clean containers with food and water. Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the dose-mortality data.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol describes the heterologous expression of insect sodium channels in Xenopus oocytes and the subsequent electrophysiological recording of this compound's effects.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Using a voltage-clamp amplifier, hold the oocyte membrane at a negative potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit sodium currents.
-
Perfuse the chamber with a solution containing this compound and record the changes in the sodium current kinetics (e.g., peak current amplitude, rate of inactivation, and tail current).
-
-
Data Analysis: Analyze the recorded currents to quantify the effects of this compound on channel gating parameters.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to paralysis.
Experimental Workflow for TEVC Analysis
Caption: Experimental workflow for TEVC analysis of this compound.
Conclusion
This compound is a potent insecticide that acts by disrupting the normal function of voltage-gated sodium channels in insects. Its ability to prolong the influx of sodium into neurons leads to a cascade of events, beginning with hyperexcitation and culminating in paralysis and death. A thorough understanding of this mode of action is crucial for the development of new and improved insect control strategies, as well as for managing the potential for insecticide resistance. Further research providing specific quantitative data on the interaction of this compound with insect sodium channels will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 5. Kinetics of modulation of tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels by tetramethrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassay.pptx [slideshare.net]
- 7. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons | PLOS One [journals.plos.org]
Synthesis of Epsilon-momfluorothrin: A Technical Guide to Esterification of a Cyclopropane Carboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Epsilon-momfluorothrin, a potent pyrethroid insecticide. The core of this synthesis lies in the esterification of a key cyclopropane (B1198618) carboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data to support research and development in this area.
Overview of the Synthetic Pathway
This compound is formally obtained through the condensation of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[1] The synthesis can be logically divided into three main stages:
-
Stage 1: Synthesis of the Cyclopropane Carboxylic Acid Moiety. Preparation of (1R,3R)-3-((1Z)-2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid.
-
Stage 2: Synthesis of the Fluorinated Benzyl Alcohol Moiety. Preparation of (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol.
-
Stage 3: Esterification and Purification. Coupling of the two intermediates to form this compound, followed by purification to the desired specification.
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of (1R,3R)-3-((1Z)-2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
Stage 2: Synthesis of (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol
A common method for the synthesis of this key intermediate involves the selective methylation of 2,3,5,6-tetrafluoro-p-terephthalyl alcohol.
Reaction Scheme:
2,3,5,6-tetrafluoro-p-terephthalyl alcohol → (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with 2,3,5,6-tetrafluoro-p-terephthalyl alcohol and a suitable solvent such as toluene (B28343).
-
Methylation: A methylating agent, such as dimethyl sulfate (B86663) or methyl chloride, is added to the reaction mixture. The reaction is typically carried out in the presence of a base to facilitate the reaction.
-
Reaction Conditions: The reaction is maintained at a controlled temperature, for example, between 40-80°C, for a period of 6-10 hours.
-
Work-up and Isolation: After the reaction is complete, the organic phase is separated, and the solvent is removed by distillation to yield the crude product.
-
Purification: The crude (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol is then purified, for example, by recrystallization or column chromatography, to achieve the desired purity.
| Parameter | Value |
| Reactants | 2,3,5,6-tetrafluoro-p-terephthalyl alcohol, Methylating agent (e.g., dimethyl sulfate) |
| Solvent | Toluene |
| Temperature | 40-80 °C |
| Reaction Time | 6-10 hours |
| Typical Yield | Not specified |
| Purity | >95% |
Stage 3: Esterification and Purification of this compound
The final step in the synthesis is the esterification of the cyclopropane carboxylic acid derivative with the fluorinated benzyl alcohol. A common and efficient method for the synthesis of pyrethroid esters is the reaction of the acid chloride of the carboxylic acid with the corresponding alcohol.
Reaction Scheme:
(1R,3R)-3-((1Z)-2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride + (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol → this compound
Experimental Protocol:
-
Acid Chloride Formation: (1R,3R)-3-((1Z)-2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.
-
Esterification Reaction: The freshly prepared acid chloride is then reacted with (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol in a suitable solvent, such as toluene or dichloromethane. The reaction is often carried out in the presence of a base, like pyridine, to act as an acid scavenger.[2]
-
Reaction Conditions: The reaction temperature is generally maintained between 0°C and 40°C.[2]
-
Work-up: Upon completion of the reaction, the mixture is washed with water and/or an aqueous basic solution to remove any unreacted acid and the salt of the amine.[2]
-
Purification: The crude this compound is purified to obtain the final product of high purity. Common purification techniques for pyrethroids include distillation, recrystallization, and column chromatography.[3] For laboratory scale, column chromatography using silica (B1680970) gel with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is a viable option.
| Parameter | Value |
| Reactants | (1R,3R)-3-((1Z)-2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol |
| Solvent | Toluene or Dichloromethane |
| Catalyst/Acid Scavenger | Pyridine |
| Temperature | 0-40 °C |
| Reaction Time | Not specified |
| Typical Yield | Not specified |
| Purity | >98% |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉F₄NO₃ |
| Molecular Weight | 385.35 g/mol [4] |
| CAS Number | 1065124-65-3[1] |
| Appearance | Not specified |
| Solubility | Soluble in DMSO[4] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of the final product. 1H NMR, 13C NMR, IR, and MS data for this compound can be found in specialized chemical databases.[5]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 3. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 4. aobious.com [aobious.com]
- 5. This compound(1065124-65-3) 1H NMR [m.chemicalbook.com]
Epsilon-momfluorothrin and the Constitutive Androstane Receptor: A Technical Overview
An In-depth Guide on the Activation of the Constitutive Androstane (B1237026) Receptor by Epsilon-momfluorothrin for Researchers, Scientists, and Drug Development Professionals
The constitutive androstane receptor (CAR, NR1I3) is a critical nuclear receptor primarily expressed in the liver, where it functions as a xenosensor, detecting foreign and endogenous substances and orchestrating their detoxification.[1][2][3] Activation of CAR leads to the transcriptional regulation of a host of genes involved in drug metabolism and transport, most notably members of the cytochrome P450 (CYP) family, such as CYP2B.[1][2] this compound, a synthetic pyrethroid insecticide, is structurally similar to momfluorothrin (B1263211), which has been demonstrated to be an activator of CAR. Mechanistic studies have established that the mode of action for momfluorothrin-induced hepatocellular effects in rats is mediated through the activation of the constitutive androstane receptor (CAR).[4][5] This guide provides a technical overview of the activation of CAR by momfluorothrin, serving as a proxy for this compound, summarizing key quantitative data and detailing relevant experimental protocols.
Quantitative Analysis of CAR Activation
The activation of CAR by momfluorothrin has been quantified by measuring the induction of downstream target genes, such as CYP2B. The following tables summarize the concentration-dependent effects of momfluorothrin on CYP2B1/2 mRNA levels in cultured rat hepatocytes and CYP2B6 mRNA levels in cultured human hepatocytes.
Table 1: Effect of Momfluorothrin on CYP2B1/2 mRNA Expression in Rat Hepatocytes [4]
| Concentration (µM) | Fold Increase in CYP2B1/2 mRNA |
| 1 | Data not available |
| 10 | Significant increase |
| 100 | Maximal increase |
| 1000 | Similar to 100 µM |
Table 2: Effect of Momfluorothrin on CYP2B6 mRNA Expression in Human Hepatocytes [4]
| Concentration (µM) | Fold Increase in CYP2B6 mRNA |
| 1 | No significant increase |
| 10 | Significant increase |
| 100 | Maximal increase |
| 1000 | Similar to 100 µM |
Signaling Pathways and Experimental Workflows
Constitutive Androstane Receptor (CAR) Signaling Pathway
CAR activation can occur through two primary mechanisms: direct ligand binding and indirect activation. In its inactive state, CAR is sequestered in the cytoplasm in a complex with other proteins.[2] Upon activation by an agonist, CAR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.
Experimental Workflow for Assessing CAR Activation
A typical workflow to determine if a compound activates CAR involves a series of in vitro assays, starting with a reporter gene assay to screen for activation, followed by confirmation of target gene induction and investigation of the mode of action (direct vs. indirect).
Detailed Experimental Protocols
Luciferase Reporter Gene Assay for CAR Activation
This assay is a primary screening method to identify potential CAR activators. It utilizes a reporter gene, typically luciferase, whose expression is controlled by a promoter containing CAR-responsive elements.
1. Cell Culture and Transfection:
-
Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach.
-
A plasmid containing a CAR expression vector and a reporter plasmid with a PBRE-driven luciferase gene are co-transfected into the cells using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) is often included for normalization.
2. Compound Treatment:
-
After transfection, cells are treated with various concentrations of this compound or a vehicle control. A known CAR activator (e.g., CITCO for human CAR) is used as a positive control.
-
Cells are incubated for 24-48 hours.
3. Luciferase Activity Measurement:
-
The cell culture medium is removed, and cells are lysed.
-
Luciferase and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated cells.
Quantitative PCR (qPCR) for CAR Target Gene Expression
This assay confirms that the activation of CAR by a compound leads to the induction of endogenous target genes.
1. Cell Culture and Treatment:
-
Primary human hepatocytes or a suitable hepatic cell line are cultured.
-
Cells are treated with different concentrations of this compound, a vehicle control, and a positive control for a specified period (e.g., 24-72 hours).
2. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial kit.
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.
3. qPCR:
-
The qPCR reaction is performed using the synthesized cDNA, primers specific for the target gene (e.g., CYP2B6) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
4. Data Analysis:
-
The relative expression of the target gene is calculated using the delta-delta Ct method, normalizing to the reference gene and comparing to the vehicle control.
Nuclear Translocation Assay
This assay helps to determine whether a compound induces the translocation of CAR from the cytoplasm to the nucleus, a key step in its activation.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HepG2 or primary hepatocytes) is cultured on glass coverslips or in imaging-compatible plates.
-
Cells are transfected with a plasmid expressing a fusion protein of CAR and a fluorescent protein (e.g., GFP-CAR).
2. Compound Treatment:
-
After transfection, cells are treated with this compound, a vehicle control, or a positive control.
3. Imaging:
-
The subcellular localization of the GFP-CAR fusion protein is visualized using fluorescence microscopy.
-
Nuclei are often counterstained with a fluorescent dye like DAPI.
4. Data Analysis:
-
The percentage of cells showing nuclear, cytoplasmic, or mixed localization of the fluorescent signal is quantified. An increase in the percentage of cells with nuclear fluorescence upon treatment indicates CAR translocation.
Conclusion
The available evidence strongly suggests that this compound, like its analogue momfluorothrin, is an activator of the constitutive androstane receptor. The activation of CAR by these compounds leads to the induction of key metabolic enzymes, such as CYP2B6, in a dose-dependent manner. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the interaction between this compound and CAR, which is crucial for understanding its metabolic effects and for drug development professionals assessing potential drug-drug interactions.
References
- 1. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the human relevance of the constitutive androstane receptor-mediated mode of action for rat hepatocellular tumor formation by the synthetic pyrethroid momfluorothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Epsilon-momfluorothrin in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide used for the control of a broad spectrum of flying and crawling insects.[1] As with other pyrethroids, its use in agriculture and urban environments necessitates the development of sensitive and robust analytical methods to monitor its presence and persistence in various environmental compartments. These application notes provide detailed protocols for the extraction and quantification of this compound in water, soil, and sediment samples, primarily utilizing chromatographic techniques coupled with mass spectrometry. The methodologies are based on established protocols for pyrethroid analysis and can be adapted and optimized for specific laboratory instrumentation and sample matrices.
Data Presentation
The following tables summarize typical quantitative data for pyrethroid analysis. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for method development and validation.
Table 1: Typical Method Detection Limits (MDLs) for Pyrethroid Analysis
| Matrix | Analytical Method | MDL Range |
| Water | GC/MS | 2.0 - 6.0 ng/L[2] |
| Water | GC/MS/MS | 0.5 - 1.0 ng/L[2] |
| Sediment | GC/MS | 1.0 - 2.6 µg/kg dry weight[2] |
| Sediment | GC/MS/MS | 0.2 - 0.5 µg/kg dry weight[2] |
Table 2: Typical Recovery Rates for Pyrethroid Analysis
| Matrix | Extraction Method | Analytical Method | Recovery Rate |
| River Water | Liquid-Liquid Extraction (LLE) | GC-ECD | 75 - 115%[3] |
| Aqueous Samples | Liquid-Liquid Extraction (LLE) | GC-ECD | 94 - 105%[3] |
| Water | Solid-Phase Extraction (SPE) | GC-µECD | 70 - 103%[3] |
| All Matrices | Various | GC/MS and GC/MS/MS | > 70%[2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Water Samples
This protocol details the extraction of this compound from water samples using solid-phase extraction (SPE) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Collection and Preparation:
-
Collect 1-liter water samples in amber glass bottles.[2]
-
If suspended solids are present, filter the samples in the field.[2]
-
Store samples refrigerated at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Pass the 1-liter water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, dry the cartridge by purging with air or nitrogen for 10-15 minutes.
-
Elute the trapped analytes with an appropriate solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).[2]
3. Extract Concentration and Reconstitution:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a heated water bath.
-
Add internal standards to the concentrated extract.
-
Further, evaporate the solvent and reconstitute the residue in a known volume (e.g., 0.2 mL) of a solvent suitable for GC-MS injection, such as ethyl acetate.[2]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a HP-5MS or equivalent, is suitable for pyrethroid analysis.[4]
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for the separation of this compound from potential interferences. A typical program might start at 70°C, ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.
-
Protocol 2: Quantification of this compound in Soil and Sediment Samples
This protocol describes the extraction of this compound from soil and sediment samples using microwave-assisted extraction (MAE) followed by cleanup and GC-MS analysis.
1. Sample Preparation:
-
Thaw frozen soil or sediment samples and homogenize them.[2]
-
Adjust the moisture content to approximately 50% by adding deionized water if necessary.[2]
-
Weigh a representative amount (e.g., 10-20 g) of the homogenized sample into an extraction vessel.[5]
2. Microwave-Assisted Extraction (MAE):
-
Add an appropriate extraction solvent, such as a mixture of dichloromethane and methanol, to the sample.[2]
-
Perform the microwave extraction according to the instrument manufacturer's instructions. A typical procedure involves heating the sample to a set temperature (e.g., 100°C) and holding for a specified time (e.g., 15-20 minutes).[6]
3. Extract Cleanup:
-
After extraction, filter the extract to remove particulate matter.[6]
-
Co-extracted matrix interferences can be removed using solid-phase extraction (SPE) with stacked graphitized carbon and alumina (B75360) cartridges.[2]
-
Elute the pyrethroids from the SPE cartridge with dichloromethane.[2]
-
For highly complex matrices, an additional cleanup step using gel-permeation chromatography (GPC) may be necessary.[2]
4. Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 0.5 mL using a TurboVap II system or a similar apparatus.[2]
-
Exchange the solvent to ethyl acetate.[2]
-
Analyze the extract by GC-MS or GC-MS/MS as described in Protocol 1.
Visualizations
Caption: Workflow for this compound analysis in water.
Caption: Workflow for this compound analysis in soil/sediment.
References
- 1. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Detection of Epsilon-momfluorothrin using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid.[1][2] Its chemical name is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate.[1][3] Due to its use in agriculture and public health, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices and for research and development purposes. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing effective analytical methods.
| Property | Value | Reference |
| CAS Number | 1065124-65-3 | [1][2][4] |
| Molecular Formula | C19H19F4NO3 | [1][2][4] |
| Molecular Weight | 385.35 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [1][2][4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [2] |
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC with a UV detector is a robust and widely available technique for the analysis of pyrethroids.[5] This proposed method is based on established protocols for similar compounds and should be validated for specific laboratory conditions.[6][7]
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[8][9][10]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC-UV Instrumental Conditions
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 230 nm |
| Run Time | Approximately 10 minutes (adjust as needed for optimal separation) |
3. Calibration
Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 0.1 to 10 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method, based on typical values for pyrethroid analysis. These values should be determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 10% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it an excellent technique for trace-level analysis of pyrethroids.[8][11] The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference.[12]
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The same QuEChERS protocol as described for the HPLC method can be used for GC-MS sample preparation. However, a solvent exchange step may be necessary if the final extract is in a solvent not ideal for GC injection. For this proposed method, the final acetonitrile extract is suitable for direct injection.
2. GC-MS Instrumental Conditions
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Low-bleed capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 150°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) |
3. Mass Spectrometer Settings (SIM Mode)
For quantitative analysis in SIM mode, monitor characteristic ions of this compound. The exact m/z values would need to be determined by injecting a standard and examining the mass spectrum. Based on the structure, potential characteristic ions can be predicted.
4. Calibration
Prepare a series of matrix-matched standards to compensate for matrix effects. Use the final extract from a blank sample to dilute the this compound stock solution to concentrations ranging from 10 to 500 ng/mL. Inject each standard and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
Data Presentation
The following table summarizes the expected performance characteristics of the GC-MS method, based on typical values for pyrethroid analysis.[12] These values should be determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Recovery (%) | 80 - 115% |
| Precision (RSD %) | < 15% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
Conclusion
The HPLC-UV and GC-MS methods outlined in this document provide robust and sensitive approaches for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation. The QuEChERS sample preparation protocol is versatile and suitable for both analytical techniques across a wide range of sample matrices. It is imperative that these proposed methods are fully validated in the end-user's laboratory to ensure they meet the specific performance requirements of the intended application.
References
- 1. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 9. Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 12. researchgate.net [researchgate.net]
Protocols for dissolving Epsilon-momfluorothrin for in vivo and in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Epsilon-momfluorothrin for both in vivo and in vitro assays. The information is compiled to ensure reproducible and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉F₄NO₃ | [1] |
| Molecular Weight | 385.35 g/mol | [1][2] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [2] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [2] |
Solubility Data
This compound is a lipophilic molecule with low aqueous solubility, a common characteristic of pyrethroid insecticides.[3][4][5] For experimental assays, organic solvents are necessary for initial dissolution.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (≥ 12.98 mM) | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility. | MedChemExpress Data |
| Ethanol | Data not available | Pyrethroids are generally soluble in ethanol.[6] | General chemical knowledge |
| Aqueous Buffers (e.g., PBS) | Very low | Pyrethroids are virtually insoluble in water.[4][5][7] | General chemical knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (385.35 g/mol ). For 1 mL of a 10 mM solution, 3.85 mg of the compound is needed.
-
-
Weighing:
-
In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath may be used to aid the process. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Recommended):
-
To ensure accurate pipetting and minimize the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution by adding 2 µL of the stock to 198 µL of pre-warmed medium.
-
-
Final Dilution:
-
Further dilute the intermediate solution into the final volume of cell culture medium to be used in the assay. For instance, to achieve a final concentration of 1 µM in a well containing 200 µL of medium, add 2 µL of the 100 µM intermediate solution.
-
-
DMSO Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound.[8] For example, if the highest final DMSO concentration is 0.1%, the vehicle control wells should be treated with 0.1% DMSO in the cell culture medium.
-
Considerations for Final DMSO Concentration:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%.[8][9]
-
Most robust cell lines can tolerate up to 0.5% DMSO for short-term experiments, but this should be determined empirically for each cell line.[9][10]
-
High concentrations of DMSO (>1%) are generally toxic to cells.[10]
Protocol 3: Preparation of this compound Formulations for In Vivo Assays
The following are established protocols for preparing this compound for administration in animal studies. These formulations aim to create a clear solution or a stable suspension.
Formulation 1: PEG300, Tween-80, and Saline
-
Procedure:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (0.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Formulation 2: SBE-β-CD in Saline
-
Procedure:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (0.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
-
Formulation 3: Corn Oil
-
Procedure:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (0.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to create a uniform suspension.
-
-
Note: This formulation is suitable for short-term studies. If the dosing period exceeds half a month, this protocol should be used with caution.
Stability and Storage
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C or -80°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Working Solutions | 2-8°C | Prepare fresh daily | Pyrethroids can be unstable in aqueous solutions, especially at alkaline pH.[3] |
Mechanism of Action and Signaling Pathways
This compound, a type I synthetic pyrethroid, exerts its effects through two primary mechanisms: modulation of voltage-gated sodium channels and activation of the constitutive androstane (B1237026) receptor (CAR).
Modulation of Voltage-Gated Sodium Channels
Pyrethroids bind to voltage-gated sodium channels in neuronal membranes, disrupting their normal function. This leads to prolonged channel opening and a persistent influx of sodium ions, causing hyperexcitation of the nervous system, which can result in paralysis and death in insects.
Caption: this compound's effect on voltage-gated sodium channels.
Activation of the Constitutive Androstane Receptor (CAR)
This compound has been shown to activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. CAR activation leads to the transcription of genes involved in the metabolism of xenobiotics.
References
- 1. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]
- 3. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4923897A - Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Epsilon-momfluorothrin in Insect Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, for the control of various insect pests. This document includes quantitative efficacy data, detailed experimental protocols for bioassays, and visualizations of its mode of action and experimental workflows.
Overview of this compound
This compound is a potent insecticide that acts as an axonic poison.[1] Its primary mode of action involves keeping the sodium channels in the neuronal membranes of insects open, which leads to hyperexcitation and subsequent paralysis.[1] This compound has demonstrated high efficacy against a range of flying, crawling, and stinging insects, including mosquitoes, wasps, cockroaches, ticks, centipedes, scorpions, ants, and spiders.[1] A notable characteristic of this compound is its rapid knockdown activity and a unique "freezing effect," causing immediate immobilization of the affected insects.[2]
Quantitative Efficacy Data
The following tables summarize the knockdown efficacy of Momfluorothrin, the parent compound of this compound, against key insect pests. The data is presented as the time required to knock down 50% of the test population (KT50).
Table 1: Knockdown Efficacy (KT50) of Momfluorothrin against House Flies (Musca domestica) in Aerosol Formulation
| Concentration (% w/v) | Momfluorothrin KT50 (min) | d-Tetramethrin KT50 (min) | Relative Potency (vs. d-Tetramethrin) |
| 0.0063 | 1.8 | 14.4 | ~8x |
Data sourced from a study by Sumitomo Chemical Co., Ltd. and demonstrates a significant improvement in knockdown time compared to d-Tetramethrin.[2]
Table 2: Knockdown Efficacy (KT50) of Momfluorothrin against German Cockroaches (Blattella germanica) in Aerosol Formulation
| Concentration (% w/v) | Momfluorothrin KT50 (min) | d-Tetramethrin KT50 (min) | Relative Potency (vs. d-Tetramethrin) |
| 0.010 | 0.58 | 11.6 | ~20x |
Data sourced from a study by Sumitomo Chemical Co., Ltd. Momfluorothrin exhibited approximately 30-fold higher knockdown activity than Tetramethrin in other aerosol formulation tests.[2]
Table 3: Knockdown Efficacy (KT50) of Momfluorothrin against Common House Mosquitoes (Culex pipiens pallens) in Oil Solution Spray
| Concentration (% w/v) | Momfluorothrin KT50 (min) | d-Tetramethrin KT50 (min) | Relative Potency (vs. d-Tetramethrin) |
| 0.0063 | ≤ 0.7 | 5.6 | ≥ 8x |
Data sourced from a study by Sumitomo Chemical Co., Ltd., highlighting the rapid action against mosquitoes.[2]
Signaling Pathway and Mode of Action
This compound, as a pyrethroid insecticide, targets the voltage-gated sodium channels in the nerve cells of insects. The following diagram illustrates this mechanism.
Experimental Protocols
The following are detailed protocols for conducting bioassays to evaluate the efficacy of this compound. These are based on established methods for insecticide testing.
Protocol for Aerosol Efficacy Testing against House Flies (Musca domestica) - Modified Peet-Grady Method
This protocol is designed to assess the knockdown and mortality effects of aerosolized this compound on adult house flies.
Materials:
-
Peet-Grady test chamber (1.8 x 1.8 x 1.8 m)
-
Aerosol formulation of this compound
-
Reference standard insecticide (e.g., d-Tetramethrin aerosol)
-
Healthy, 4-6 day old adult house flies (mixed sex)
-
Rearing cages
-
Observation cages with food (sugar and water) and ventilation
-
Atomizer for aerosol application
-
Stopwatch
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Insect Rearing: Rear house flies under controlled conditions (27±1°C, 60±10% RH, 12:12 L:D photoperiod). Provide a diet of sugar, powdered milk, and water for adults.
-
Chamber Preparation: Thoroughly clean the Peet-Grady chamber before each test to remove any insecticide residue.
-
Insect Acclimatization: Release approximately 100 adult house flies into the Peet-Grady chamber and allow them to acclimatize for 10-15 minutes.
-
Insecticide Application: Introduce the aerosol formulation of this compound into the chamber through a designated port using the atomizer. The application rate should be precisely measured (e.g., grams of formulation per cubic meter).
-
Knockdown Assessment: Start the stopwatch immediately after application. Record the number of knocked-down (immobile) flies at 1-minute intervals for up to 15 minutes.
-
Insect Collection and Transfer: After the observation period, ventilate the chamber and carefully collect all flies (knocked-down and active) and transfer them to the observation cages.
-
Mortality Assessment: Provide the flies with food and water and hold them under controlled conditions. Record the mortality at 24 hours post-treatment.
-
Controls: Conduct a negative control test with the carrier solvent only and a positive control test with the reference standard insecticide.
-
Data Analysis: Calculate the KT50 values using probit analysis. Correct the mortality data using Abbott's formula if mortality is observed in the negative control group.
Protocol for Direct Spray Efficacy Testing against German Cockroaches (Blattella germanica)
This protocol evaluates the direct contact efficacy of a liquid formulation of this compound against adult male German cockroaches.
Materials:
-
Liquid formulation of this compound
-
Reference standard insecticide
-
Healthy, adult male German cockroaches
-
Rearing containers with food (e.g., rodent chow) and water
-
Test arena (e.g., a glass or stainless steel cylinder, approximately 15 cm in diameter)
-
Spray tower or a calibrated hand-held sprayer
-
Observation containers with food, water, and harborage
-
Stopwatch
-
PPE
Procedure:
-
Insect Rearing: Maintain a healthy colony of German cockroaches at 25±2°C and 50-70% RH with a 12:12 L:D photoperiod.
-
Test Arena Preparation: Clean the test arena thoroughly before each replicate.
-
Insect Introduction: Place a group of 10-20 adult male cockroaches in the test arena.
-
Insecticide Application: Apply a specified volume and concentration of the this compound formulation directly onto the cockroaches using the spray tower or calibrated sprayer. Ensure even coverage.
-
Knockdown Assessment: Immediately after spraying, begin recording the number of knocked-down cockroaches at regular intervals (e.g., every 30 seconds) for up to 10 minutes. A cockroach is considered knocked down if it is unable to right itself.
-
Transfer and Mortality Observation: After the knockdown observation period, transfer the cockroaches to clean observation containers with food, water, and harborage.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-treatment.
-
Controls: Run a negative control with the solvent and a positive control with the reference insecticide.
-
Data Analysis: Determine the KT50 and lethal concentration (LC50) values using probit analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an insecticide bioassay.
Safety Precautions
This compound is a pesticide and should be handled with care. Always use appropriate personal protective equipment, including gloves, lab coats, and safety glasses, when handling the compound and its formulations. Conduct all experiments in well-ventilated areas or under a fume hood. Dispose of all waste materials in accordance with local regulations.
For research use only. Not for human or veterinary use.
References
Application Notes and Protocols for Neurotoxicology Research Using Epsilon-momfluorothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide.[1][2] Like other pyrethroids, its primary mode of action is the disruption of voltage-gated sodium channels (VGSCs) in the nervous system.[1][3] By binding to these channels, it prolongs their open state, leading to membrane depolarization, repetitive neuronal firing, and eventual paralysis in target organisms.[4][5][6] this compound is classified as a type I pyrethroid.[2] This class of pyrethroids typically induces a syndrome in mammals characterized by tremors and hyperexcitability (T-syndrome).[7]
These application notes provide a framework for investigating the neurotoxic potential of this compound in a research setting. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the protocols and data presented here are based on established methodologies for other well-characterized pyrethroids. Researchers should consider these as representative examples and establish specific experimental conditions and endpoints for this compound.
Data Presentation: Comparative Neurotoxicity of Pyrethroids
The following tables summarize quantitative data from in vitro neurotoxicity studies of various pyrethroids. These values can serve as a benchmark for designing experiments and interpreting results for this compound.
Table 1: Inhibitory Concentrations (IC50) of Pyrethroids on Neuronal Activity
| Pyrethroid | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| Deltamethrin | Rat Cortical Neurons | MEA | Mean Firing Rate | ~0.13 | [8] |
| Permethrin | Rat Cortical Neurons | MEA | Mean Firing Rate | ~4 | [8] |
| Beta-cyfluthrin | Rat Cortical Neurons | MEA | Mean Burst Rate | Most Potent | [9] |
| Lambda-cyhalothrin | Rat Cortical Neurons | MEA | Mean Burst Rate | Second Most Potent | [9] |
| Cypermethrin (B145020) | Rat Cortical Neurons | MEA | Mean Burst Rate | Fourth Most Potent | [9] |
| Bifenthrin | Rat Cortical Neurons | MEA | Mean Burst Rate | Fifth Most Potent | [9] |
Table 2: Effects of Pyrethroids on Neuronal Network Burst Parameters
| Pyrethroid | Concentration (µM) | Parameter | Effect | Reference |
| Deltamethrin | 0.01 - 100 | Mean Burst Rate (MBR) | Increase at low conc., decrease at high conc. | [9] |
| Permethrin | 0.01 - 100 | Mean Burst Rate (MBR) | Increase at low conc., decrease at high conc. | [9] |
| Beta-cyfluthrin | 0.01 - 100 | Mean Burst Rate (MBR) | Increase at low conc., decrease at high conc. | [9] |
| Cypermethrin | 0.01 - 100 | Mean Burst Rate (MBR) | Increase at low conc., decrease at high conc. | [9] |
| Lambda-cyhalothrin | 0.01 - 100 | Mean Burst Rate (MBR) | Increase at low conc., decrease at high conc. | [9] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity using Microelectrode Arrays (MEAs)
MEAs provide a non-invasive method to assess the electrophysiological activity of neuronal networks in vitro, making them ideal for screening for neurotoxic effects.[10][11]
Objective: To determine the effect of this compound on the spontaneous electrical activity of cultured neuronal networks.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)[14][15]
-
This compound stock solution (in a suitable solvent like DMSO)
-
MEA recording system (e.g., Axion Maestro)[13]
Procedure:
-
Cell Culture:
-
Coat MEA plates with an appropriate substrate (e.g., 0.1% polyethylenimine (PEI)) to ensure cell adhesion.[10]
-
Seed primary cortical neurons or SH-SY5Y cells onto the MEA plates at a suitable density.[11][12]
-
Culture the cells for a sufficient period to allow for the formation of mature, spontaneously active neuronal networks (typically 12-22 days for primary neurons).[12]
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in culture medium.
-
Record baseline neuronal activity for at least 10-30 minutes before adding the compound.[10][13]
-
Add the different concentrations of this compound (and vehicle control) to the wells.
-
Record neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition.[16]
-
-
Data Analysis:
-
Analyze the MEA data using appropriate software (e.g., Axion's Axis Navigator).[11]
-
Key parameters to analyze include:
-
Generate dose-response curves to determine the IC50 or EC50 of this compound.
-
Protocol 2: Voltage-Gated Sodium Channel (VGSC) Activity Assay
This protocol assesses the direct effect of this compound on its primary molecular target, the VGSC. This can be achieved using electrophysiological techniques like the patch-clamp method or fluorescence-based assays.[4][18]
Objective: To characterize the modulatory effects of this compound on VGSC function.
Materials:
-
Cells expressing VGSCs (e.g., primary neurons, neuroblastoma cells, or oocytes expressing specific channel subtypes).[19][20]
-
Patch-clamp rig or a fluorescence plate reader.
-
Sodium-sensitive fluorescent dye (e.g., CoroNa Green-AM).[18]
-
Buffer solutions.
-
This compound stock solution.
-
VGSC activators (e.g., veratridine) and inhibitors (e.g., tetrodotoxin, TTX) as controls.[18]
Procedure (Fluorescence-based assay):
-
Cell Preparation:
-
Plate cells in a multi-well format suitable for fluorescence reading.
-
-
Dye Loading:
-
Load the cells with a sodium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Application:
-
Add varying concentrations of this compound to the wells.
-
Include wells with vehicle control, a positive control (VGSC activator), and a negative control (VGSC inhibitor).
-
-
Measurement of Sodium Influx:
-
Stimulate the cells to open VGSCs (e.g., by depolarization with high potassium or using a chemical activator).
-
Measure the change in fluorescence over time, which corresponds to sodium influx.[18]
-
-
Data Analysis:
-
Calculate the rate of sodium influx for each condition.
-
Determine the effect of this compound on VGSC activity and calculate relevant parameters (e.g., EC50).
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
While the primary target of pyrethroids is the VGSC, some studies have investigated their effects on other neurological targets, such as acetylcholinesterase, to understand secondary or off-target effects.[21]
Objective: To determine if this compound inhibits AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.[22]
-
Substrate (e.g., acetylthiocholine).[23]
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).[23][24]
-
Buffer solution.
-
This compound stock solution.
-
Known AChE inhibitor (e.g., physostigmine) as a positive control.
-
Spectrophotometer or plate reader.
Procedure (Ellman's Method):
-
Reaction Setup:
-
In a multi-well plate, add buffer, AChE enzyme, and varying concentrations of this compound or controls.
-
Pre-incubate to allow for any potential interaction between the compound and the enzyme.
-
-
Initiate Reaction:
-
Add the substrate (acetylthiocholine) and the chromogenic reagent (DTNB) to each well to start the reaction.[23]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC50 value if significant inhibition is observed.
-
Visualizations
Caption: Mechanism of this compound Neurotoxicity.
Caption: General Workflow for In Vitro Neurotoxicity Testing.
References
- 1. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]
- 6. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of pyrethroid-mediated changes on neuronal burst parameters using microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 13. axionbiosystems.com [axionbiosystems.com]
- 14. In Vitro Neurotoxicity Testing Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 15. Chlorpyrifos and cypermethrin induce apoptosis in human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute in vitro neurotoxicity of some pyrethroids using microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]
- 21. Acetylcholinesterase as an In Vitro Assay for Insecticides: A Mini Review | Scilit [scilit.com]
- 22. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. attogene.com [attogene.com]
Application Notes and Protocols for the Formulation Development of Epsilon-momfluorothrin
For Research Use Only
Introduction
Epsilon-momfluorothrin is a Type I synthetic pyrethroid insecticide.[1] As a member of the pyrethroid class, it acts as an axonic poison, prolonging the opening of sodium channels in neuronal membranes, which leads to hyperexcitation and paralysis of insects.[2][3] For research and development purposes, creating a stable and effective formulation is crucial for evaluating its biological efficacy and safety profile. These application notes provide a comprehensive guide to the development of this compound formulations, including pre-formulation studies, formulation screening, and characterization, along with detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The table below summarizes the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 1065124-65-3 | --INVALID-LINK-- |
| Molecular Formula | C19H19F4NO3 | --INVALID-LINK-- |
| Molecular Weight | 385.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | DMSO: ~5 mg/mL (12.98 mM) | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Formulation Development Workflow
The development of a stable and effective this compound formulation can be approached systematically. The following workflow diagram illustrates the key stages, from initial characterization to the selection of a lead formulation for further testing.
References
Application Notes and Protocols for Efficacy Studies of Epsilon-momfluorothrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experimental studies to evaluate the efficacy of Epsilon-momfluorothrin, a synthetic pyrethroid insecticide. The protocols outlined below cover key experiments to determine its biological activity, from initial screening to more in-depth mechanistic studies.
Introduction to this compound
This compound is a Type I synthetic pyrethroid insecticide.[1] Its primary mode of action is as an axonic poison, targeting the voltage-gated sodium channels in the neuronal membranes of insects.[2][3] By keeping these channels in an open state, it causes prolonged depolarization, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[2][3][4] Understanding the efficacy of this compound is crucial for its development and application in pest control programs.
Key Experimental Protocols
A thorough evaluation of an insecticide's efficacy involves a tiered approach, starting from laboratory-based assays to more realistic, larger-scale studies. The following protocols are fundamental for assessing the insecticidal properties of this compound.
Dose-Response Bioassays
Dose-response bioassays are essential for determining the potency of this compound and for establishing key toxicological endpoints such as the median lethal dose (LD50) or median lethal concentration (LC50).
2.1.1. Topical Application Bioassay
This method directly applies a known dose of the insecticide to individual insects, providing a precise measure of intrinsic toxicity.[5]
Protocol:
-
Test Organisms: Use laboratory-reared, 2-5 day old, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) of a known susceptible strain.[6]
-
Insecticide Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A minimum of five concentrations causing mortality between 10% and 90% should be used.[6] A control group receiving only the solvent is essential.
-
Application: Anesthetize the mosquitoes using carbon dioxide or by chilling.[7] Using a micro-applicator, apply a 0.5 µL droplet of the insecticide solution to the dorsal thorax of each mosquito.[5]
-
Observation: Transfer the treated mosquitoes to clean holding cups with access to a 10% sucrose (B13894) solution.[6] Record mortality at 24 hours post-treatment.[6]
-
Data Analysis: Analyze the mortality data using probit analysis to determine the LD50 and LD90 values.[8]
2.1.2. CDC Bottle Bioassay
This method is a simple and rapid way to assess insecticide resistance in mosquito populations by exposing them to a treated surface.[9]
Protocol:
-
Bottle Preparation: Coat the inside of 250 ml glass bottles with a diagnostic dose of this compound dissolved in acetone (B3395972). The CDC provides guidelines for preparing these bottles.[9] Control bottles are coated with acetone only.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes into each bottle.[9]
-
Observation: Record the percentage of mosquitoes that are dead (mortality) at set time intervals over a 2-hour period.[9] The diagnostic time is the time at which 100% of susceptible mosquitoes are killed.
-
Data Analysis: Resistance is determined by the percentage of mosquitoes that survive at the diagnostic time.[9]
Knockdown Assessment
Pyrethroids are known for their rapid knockdown effect. Assessing this is crucial for products intended for immediate pest control.
Protocol:
-
Experimental Setup: Utilize a Peet-Grady chamber or a similar enclosed space for ambient insecticide tests.[10]
-
Application: Release a known concentration of an aerosol formulation of this compound into the chamber containing free-flying or caged mosquitoes.
-
Observation: Record the number of knocked-down insects at regular, short intervals (e.g., every minute) for a specified period.[10]
-
Data Analysis: Calculate the knockdown percentage at each time point and determine the time required for 50% (KT50) and 95% (KT95) knockdown.
Synergist Assays for Metabolic Resistance
Metabolic resistance, where insects detoxify insecticides using enzymes, is a significant concern. Synergists can help identify the involvement of specific enzyme families.[11][12]
Protocol:
-
Synergists: Use piperonyl butoxide (PBO) to inhibit cytochrome P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases, and diethyl maleate (B1232345) (DEM) for glutathione-S-transferases (GSTs).[12]
-
Pre-exposure: Expose mosquitoes to the synergist for a set period (e.g., 1 hour) before exposing them to this compound in a standard bioassay (e.g., WHO tube test or CDC bottle assay).[11]
-
Bioassay: Conduct the bioassay as previously described, comparing the mortality of mosquitoes pre-exposed to the synergist and those not exposed.
-
Data Analysis: A significant increase in mortality in the synergist-exposed group suggests that the corresponding enzyme family is involved in resistance.[11]
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Dose-Response Toxicity of this compound against Aedes aegypti
| Compound | LD50 (ng/insect) | 95% Confidence Interval | LD90 (ng/insect) | 95% Confidence Interval |
| This compound | Value | Lower-Upper | Value | Lower-Upper |
| Permethrin (Reference) | Value | Lower-Upper | Value | Lower-Upper |
Table 2: Knockdown Efficacy of this compound Aerosol
| Compound | KT50 (minutes) | 95% Confidence Interval | KT95 (minutes) | 95% Confidence Interval |
| This compound | Value | Lower-Upper | Value | Lower-Upper |
| Pyrethrin (Reference) | Value | Lower-Upper | Value | Lower-Upper |
Table 3: Effect of Synergists on this compound Efficacy against a Resistant Mosquito Strain
| Treatment | Mortality (%) |
| This compound alone | Value |
| This compound + PBO | Value |
| This compound + DEF | Value |
| This compound + DEM | Value |
| Control | Value |
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 3. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.who.int [iris.who.int]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 10. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
- 11. Characterising insecticide resistance mechanisms [tales.nmc.unibas.ch]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dissolution of Epsilon-momfluorothrin using DMSO and PEG300
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide characterized by its poor aqueous solubility.[1][2] This property presents a significant challenge for in vivo studies, as effective delivery and dissolution in biological systems are crucial for accurate assessment of its efficacy and toxicology. This document provides detailed application notes and protocols for the formulation of this compound using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). This approach aims to enhance the solubility of the compound, thereby facilitating its in vivo dissolution and bioavailability for non-clinical research.
This compound acts as an axonic poison by keeping sodium channels in neuronal membranes open, which leads to hyperexcitation and paralysis.[3][4] It has also been shown to activate the constitutive androstane (B1237026) receptor (CAR) and induce hepatocellular tumors in rats.[1][2]
Data Presentation
Solubility and Formulation Data
The following tables summarize the solubility and formulation data for this compound based on available information.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 5 mg/mL (12.98 mM) | Requires sonication to achieve dissolution. Hygroscopic DMSO can negatively impact solubility; use newly opened solvent. | [2][5] |
| Vehicle Composition | Achievable Concentration | Administration Routes | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.30 mM) | Oral, IP, IV | This is a common vehicle for poorly soluble compounds, balancing solubility and tolerability. The addition of Tween-80 acts as a surfactant to create a stable emulsion, and saline reduces viscosity. | [1][5] |
| 10% DMSO, 90% Corn Oil | Information not available | Oral, IP | Suitable for highly lipophilic compounds. Requires careful preparation to avoid phase separation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which will be used for preparing the final dosing formulation.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Mixing: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: To aid dissolution, sonicate the solution in a water bath until the this compound powder is completely dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a dosing formulation of this compound using a co-solvent system of DMSO and PEG300, with the addition of Tween-80 and saline.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene Glycol 300 (PEG300), USP grade or equivalent
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Co-Solvent Addition: In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 0.5 mg/mL final solution, start with 100 µL of a 5 mg/mL DMSO stock solution.
-
PEG300 Addition: Add the appropriate volume of PEG300 to the DMSO solution. Following the example, add 400 µL of PEG300.
-
Mixing: Vortex the mixture thoroughly to ensure complete mixing.
-
Surfactant Addition: Add the required volume of Tween-80. In this example, add 50 µL of Tween-80.
-
Mixing: Vortex the solution again to ensure it is homogenous.
-
Aqueous Phase Addition: Slowly add the sterile saline to the mixture while vortexing. For the example, add 450 µL of saline. The solution should remain clear. If precipitation occurs, the formulation may not be suitable at this concentration.
-
Final Formulation: The final formulation contains 0.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][5] This formulation should be prepared fresh on the day of use.[6]
Mandatory Visualizations
Signaling Pathway of this compound
References
Epsilon-momfluorothrin as a tool compound for studying sodium channel function
Application Notes
Introduction
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide, a class of compounds derived from the natural insecticide pyrethrin found in chrysanthemums.[1][2] Pyrethroids are potent neurotoxicants in insects and are classified into two types, Type I and Type II, based on their chemical structure and the resulting intoxication symptoms.[3] this compound is classified as a Type I pyrethroid.[2] The primary target of pyrethroid insecticides is the voltage-gated sodium channel, making them valuable tools for studying the function and pharmacology of these essential membrane proteins.[4][5]
Mechanism of Action
The principal mechanism of action for this compound, like other pyrethroids, is the modulation of voltage-gated sodium channels.[1][6] These channels are critical for the initiation and propagation of action potentials in neurons.[7] this compound binds to the sodium channel and modifies its gating kinetics, specifically by slowing the rates of both activation and inactivation.[8] This results in a prolonged opening of the channel, leading to a persistent influx of sodium ions.[6][8]
The sustained sodium influx causes membrane depolarization, repetitive neuronal firing, and eventually, nerve conduction block, leading to paralysis in insects.[5] This action is often described as keeping the sodium channels in an open state, resulting in hyperexcitation.[1][6] The binding of pyrethroids is state-dependent, with many showing a preference for the open state of the channel.[9]
Applications in Research
This compound can be utilized as a tool compound in various research applications to investigate the function and regulation of voltage-gated sodium channels:
-
Studying Sodium Channel Gating Mechanisms: By observing how this compound alters sodium currents, researchers can gain insights into the molecular determinants of channel activation, inactivation, and deactivation.
-
Investigating Structure-Activity Relationships: Comparing the effects of this compound with other pyrethroids can help elucidate how specific structural motifs contribute to their potency and subtype selectivity.
-
Characterizing Sodium Channel Subtypes: The sensitivity to this compound may vary between different sodium channel isoforms (e.g., NaV1.1-NaV1.9), allowing for the pharmacological dissection of their roles in different tissues and disease states.[7][9]
-
Screening for Novel Sodium Channel Modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new molecules that modulate sodium channel function.
-
Researching Insecticide Resistance: Studying the interaction of this compound with sodium channels containing known knockdown resistance (kdr) mutations can help to understand the molecular basis of insecticide resistance.[4][5]
Quantitative Data
| Parameter | Description | This compound | Deltamethrin (B41696) (Type II) | Tefluthrin (Type I) |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. For pyrethroids, this could be the concentration that causes a 50% increase in sodium influx. | Data not available | ~11.2 µM (for peak NaV current in GH3 cells)[3] | Data not available |
| Potency on Channel Modification | The concentration required to produce a defined level of channel modification (e.g., a certain percentage of modified tail current). | Data not available | Potent modulator of various NaV subtypes[10] | Potent modulator of NaV1.6 and NaV1.8[11] |
| Effect on Activation | Change in the voltage-dependence of channel opening. | Slows activation | Shifts activation to more negative potentials[8] | Slows activation[11] |
| Effect on Inactivation | Change in the rate and voltage-dependence of channel closing (fast and slow inactivation). | Slows inactivation | Slows fast inactivation[10] | Slows inactivation[11] |
| Effect on Deactivation | Change in the rate of channel closing upon repolarization. | Slows deactivation | Slows deactivation[10] | Slows deactivation[11] |
| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the affinity of the compound for the channel. | Data not available | ~58-300 nM (rat brain membrane) | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on sodium channel function. These are generalized protocols based on methodologies used for other pyrethroids and should be optimized for the specific experimental system.
Protocol 1: Electrophysiological Analysis of Sodium Channel Modulation using Whole-Cell Patch-Clamp
This protocol describes how to measure the effect of this compound on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific human sodium channel subtype).
Materials:
-
HEK293 cells expressing the sodium channel of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation:
-
Plate HEK293 cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.
-
Grow cells to 50-70% confluency.
-
-
Solution Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution. A vehicle control (external solution with the same final concentration of DMSO) should also be prepared.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a single, isolated cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Record baseline sodium currents using a voltage-clamp protocol. For example, to measure activation, hold the cell at -100 mV and apply depolarizing steps from -80 mV to +60 mV in 5 mV increments.
-
Perfuse the cell with the desired concentration of this compound (or vehicle control) for 2-5 minutes.
-
Repeat the voltage-clamp protocol to record sodium currents in the presence of the compound.
-
To assess use-dependent effects, apply a train of short depolarizing pulses.[9]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step to determine the current-voltage (I-V) relationship.
-
Analyze the kinetics of current activation, inactivation, and deactivation before and after compound application.
-
Measure the slowly-decaying tail current upon repolarization, which is characteristic of pyrethroid-modified channels.[7][9]
-
Construct dose-response curves to determine the potency of this compound.
-
Protocol 2: In Vitro Neurotoxicity Assay using Cultured Neurons
This protocol outlines a method to assess the neurotoxic effects of this compound on primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Neuronal culture medium
-
Poly-D-lysine coated multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reagents for assessing cell viability (e.g., MTT or LDH assay kit)
-
Fluorescent dyes for assessing neuronal function (e.g., a sodium-sensitive dye like SBFI-AM)[8]
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Plate neurons in poly-D-lysine coated 96-well plates at an appropriate density.
-
Allow the cells to differentiate and form synaptic connections (for primary neurons, this may take 7-14 days).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell death.
-
-
Assessment of Sodium Influx:
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., SBFI-AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound at various concentrations and monitor the change in fluorescence over time, which corresponds to changes in intracellular sodium concentration.[8]
-
-
Data Analysis:
-
For the viability assay, normalize the results to the vehicle control and plot cell viability against the concentration of this compound to determine the IC50.
-
For the sodium influx assay, quantify the change in fluorescence intensity and plot it against the concentration of this compound to determine the EC50 for sodium influx.
-
Visualizations
References
- 1. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epsilon-momfluorothrin in Insecticide Resistance Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific data on the application of Epsilon-momfluorothrin in insecticide resistance monitoring programs is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for monitoring resistance to pyrethroid insecticides, a class to which this compound belongs. The provided quantitative data and specific parameters are illustrative examples from studies on other pyrethroids (e.g., deltamethrin, permethrin) and should be adapted based on empirical data generated for this compound and the target insect species.
Introduction
This compound is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its mode of action involves the disruption of sodium channels in the neuronal membranes of insects, leading to hyperexcitation and paralysis.[2][3] The widespread use of pyrethroids for pest control has led to the development of insecticide resistance in many insect populations. Monitoring the susceptibility of target pest populations to this compound is crucial for effective pest management and to prolong the efficacy of this insecticide.
Insecticide resistance monitoring is a critical component of Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) strategies. It allows for the early detection of resistance, enabling timely interventions and the implementation of alternative control measures. Monitoring for pyrethroid resistance typically involves a combination of bioassays, biochemical assays, and molecular assays.
Key Mechanisms of Pyrethroid Resistance
Two primary mechanisms of resistance to pyrethroid insecticides are commonly observed in insect populations:
-
Target-site insensitivity: This is often due to point mutations in the voltage-gated sodium channel gene, the target site of pyrethroids. These mutations, commonly referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel.[4]
-
Metabolic resistance: This involves an enhanced ability of the insect to detoxify the insecticide before it reaches the target site. This is typically mediated by the overexpression or increased activity of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).
Data Presentation: Illustrative Quantitative Data for Pyrethroid Resistance
The following tables provide examples of quantitative data that are typically generated during insecticide resistance monitoring. Note: This data is for other pyrethroids and is provided for illustrative purposes. Similar data would need to be generated for this compound.
Table 1: Example of LC50 Values and Resistance Ratios for a Pyrethroid Insecticide against a Mosquito Species.
| Strain/Population | Insecticide | LC50 (µg/L) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible (Lab) | Deltamethrin | 0.05 | 0.04 - 0.06 | - |
| Field Population A | Deltamethrin | 0.50 | 0.45 - 0.55 | 10.0 |
| Field Population B | Deltamethrin | 2.50 | 2.20 - 2.80 | 50.0 |
| Field Population C | Deltamethrin | 0.08 | 0.07 - 0.09 | 1.6 |
Resistance Ratio (RR) is calculated as the LC50 of the field population divided by the LC50 of the susceptible reference strain.
Table 2: Example of Biochemical Assay Results for a Pyrethroid-Resistant Mosquito Population.
| Strain/Population | Enzyme Activity (mean ± SE) | ||
| α-Esterase | β-Esterase | Mixed-Function Oxidases (MFO) | |
| Susceptible (Lab) | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.05 ± 0.01 |
| Resistant (Field) | 0.45 ± 0.05 | 0.58 ± 0.06 | 0.25 ± 0.04* |
* Indicates a statistically significant difference compared to the susceptible strain.
Table 3: Example of Knockdown Resistance (kdr) Allele Frequencies in a Mosquito Population.
| Population | No. of Individuals Genotyped | L1014F (Resistant Allele) Frequency |
| Field Population X | 100 | 0.65 |
| Field Population Y | 100 | 0.12 |
Experimental Protocols
Phenotypic Resistance Monitoring: Bioassays
Bioassays are the primary method for detecting and quantifying insecticide resistance. The choice of bioassay depends on the target insect and available resources.
The CDC bottle bioassay is a simple and rapid method to assess the susceptibility of adult mosquitoes to an insecticide.[3][5]
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
Micropipettes and tips
-
Aspirator for collecting mosquitoes
-
Timer
-
Holding cages with access to a sugar solution
Procedure:
-
Preparation of Insecticide Solution: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to determine the diagnostic dose and time. The diagnostic dose is the concentration of insecticide that kills 100% of susceptible mosquitoes within a specific time.[6] This needs to be determined empirically for this compound and the target species.
-
Coating the Bottles: Add 1 ml of the desired this compound solution to each 250 ml bottle. Coat the entire inner surface of the bottle by rolling and swirling it until the acetone has completely evaporated. Prepare control bottles using 1 ml of acetone only.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes (3-5 days old) into each bottle using an aspirator.
-
Observation: Record the number of mosquitoes knocked down at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Recovery: After the exposure period, transfer the mosquitoes to clean holding cages with access to a 10% sugar solution.
-
Mortality Reading: Record the final mortality after 24 hours.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. Probit analysis can be used to determine the LC50 (lethal concentration to kill 50% of the population).[7][8]
The WHO tube test is another standard method for assessing insecticide susceptibility in adult mosquitoes.[1][2][9]
Materials:
-
WHO tube test kit (including exposure tubes, holding tubes, and slides)
-
Filter papers (12 cm x 15 cm)
-
Technical grade this compound
-
Silicone oil (or other appropriate carrier)
-
Aspirator
-
Timer
-
Holding cages with access to a sugar solution
Procedure:
-
Impregnation of Filter Papers: Impregnate filter papers with a pre-determined diagnostic concentration of this compound dissolved in a suitable carrier like silicone oil. This diagnostic concentration needs to be established for the specific target species.
-
Assembly of Tubes: Line the exposure tubes with the impregnated papers. Line the control tubes with papers treated only with the carrier.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes into the holding tubes. Allow them to acclimatize for 1 hour. Then, transfer them to the exposure tubes for a 1-hour exposure period.
-
Recovery: After the exposure period, transfer the mosquitoes back to the holding tubes, which are lined with clean, untreated paper. Provide access to a 10% sugar solution.
-
Mortality Reading: Record the final mortality after 24 hours.
-
Interpretation of Results:
-
98-100% mortality: Susceptible population.
-
90-97% mortality: Resistance is suspected; further investigation is needed.
-
<90% mortality: Resistant population.
-
Mechanistic Studies: Biochemical Assays
Biochemical assays are used to identify the metabolic mechanisms of resistance.
Materials:
-
Individual adult insects (frozen at -80°C)
-
Phosphate (B84403) buffer
-
Microplate reader
-
Substrates for each enzyme (e.g., p-nitroanisole for oxidases, α-naphthyl acetate (B1210297) for esterases, 1-chloro-2,4-dinitrobenzene (B32670) for GSTs)
-
Homogenizer or pestles
General Procedure:
-
Homogenization: Homogenize individual insects in phosphate buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Enzyme Reaction: In a microplate, mix the supernatant with the specific substrate for the enzyme being assayed.
-
Measurement: Measure the change in absorbance over time using a microplate reader. The rate of change is proportional to the enzyme activity.
-
Data Analysis: Compare the enzyme activities of the field-collected population with those of a known susceptible laboratory strain. Significantly higher enzyme activity in the field population suggests the involvement of that enzyme family in resistance.
Genetic Resistance Monitoring: Molecular Assays
Molecular assays are used to detect specific resistance-conferring mutations, such as kdr.
Materials:
-
Individual insect genomic DNA
-
PCR primers (specific for the kdr mutation in the target species)
-
Taq DNA polymerase and PCR reagents
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Perform PCR using primers designed to specifically amplify either the wild-type (susceptible) or the mutant (resistant) allele of the kdr gene.[4]
-
Gel Electrophoresis: Visualize the PCR products on an agarose (B213101) gel. The presence or absence of a band for the susceptible and resistant alleles will determine the genotype of the individual (homozygous susceptible, heterozygous, or homozygous resistant).
-
Data Analysis: Calculate the frequency of the resistant allele in the population.
Visualizations
References
- 1. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacmossi.org [pacmossi.org]
- 3. innovationtoimpact.org [innovationtoimpact.org]
- 4. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. iris.who.int [iris.who.int]
Best Practices for the Laboratory Handling and Storage of Epsilon-momfluorothrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide. As with all potent chemical agents, its safe handling and storage in a laboratory setting are of paramount importance to ensure the safety of personnel and the integrity of experimental data. This document provides detailed application notes and protocols for the proper management of this compound in a research environment. These guidelines cover receipt, storage, handling, and disposal of the compound, as well as protocols for its preparation for in vitro and in vivo studies and procedures for managing spills.
Chemical and Physical Properties
This compound is the international common name for the single isomer [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate.[1] It belongs to the pyrethroid class of insecticides.
| Property | Value |
| Chemical Formula | C₁₉H₁₉F₄NO₃ |
| Molecular Weight | 385.4 g/mol [2] |
| Appearance | Pale yellow crystalline solid[3] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethyl acetate; sparingly soluble in water.[3] In DMSO, solubility is 5 mg/mL (12.98 mM), requiring sonication to achieve.[4] |
| CAS Number | 1065124-65-3[2] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is crucial when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat should be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is necessary.
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound and to prevent accidental exposure.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent (-80°C) | -80°C | 6 months[4] |
| In Solvent (-20°C) | -20°C | 1 month[4] |
Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.
Stability Profile
-
pH Stability: this compound is stable in acidic and neutral aqueous solutions. However, it undergoes decomposition in basic aqueous solutions.[3]
-
Photostability: It has been shown to have higher stability under xenon light and sunlight conditions compared to Tetramethrin.[3]
Experimental Protocols
Preparation of Stock Solutions for In Vitro and In Vivo Studies
Note: To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 5 mg/mL concentration.[4]
-
To aid dissolution, sonicate the solution. Be aware that hygroscopic DMSO can affect solubility.[4]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Protocol 2: Preparation of Working Solutions for In Vivo Experiments
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]
-
Method A (PEG300, Tween-80, Saline):
-
To prepare a 1 mL working solution, begin with 100 µL of a 5.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. This will yield a clear solution with a concentration of at least 0.5 mg/mL.[4][5]
-
-
Method B (SBE-β-CD in Saline):
-
Method C (Corn Oil):
-
To prepare a 1 mL working solution, begin with 100 µL of a 5.0 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly to achieve a clear solution with a concentration of at least 0.5 mg/mL. Note that this method should be used with caution if the continuous dosing period exceeds half a month.[4][5]
-
In Vitro Cytotoxicity Assay - Conceptual Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell-based assay. Specific cell lines and incubation times should be optimized for the particular research question.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or LDH assay.
-
Data Analysis: Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Spill and Waste Management
Spill Cleanup Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If the spill involves a volatile solvent, ensure adequate ventilation.
-
Personal Protective Equipment: Before beginning cleanup, don the appropriate PPE as outlined in section 2.1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Absorption:
-
Liquid Spills: Gently cover the spill with absorbent material, working from the outside in.
-
Solid Spills: Carefully moisten the spilled powder with a suitable solvent to prevent it from becoming airborne, then cover with an absorbent material.
-
-
Collection: Once the spill is absorbed, carefully scoop the material into a sealable, labeled waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with this compound, including empty containers, absorbent materials from spills, and unused solutions, must be treated as hazardous waste.
-
Collection: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program. Do not pour this compound waste down the drain.[6]
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for cleaning up an this compound spill.
References
Troubleshooting & Optimization
Epsilon-momfluorothrin stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of epsilon-momfluorothrin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH levels?
A1: this compound, a synthetic pyrethroid, is generally stable in acidic and neutral aqueous solutions. However, its stability significantly decreases in alkaline conditions due to hydrolysis of the ester linkage, a characteristic common to pyrethroid insecticides.[1]
Q2: How does temperature affect the stability of this compound?
A2: An increase in temperature accelerates the rate of hydrolysis, leading to faster degradation of this compound, especially in alkaline solutions. Therefore, it is crucial to control the temperature during stability studies to obtain accurate and reproducible results.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: The primary degradation pathway for this compound is the cleavage of its ester bond through hydrolysis. This process results in the formation of two main degradation products: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol and (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid.
Q4: Are there any conflicting reports on the stability of momfluorothrin?
A4: Yes, some discrepancies in reported half-life data exist. For instance, at pH 7 and 20°C, one source reports a hydrolysis half-life (DT₅₀) of 10 days, while a more detailed study by the manufacturer indicates a half-life of one year or greater under the same conditions.[1][2] For critical applications, it is recommended to rely on detailed study reports or conduct internal validation experiments.
Data Summary: Hydrolytic Stability of Momfluorothrin
The following table summarizes the hydrolysis half-life of momfluorothrin, the unresolved isomeric mixture containing this compound, at 20°C in the dark.
| pH | Temperature (°C) | Half-life (t₁/₂) | Stability Classification |
| 4 | 20 | > 1 year | Stable |
| 7 | 20 | > 1 year | Stable |
| 9 | 20 | 11.7 - 12.2 days | Comparatively Rapid Decomposition |
Data sourced from a hydrolysis study on ¹⁴C labeled momfluorothrin.[1]
Experimental Protocols
Protocol: Hydrolysis Stability Study of this compound Following OECD 111 Guideline
This protocol outlines the procedure for determining the rate of hydrolysis of this compound as a function of pH.
1. Materials and Reagents:
-
This compound analytical standard
-
Sterile aqueous buffer solutions:
-
pH 4 (e.g., 0.05 M acetate (B1210297) buffer)
-
pH 7 (e.g., 0.05 M phosphate (B84403) buffer)
-
pH 9 (e.g., 0.05 M borate (B1201080) buffer)
-
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sterile glass flasks with stoppers
-
Temperature-controlled incubator or water bath
-
HPLC-UV or GC-MS system
2. Preliminary Test (Tier 1):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration not exceeding half of its water solubility. The final concentration of the organic solvent should be minimal, typically <1%.
-
Incubate the solutions in the dark at 50°C for 5 days.[3]
-
At the end of the 5-day period, analyze the concentration of this compound.
-
If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required. If more than 10% degradation occurs, proceed to the Tier 2 study.
3. Degradation Kinetics Study (Tier 2):
-
Prepare fresh solutions of this compound in the buffer solutions where degradation was observed in the preliminary test.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 40°C).
-
At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be adequate to define the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120 hours).
-
Immediately analyze the withdrawn samples for the concentration of this compound using a validated analytical method.
4. Analytical Method (Example HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the order of the reaction (typically pseudo-first-order for pesticide hydrolysis).
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) using the appropriate kinetic model. For a first-order reaction, t₁/₂ = 0.693 / k.
References
Technical Support Center: Enhancing the Solubility of Epsilon-momfluorothrin for Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving epsilon-momfluorothrin in aqueous solutions for experimental purposes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation occurs when adding the this compound stock solution to the aqueous vehicle. | The aqueous solubility of this compound is very low. The final concentration of the organic co-solvent may be insufficient to maintain solubility. | 1. Ensure the organic co-solvent (e.g., DMSO) is of high quality and free of water, as hygroscopic DMSO can negatively impact solubility.[1] 2. Increase the proportion of the co-solvent or surfactant in the final formulation. 3. Prepare a more diluted final solution. 4. Use a different solubilization method, such as employing a cyclodextrin (B1172386) like SBE-β-CD.[1] |
| The solution is cloudy or forms a suspension instead of a clear solution. | Incomplete dissolution of this compound. The energy input may be insufficient to overcome the lattice energy of the solid compound. | 1. Gently heat the solution while stirring. 2. Use sonication to aid in the dissolution process.[1] 3. Ensure all components are added in the correct order as specified in the protocol and mixed thoroughly at each step.[1] |
| Phase separation is observed in the final aqueous formulation. | The components of the formulation are not fully miscible at the tested ratios, leading to the separation of the organic and aqueous phases. | 1. Vigorously vortex or mix the solution after the addition of each component. 2. Adjust the ratios of the co-solvents, surfactants, and aqueous phase. For example, the ratio of PEG300 to saline might need optimization.[1] 3. Consider using a different surfactant or a combination of surfactants to improve emulsification. |
| The prepared solution is unstable and precipitates over a short period. | The solution is likely supersaturated, and the compound is crystallizing out over time. | 1. Prepare fresh solutions for each experiment and use them on the same day.[1] 2. If storage is necessary, store at an appropriate temperature (-20°C or -80°C for stock solutions in organic solvents) and minimize freeze-thaw cycles.[1] 3. For working solutions, especially for long-term in vivo studies, consider a formulation with better stability, such as a corn oil-based formulation if appropriate for the experimental design.[1] |
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common solvents?
2. Why is a co-solvent like DMSO used to prepare aqueous solutions of this compound?
Due to its low water solubility, a common strategy is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be further diluted into an aqueous vehicle containing other excipients like surfactants or polymers to maintain the compound in solution.[1]
3. What are some common methods to enhance the aqueous solubility of this compound for in vivo or in vitro experiments?
Several methods can be employed, often involving a combination of co-solvents, surfactants, and other excipients. Common approaches include:
-
Co-solvency: Using a mixture of water-miscible solvents like DMSO and PEG300 in combination with an aqueous solution.[1]
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween-80 to improve the dispersion and stability of the compound in the aqueous phase.[1][4]
-
Complexation: Utilizing cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes that enhance the apparent water solubility of the drug.[1]
-
Lipid-based formulations: For certain applications, dissolving the compound in an oil, such as corn oil, can be a suitable delivery method.[1]
4. Can I prepare a stock solution of this compound and store it for later use?
Yes, stock solutions of this compound in an organic solvent like DMSO can be prepared and stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. For shorter periods (up to 1 month), storage at -20°C is also an option.[1]
5. How should I prepare a working solution of this compound for my experiment?
It is highly recommended to prepare fresh working solutions on the day of the experiment.[1] This minimizes the risk of precipitation and ensures the compound is in a soluble state. The specific protocol will depend on the chosen solubilization method. Detailed experimental protocols are provided below.
Quantitative Data on Solubilization Formulations
The following table summarizes different vehicle compositions that have been used to prepare aqueous solutions of this compound.
| Formulation Method | Vehicle Composition | Final Concentration |
| Co-solvency with Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL |
| Cyclodextrin Complexation | 10% DMSO, 90% of 20% SBE-β-CD in Saline | ≥ 0.5 mg/mL |
| Oil-based Formulation | 10% DMSO, 90% Corn oil | ≥ 0.5 mg/mL |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Below are detailed methodologies for preparing aqueous solutions of this compound using common solubilization techniques.
Protocol 1: Co-solvency with Surfactant
This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to create a clear aqueous solution.
Materials:
-
This compound
-
DMSO (high purity, anhydrous)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly dispersed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. If precipitation or cloudiness persists, gentle warming or sonication may be applied.[1]
Protocol 2: Cyclodextrin Complexation
This method employs a cyclodextrin derivative to enhance the solubility of this compound.
Materials:
-
This compound
-
DMSO (high purity, anhydrous)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix the solution thoroughly until a clear solution is obtained.[1]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent and surfactant.
Caption: Workflow for enhancing this compound solubility using cyclodextrin complexation.
Caption: A logical troubleshooting workflow for addressing precipitation issues.
References
Technical Support Center: Synthesis of Epsilon-momfluorothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Epsilon-momfluorothrin.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage.
Synthesis of Starting Material: 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol
Question 1: Low yield and difficult purification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.
Possible Cause: Formation of byproducts during the reaction. A common byproduct is 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, which arises from the di-substitution of the starting material.[1] The similar chemical properties of the desired product and this byproduct can complicate purification.[1]
Troubleshooting:
-
Reaction Control: Carefully control the stoichiometry of the reagents to favor mono-substitution.
-
Purification Strategy: Employ high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure to separate the desired mono-substituted product from the di-substituted byproduct.
-
Alternative Route: Consider a synthetic route that avoids the simultaneous presence of two reactive hydroxyl groups, such as protecting one of the hydroxyl groups on the starting tetrafluoro-p-xylene-α,α'-diol before the methylation step. A patented method involves the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide, followed by methoxylation and subsequent formylation.[2]
Esterification Reaction
Question 2: The esterification reaction to form this compound is slow or does not go to completion.
Possible Cause:
-
Insufficient Removal of Byproducts: The esterification reaction, particularly when starting from the acyl halide of the carboxylic acid, generates a hydrogen halide (e.g., HCl or HBr) as a byproduct.[3] Accumulation of this acidic byproduct can inhibit the forward reaction.
-
Catalyst Inefficiency: If using a direct esterification method with a catalyst, the chosen catalyst may not be effective enough or may be deactivated.
-
Steric Hindrance: The bulky nature of both the cyclopropane (B1198618) carboxylic acid and the fluorinated benzyl (B1604629) alcohol can lead to steric hindrance, slowing down the reaction rate.
Troubleshooting:
-
Byproduct Removal:
-
Catalyst Selection: For direct esterification, consider using a robust catalyst known for esterifying sterically hindered acids and alcohols.
-
Reaction Conditions:
-
Increase the reaction temperature, but monitor for potential side reactions or epimerization.
-
Use a higher molar ratio of the more accessible or less expensive reactant to drive the equilibrium towards the product.
-
Question 3: Formation of undesired stereoisomers (epimerization).
Possible Cause: this compound is a specific stereoisomer, (1R,3R)-trans-Z.[5][6] The stereocenters on the cyclopropane ring can be susceptible to epimerization under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Mild Reagents: Use mild coupling reagents for the esterification if direct acid-catalyzed methods or acyl halides prove too harsh.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification to prevent isomerization.
Purification of this compound
Question 4: Difficulty in purifying the final this compound product.
Possible Cause:
-
Presence of Unreacted Starting Materials: Due to the aforementioned challenges in driving the esterification to completion, unreacted carboxylic acid and alcohol may remain.
-
Formation of Byproducts: Aside from stereoisomers, other side reactions could lead to impurities that are difficult to separate.
-
Product Characteristics: this compound is a solid crystalline substance, which may require specific solvent systems for effective purification by recrystallization.[7]
Troubleshooting:
-
Chromatography: Utilize column chromatography on silica (B1680970) gel to separate the nonpolar product from more polar impurities like the unreacted acid and alcohol.
-
Recrystallization: Experiment with different solvent systems to find an optimal one for recrystallization to achieve high purity of the final product.
-
Distillation: For industrial-scale production, distillation may be a viable purification method.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound? A1: The synthesis of this compound is achieved through the formal condensation of two key intermediates:
-
(1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid[8]
-
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol[8]
Q2: What is the general synthetic route for this compound? A2: The primary synthetic route is the esterification of the cyclopropane carboxylic acid derivative with the fluorinated benzyl alcohol.[5] This can be achieved through several methods, including:
-
Reaction of the acid halide of the carboxylic acid with the alcohol.[7]
-
Dehydration reaction between the carboxylic acid and the alcohol, typically in the presence of a catalyst.[7]
-
Transesterification with an alcohol.[7]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound? A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ester carbonyl, nitrile, C-F bonds).
Q4: Are there any specific safety precautions to consider during the synthesis? A4: Yes, several safety precautions should be taken:
-
The synthesis may involve toxic and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen halide gases (HCl, HBr) generated during the esterification are corrosive and should be properly trapped and neutralized.
-
Organic lithium reagents, which may be used in the synthesis of the alcohol precursor, are highly reactive and pyrophoric.[2] Handle them with extreme care under an inert atmosphere.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₉H₁₉F₄NO₃ | 385.35 | - |
| 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol | C₉H₈F₄O₂ | 224.15 | 51-53 |
Data sourced from various chemical suppliers and databases.[9]
Table 2: Example Reaction Conditions for Pyrethroid Esterification (Meperfluthrin Synthesis)
| Parameter | Condition | Reference |
| Reactants | (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol | [3] |
| Solvent | Solvents with low hydrogen halide solubility (e.g., alkanes, aromatic hydrocarbons) | [3] |
| Temperature | 45 °C | [4] |
| Pressure | Negative pressure to assist in HCl/HBr removal | [3][4] |
| Outcome | >98% conversion of the alcohol | [3] |
Note: These conditions are for the synthesis of Meperfluthrin, a closely related pyrethroid, and may serve as a starting point for the optimization of this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for Esterification via Acyl Halide
This protocol is a generalized procedure based on the synthesis of related pyrethroids.[3]
-
Preparation of the Acyl Halide:
-
To a solution of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.
-
-
Esterification:
-
Dissolve 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol in a suitable solvent (e.g., hexane (B92381) or toluene) in a reaction vessel equipped with a stirrer and a system for applying negative pressure.
-
Add the crude acyl chloride dropwise to the alcohol solution at a controlled temperature (e.g., 40-50 °C).
-
Apply a slight negative pressure to the system to remove the hydrogen chloride gas as it is formed.
-
Monitor the reaction progress by HPLC or TLC until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. CN104628571A - Meperfluthrin production method with clean synthetic process - Google Patents [patents.google.com]
- 4. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 5. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 6. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing Epsilon-momfluorothrin Dosage for Specific Insect Species
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Epsilon-momfluorothrin for various insect species. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a Type I synthetic pyrethroid insecticide.[1] It functions as an axonic poison by keeping sodium channels in the neuronal membranes of insects open, which leads to hyperexcitation and paralysis.[2] It is a specific, highly active isomer of the broader isomeric mixture known as momfluorothrin (B1263211).[3][4]
Q2: For which insect species is this compound effective?
A2: this compound, as part of the momfluorothrin mixture, has demonstrated high efficacy against a range of flying and crawling insects, including mosquitoes, house flies, German cockroaches, wasps, and centipedes.[5]
Q3: What are the known mechanisms of resistance to pyrethroids like this compound?
A3: Insecticide resistance to pyrethroids can occur through several mechanisms:
-
Target-site resistance: This involves mutations in the voltage-gated sodium channel, the target of pyrethroids, which reduces the binding affinity of the insecticide. This is often referred to as knockdown resistance (kdr).[6][7]
-
Metabolic resistance: Insects may develop enhanced metabolic pathways to detoxify the insecticide before it reaches its target site. This often involves the overexpression of enzymes such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs).[8][9]
-
Penetration resistance: Changes in the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification.[9]
-
Behavioral resistance: Resistant insects may develop behaviors to avoid contact with the insecticide.[9]
Q4: Can I use this compound in combination with other chemicals?
A4: Yes, pyrethroids are sometimes used in combination with other compounds, such as synergists. Synergists like piperonyl butoxide (PBO) can inhibit the metabolic enzymes that detoxify pyrethroids, thereby increasing their efficacy, especially against resistant insect populations. However, compatibility and potential for antagonism should be evaluated.
Data Presentation: Efficacy of Momfluorothrin (Isomeric Mixture)
Table 1: Knockdown Efficacy (KT50) of Momfluorothrin Against Common Household Pests [5]
| Insect Species | Common Name | KT50 (minutes) | Concentration (% w/v) |
| Musca domestica | House Fly | 1.8 | 0.0063 |
| Blattella germanica | German Cockroach | 0.58 | 0.010 |
| Culex pipiens pallens | Common House Mosquito | ≤ 0.7 | 0.0063 |
KT50 (Knockdown Time 50): Time required to knock down 50% of the test population.
Table 2: Acute Toxicity of Momfluorothrin to Non-Target Organisms [5]
| Organism | Common Name | Toxicity Value | Route of Administration |
| Bobwhite Quail | - | LD50 > 2250 mg/kg | Oral |
| Eisenia fetida | Earthworm | LC50 = 97.6 mg/kg | - |
| Western Honeybee | - | LD50 > 5.08 µ g/bee | Oral |
| Western Honeybee | - | LD50 > 0.21 µ g/bee | Contact |
LD50 (Lethal Dose 50): Dose required to kill 50% of the test population. LC50 (Lethal Concentration 50): Concentration required to kill 50% of the test population.
Experimental Protocols
Optimizing the dosage of this compound requires systematic evaluation through bioassays. Below are detailed methodologies for determining LD50 and LC50 values.
Protocol 1: Determination of LD50 by Topical Application
This method is used to determine the dose of this compound that is lethal to 50% of the test population when applied directly to the insect's cuticle.
Materials:
-
This compound (technical grade, >95% purity)
-
Acetone (B3395972) (analytical grade)
-
Micropipette or micro-applicator
-
Insect specimens (e.g., mosquitoes, house flies, cockroaches) of a uniform age and size
-
CO2 or cold anesthesia for insect immobilization
-
Petri dishes or holding containers with a food source
-
Vortex mixer
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL). The insecticide is soluble in organic solvents like acetone and ethyl acetate.[5] Ensure the solution is thoroughly mixed using a vortex mixer.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations. The concentrations should be chosen to produce a range of mortality from >0% to <100%. Preliminary range-finding tests may be necessary.
-
-
Insect Immobilization:
-
Anesthetize a batch of insects using CO2 or by placing them in a cold environment (e.g., on a chilled plate) until they are immobilized.
-
-
Topical Application:
-
Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of each insecticide dilution to the dorsal thorax of each immobilized insect.
-
A control group should be treated with acetone only.
-
Treat at least 3 replicates of 10-20 insects for each concentration and the control.
-
-
Observation:
-
Place the treated insects in holding containers with access to a suitable food source (e.g., a sugar-water-soaked cotton ball).
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity).
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is greater than 20%, the experiment should be repeated.
-
Calculate the LD50 value and its 95% confidence intervals using probit analysis. The dose is typically expressed in nanograms (ng) of active ingredient per insect or ng per milligram of insect body weight.[10]
-
Protocol 2: Determination of LC50 by Residual Contact Bioassay
This method determines the concentration of this compound that is lethal to 50% of the test population after continuous exposure to a treated surface.
Materials:
-
This compound (technical grade, >95% purity)
-
Acetone (analytical grade)
-
Glass jars or vials (e.g., 250 mL Wheaton bottles)
-
Pipettes
-
Rolling rack or rotator (optional, for even coating)
-
Insect specimens
-
Aspirator for transferring insects
Methodology:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution and a series of at least five dilutions of this compound in acetone as described in Protocol 1.
-
-
Coating of Containers:
-
Pipette a known volume (e.g., 1 mL) of each insecticide dilution into a glass jar or vial.
-
Coat the entire inner surface of the container by rolling and rotating it until the acetone has completely evaporated. A rolling rack can ensure a uniform coating.
-
Prepare control containers treated with acetone only.
-
Allow the containers to dry completely in a fume hood.
-
-
Insect Exposure:
-
Introduce a known number of insects (e.g., 10-20) into each treated and control container using an aspirator.
-
Cover the containers with a mesh lid to allow for ventilation.
-
Use at least 3 replicates for each concentration and the control.
-
-
Observation:
-
Maintain the containers under controlled environmental conditions.
-
Record mortality at regular intervals (e.g., every 15-30 minutes for the first few hours, and then at 24 hours).
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula as needed.
-
Calculate the LC50 value and its 95% confidence intervals using probit analysis. The concentration is typically expressed in micrograms (µg) of active ingredient per container or per unit area (e.g., µg/cm²).
-
Troubleshooting Guide
Issue 1: High mortality in the control group (>20%).
-
Possible Cause:
-
Solvent toxicity: The solvent (e.g., acetone) may not have fully evaporated before introducing the insects.
-
Mechanical injury: Insects may have been damaged during handling and transfer.
-
Unhealthy insect colony: The test insects may be stressed, starved, or from a weak colony.
-
Contamination: Glassware or other equipment may be contaminated with insecticide residues.
-
-
Solution:
-
Ensure complete evaporation of the solvent from treated surfaces. Using a hot-dog roller for vial assays can aid in uniform coating and evaporation.
-
Handle insects gently and minimize the duration of anesthesia.
-
Use healthy, well-fed insects from a thriving colony.
-
Thoroughly clean all glassware and equipment with an appropriate solvent and rinse before use.
-
Issue 2: Low or no mortality at the highest concentrations.
-
Possible Cause:
-
Insecticide resistance: The insect population may have developed resistance to pyrethroids.
-
Degraded insecticide: The this compound stock solution may have degraded over time. Pyrethroids can be sensitive to light.[11]
-
Incorrect dosage: Errors in the preparation of serial dilutions.
-
Insufficient exposure time: The observation period may be too short for the insecticide to take full effect.
-
-
Solution:
-
Test a known susceptible strain of the same insect species to confirm the potency of your insecticide and the validity of your bioassay. Consider conducting synergist bioassays with PBO to investigate metabolic resistance.
-
Prepare fresh stock solutions and store them in a cool, dark place. Stock solutions of pyrethroids are often stored at 4°C in light-proof bottles.[2]
-
Double-check all calculations and dilution steps.
-
Extend the observation period (e.g., to 48 or 72 hours).
-
Issue 3: High variability in results between replicates.
-
Possible Cause:
-
Inconsistent application: Uneven coating of surfaces in residual bioassays or inconsistent droplet size in topical applications.
-
Non-uniform insects: Variation in age, size, or nutritional status of the test insects.[12]
-
Environmental fluctuations: Inconsistent temperature, humidity, or light conditions during the experiment.[13]
-
-
Solution:
-
Standardize the application technique. For residual assays, ensure a uniform coating of the entire surface. For topical applications, ensure the droplet is applied to the same location on each insect.
-
Use insects of a standardized age and size, and ensure they have been reared under the same conditions.
-
Conduct experiments in a controlled environment with stable temperature, humidity, and a consistent light/dark cycle.
-
Visualizations
Caption: Workflow for LD50 determination by topical application.
Caption: Mode of action of this compound on insect neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Detection of insecticide resistance in the German cockroach (Dictyoptera: Blattellidae) with glue-toxin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting resistance patterns to type I and II pyrethroids in two major arbovirus vectors Aedes aegypti and Aedes albopictus in the Republic of the Congo, Central Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Aedes aegypti, Culex quinquefasciatus Say, and Anopheles quadrimaculatus Say to 19 pesticides with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. entomoljournal.com [entomoljournal.com]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Epsilon-momfluorothrin Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of Epsilon-momfluorothrin in soil and water.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in soil?
A1: this compound rapidly degrades in aerobic soil primarily through the cleavage of its ester bond. This initial step is followed by the oxidation of both the benzylic positions and the oxidative cleavage of the propenyl group. Ultimately, this process leads to mineralization, forming carbon dioxide, or results in the formation of residues that become strongly adsorbed to the soil.[1]
Q2: How does this compound degrade in water?
Q3: What is the expected half-life of this compound in soil?
A3: In aerobic soil conditions at 20°C, this compound has a reported half-life of 2.0 to 4.2 days.[1] Another source indicates a typical aerobic soil DT₅₀ of 5 days.
Q4: What analytical techniques are most suitable for studying this compound and its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for the separation, identification, and quantification of this compound and its degradation products. These methods are commonly used for the analysis of pyrethroids and their metabolites in environmental samples.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental analysis of this compound degradation.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure consistent flow rate. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Lamp degradation. | 1. Use fresh, high-purity solvents and flush the detector cell. 2. Degas the mobile phase and purge the pump. 3. Replace the detector lamp if its intensity is low. |
GC-MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Response | 1. Active sites in the inlet liner or column. 2. Leak in the injection port. 3. Improper derivatization (if used). | 1. Use a deactivated inlet liner and a high-quality capillary column. 2. Check for leaks using an electronic leak detector. 3. Optimize the derivatization reaction conditions. |
| Peak Tailing for Polar Metabolites | 1. Adsorption of polar analytes in the GC system. 2. Column contamination. | 1. Use a column with a more polar stationary phase or derivatize the analytes to make them less polar. 2. Bake out the column at a high temperature or trim the front end of the column. |
| Matrix Interference | 1. Co-elution of matrix components with the analyte. | 1. Improve the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE). 2. Optimize the GC temperature program to enhance separation. |
Quantitative Data Summary
| Parameter | Matrix | Condition | Value | Reference |
| Half-life (DT₅₀) | Soil | Aerobic, 20°C | 2.0 - 4.2 days | [1] |
| Half-life (DT₅₀) | Soil | Aerobic | 5 days | |
| Hydrolytic Stability | Water | pH 4 and 7, 20°C, dark | Stable (half-life ≥ 1 year) | [1] |
| Hydrolytic Stability | Water | pH 9 | Decomposes | [1] |
Experimental Protocols
Aerobic Soil Degradation Study (Based on OECD Guideline 307)
-
Soil Selection and Preparation:
-
Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Sieve the fresh soil samples to <2 mm and precondition them in the dark at the test temperature for 7-14 days.
-
-
Test Substance Application:
-
Prepare a stock solution of ¹⁴C-labeled this compound in a suitable organic solvent.
-
Apply the test substance to the soil samples to achieve the desired concentration, ensuring uniform distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark in a flow-through system at a constant temperature (e.g., 20 ± 1°C).
-
Maintain the soil moisture at 40-60% of the maximum water holding capacity.
-
Pass a continuous stream of CO₂-free, humidified air through the incubation flasks.
-
Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).
-
-
Sampling and Analysis:
-
Collect triplicate soil samples at appropriate time intervals.
-
Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts for the parent compound and its metabolites using HPLC with a radioactivity detector and/or LC-MS.
-
Quantify the trapped ¹⁴CO₂ using liquid scintillation counting.
-
Determine the non-extractable residues by combusting the extracted soil.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) of this compound using first-order kinetics.
-
Identify and quantify the major transformation products.
-
Hydrolysis Study (Based on OECD Guideline 111)
-
Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
-
Test Substance Application:
-
Add a sterile solution of ¹⁴C-labeled this compound to the buffer solutions to achieve a concentration below its water solubility.
-
-
Incubation:
-
Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, and a lower temperature for the main study if significant degradation occurs).
-
-
Sampling and Analysis:
-
Take duplicate samples from each buffer solution at various time intervals.
-
Directly analyze the samples by HPLC with a radioactivity detector to determine the concentration of the parent compound and any hydrolysis products.
-
-
Data Analysis:
-
Determine the rate of hydrolysis and the half-life for each pH value.
-
Visualizations
Caption: Aerobic soil degradation pathway of this compound.
Caption: Workflow for aerobic soil degradation study.
References
Epsilon-momfluorothrin Bioassay Technical Support Center
Welcome to the technical support center for epsilon-momfluorothrin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a Type I synthetic pyrethroid insecticide.[1] Its primary mode of action is as an axonic poison that modulates voltage-gated sodium channels in neuronal membranes, keeping them in an open state, which leads to hyperexcitation and paralysis of the target organism.[2][3] Additionally, this compound is known to be an activator of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in the metabolism of xenobiotics.[1][4]
Q2: What is the difference between momfluorothrin (B1263211) and this compound?
Momfluorothrin refers to the unresolved isomeric mixture of the compound.[5] this compound is a specific, biologically active isomer of momfluorothrin.[2] Much of the available toxicological data has been generated using the momfluorothrin technical grade (TG), which is a mixture of isomers.[6]
Q3: In what solvent should I dissolve this compound?
This compound is sparingly soluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and ethyl acetate.[4][6] For in vitro bioassays, it is typically dissolved in DMSO to create a stock solution.[4]
Q4: What are the recommended storage conditions for this compound?
As a powder, this compound should be stored at -20°C for long-term stability. In a DMSO stock solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding the this compound stock solution.
-
Inconsistent or lower-than-expected activity in the bioassay.
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the media.
-
High DMSO Concentration: While used for initial solubilization, a high final concentration of DMSO in the media can be toxic to cells and can also contribute to compound precipitation upon dilution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7] Temperature shifts, such as adding a cold stock solution to warm media, can also induce precipitation.[8]
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO before the final dilution into pre-warmed (37°C) cell culture medium.
-
Add the final DMSO stock to the medium with rapid mixing to facilitate dispersion.
-
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.
-
Test Solubility: Before conducting the full experiment, perform a visual solubility test by preparing the desired concentrations of this compound in your specific cell culture medium and observing for any precipitation over time.
-
Consider Formulation Aids: For in vivo or specific in vitro applications, formulation aids such as PEG300, Tween-80, or cyclodextrins may be used to improve solubility, but their compatibility with the specific bioassay must be validated.[1]
Data Presentation
The following tables summarize the toxicological data for momfluorothrin technical grade (TG). It is important to note that this data pertains to the isomeric mixture and not exclusively the epsilon-isomer.
Table 1: Efficacy of Momfluorothrin TG Against Common Insect Pests [6]
| Target Organism | Assay Type | Metric | Value |
| House flies (Musca domestica) | Oil Solution Spray | KT₅₀ (min) | < 1.0 |
| German cockroaches (Blattella germanica) | Oil Solution Spray | KT₅₀ (min) | < 1.5 |
| Common house mosquitoes (Culex pipiens pallens) | Oil Solution Spray | KT₅₀ (min) | ≤ 0.7 |
KT₅₀: Time to 50% knockdown of the insect population.
Table 2: Ecotoxicological Data for Momfluorothrin TG on Non-Target Organisms [6]
| Organism | Metric | Value |
| Carp | LC₅₀ | 8.9 µg/L |
| Daphnia magna | EC₅₀ | 7.8 µg/L |
| Freshwater green algae | ErC₅₀ | > 4800 µg/L |
| Western honeybees (oral) | LD₅₀ | > 5.08 µ g/bee |
| Western honeybees (contact) | LD₅₀ | 0.21 µ g/bee |
| Earthworms (Eisenia fetida) | LC₅₀ | 97.6 mg/kg |
| Bobwhite quail | LD₅₀ | > 2250 mg/kg |
LC₅₀: Lethal concentration for 50% of the population. EC₅₀: Effective concentration for 50% of the population. ErC₅₀: Concentration causing a 50% reduction in growth rate. LD₅₀: Lethal dose for 50% of the population.
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assay (General Protocol for Pyrethroids)
This protocol provides a general framework for assessing the neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y, PC12).
Materials:
-
Neuronal cell line
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, penicillin/streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Neurotoxicity:
-
Cell Viability: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Morphological Analysis (Optional): Observe the cells under a microscope for any morphological changes, such as neurite retraction or cell shrinkage.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Constitutive Androstane Receptor (CAR) Activation Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to quantify the activation of CAR by this compound.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
CAR expression plasmid
-
Reporter plasmid containing a CAR-responsive promoter driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Positive control (e.g., CITCO for human CAR)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding: Co-transfect the cells with the CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium as described in Protocol 1.
-
Cell Treatment: Treat the cells with the different concentrations of the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel plate or a multiplexed assay) to account for any cytotoxic effects. Plot the concentration-response curve for luciferase induction and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the CAR signaling pathway.
Caption: A typical workflow for in vitro bioassays.
Caption: A logical approach to troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 3. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 4. This compound | TargetMol [targetmol.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Strategies to mitigate off-target effects of Epsilon-momfluorothrin in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Epsilon-momfluorothrin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a synthetic pyrethroid insecticide. Its primary mechanism of action is the disruption of nerve function in insects by targeting voltage-gated sodium channels. It binds to these channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in nerve cell hyperexcitation and subsequent paralysis, ultimately causing the death of the insect.
Q2: What are the known off-target effects of this compound in a research context?
A significant off-target effect observed with this compound is the activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor primarily expressed in the liver. This activation can lead to the induction of various drug-metabolizing enzymes and has been associated with hepatocellular tumors in rat studies. Researchers should be aware that this off-target effect can confound experimental results, particularly in studies involving liver cells or metabolic pathways.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. Here are several strategies:
-
Use of a CAR Inverse Agonist: Co-treatment of your cells with this compound and a specific CAR inverse agonist, such as S07662, can help to block the off-target effects mediated by CAR activation. If the observed effect is diminished or abolished in the presence of the CAR inverse agonist, it is likely an off-target effect.
-
Genetic Knockdown: Utilize siRNA or shRNA to specifically knock down the expression of the intended target (voltage-gated sodium channels) or the off-target (CAR). If the effect of this compound persists after knocking down the sodium channel, it is likely an off-target effect. Conversely, if the effect is abrogated, it is on-target.
-
Dose-Response Analysis: Characterize the dose-response curves for both the on-target and off-target effects. Often, the concentrations required to elicit off-target effects are different from those for on-target effects.
-
Use of Structurally Related but Inactive Compounds: If available, use a close structural analog of this compound that is known to not interact with the intended target but may still have off-target effects.
Q4: What are some general best practices to minimize off-target effects in my cell-based assays?
-
Use the Lowest Effective Concentration: Perform a careful dose-response study to identify the lowest concentration of this compound that produces the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target molecules.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound to account for any effects of the solvent itself.
-
Confirm Compound Purity: Ensure the purity of your this compound stock to avoid confounding effects from impurities.
-
Standardize Experimental Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Inconsistent final concentration of the compound. | 1. Standardize cell passage number, seeding density, and media components. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Verify pipetting accuracy and mixing procedures. |
| Observed phenotype does not align with known on-target effects (sodium channel modulation) | 1. The phenotype is a result of an off-target effect, likely CAR activation. 2. The experimental system lacks the necessary components for the on-target effect to be observed. | 1. Perform a CAR activation reporter assay. 2. Co-treat with a CAR inverse agonist. 3. Use siRNA to knock down CAR expression. 4. Ensure your cell line expresses the target voltage-gated sodium channels. |
| High background signal in CAR activation assays | 1. Constitutive activity of the CAR receptor in the cell line. 2. Interference from components in the cell culture media. | 1. Use a cell line with low endogenous CAR expression or a CAR-knockout cell line for baseline measurements. 2. Optimize the reporter construct and transfection conditions. 3. Test for interference from media components by running appropriate controls. |
Experimental Protocols
Protocol 1: Constitutive Androstane Receptor (CAR) Activation Reporter Assay
This protocol is designed to determine if this compound activates the Constitutive Androstane Receptor (CAR) in your experimental system.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
CAR reporter plasmid (containing a CAR response element driving a luciferase gene)
-
Control plasmid (e.g., a constitutively expressing Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound
-
CAR agonist (positive control, e.g., CITCO)
-
CAR inverse agonist (for mitigation experiments, e.g., S07662)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed the hepatocyte-derived cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CAR reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the positive control (CAR agonist), or vehicle control. For mitigation experiments, co-treat with the CAR inverse agonist.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control.
Protocol 2: siRNA-mediated Knockdown of CAR or Voltage-Gated Sodium Channels
This protocol allows for the specific silencing of either the off-target (CAR) or the on-target (voltage-gated sodium channels) to validate the observed effects of this compound.
Materials:
-
Cell line of interest
-
siRNA targeting the gene of interest (CAR or a specific sodium channel subunit)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent for siRNA
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Reagents for western blotting or qPCR to validate knockdown
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-60% confluent on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA (target-specific or scrambled control) in serum-free medium.
-
Dilute the transfection reagent in serum-free medium in a separate tube.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells with the complexes for 4-6 hours. Then, add complete growth medium.
-
Gene Silencing: Allow the cells to grow for 48-72 hours to achieve maximal gene knockdown.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in target protein or mRNA levels using western blotting or qPCR, respectively.
-
This compound Treatment: Treat the remaining transfected cells with this compound and assess the phenotype of interest.
Data Presentation
Table 1: Example IC50/EC50 Values for On-Target and Off-Target Effects
| Compound | On-Target Effect (Sodium Channel Modulation) | Off-Target Effect (CAR Activation) |
| EC50 (µM) | EC50 (µM) | |
| This compound | Value to be determined experimentally | Value to be determined experimentally |
| Hypothetical Pyrethroid A | 0.1 | 10 |
| Hypothetical Pyrethroid B | 0.5 | 5 |
Note: Researchers should experimentally determine the EC50/IC50 values for this compound in their specific assay systems.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway via CAR activation.
Metabolic resistance of insects to pyrethroids like Epsilon-momfluorothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the metabolic resistance of insects to pyrethroids, with a focus on principles applicable to compounds like Epsilon-momfluorothrin. Given the limited specific research on this compound, the information herein is based on well-established mechanisms of resistance to other pyrethroid insecticides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of metabolic resistance to pyrethroid insecticides in insects?
A1: Metabolic resistance to pyrethroids is primarily mediated by three major families of detoxification enzymes:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the detoxification of a wide range of insecticides, including pyrethroids, by catalyzing oxidative reactions.[1][2][3] Overexpression of specific P450 genes is a common mechanism of pyrethroid resistance.[1][4]
-
Carboxylesterases (CCEs): These enzymes hydrolyze the ester bond present in many pyrethroid molecules, rendering them non-toxic.[5][6][7] Increased esterase activity is frequently associated with resistance.[8]
-
Glutathione S-transferases (GSTs): GSTs are involved in the detoxification of various xenobiotics, including pyrethroids, by conjugating them with glutathione, which facilitates their excretion.[3][6][9] Elevated GST activity can contribute to pyrethroid resistance.[6]
Q2: What is this compound and to which class of insecticides does it belong?
A2: this compound is a synthetic pyrethroid ester insecticide.[10] It is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 3A, acting as a sodium channel modulator.[11] Its mechanism of action involves disrupting the normal functioning of the insect nervous system by keeping sodium channels open, leading to hyperexcitation and paralysis.[11]
Q3: How can I determine if metabolic resistance is present in my insect population of interest?
A3: Synergist bioassays are a common and effective method to initially determine the involvement of metabolic resistance.[12][13] Synergists are chemicals that inhibit specific detoxification enzymes. If the toxicity of a pyrethroid increases when co-administered with a synergist, it suggests that the inhibited enzyme system is involved in resistance.[9]
-
Piperonyl butoxide (PBO) is a classic synergist used to inhibit P450s.[9][13]
-
S,S,S-tributyl phosphorotrithioate (DEF) is an inhibitor of esterases.[9]
-
Diethyl maleate (B1232345) (DEM) can be used to inhibit GSTs.[14]
Q4: My pyrethroid bioassay results are inconsistent. What are the common causes?
A4: Inconsistent bioassay results can stem from several factors:
-
Insect Health and Age: Ensure the insects used are of a consistent age and are healthy, as their susceptibility to insecticides can vary with developmental stage and overall health.[15]
-
Environmental Conditions: Maintain constant temperature and humidity during the bioassays, as these factors can influence insect metabolism and insecticide efficacy.[15]
-
Insecticide and Solvent Quality: Use high-quality insecticides and solvents. Ensure that stock solutions are properly stored and are not degraded.[16] It is crucial to ensure the complete evaporation of the solvent in residual bioassays to avoid solvent-induced mortality.[16]
-
Standardized Protocol: Adhere strictly to a standardized protocol for insecticide application and insect handling to minimize variability.[16]
Troubleshooting Guides
Synergist Bioassays
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality in the synergist-only control group. | The synergist concentration is too high and is causing direct toxicity to the insects. | Determine the maximum sublethal concentration of the synergist by performing a dose-response assay with the synergist alone. Use a concentration that results in minimal to no mortality.[14] |
| No significant increase in mortality with the synergist + pyrethroid combination compared to the pyrethroid alone. | 1. The primary resistance mechanism may not be metabolic (e.g., target-site resistance).2. The specific metabolic enzymes involved are not inhibited by the chosen synergist.3. The level of metabolic resistance is too low to be detected by this assay. | 1. Investigate other resistance mechanisms such as target-site mutations (e.g., kdr mutations).2. Consider using a panel of different synergists if available.3. Confirm the resistance level of the insect population using a standard bioassay against a susceptible population. |
| Variability in results between replicates. | Inconsistent application of the synergist or insecticide. | Ensure uniform coating of the bioassay containers and precise timing of insect exposure to both the synergist and the insecticide.[13] |
Biochemical Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low enzyme activity detected in both susceptible and resistant insect homogenates. | 1. Improper sample preparation leading to enzyme degradation.2. Suboptimal assay conditions (e.g., pH, temperature, substrate concentration).3. Insufficient protein concentration in the homogenate. | 1. Prepare fresh homogenates on ice and use protease inhibitors.2. Optimize assay conditions for the specific insect species and enzyme being studied.3. Measure the protein concentration in each homogenate and normalize the enzyme activity to the protein content.[17] |
| High background noise or non-specific reactions. | Contaminants in the homogenate or reagents. | Centrifuge the homogenate to remove debris. Use high-purity reagents and include appropriate controls (e.g., reactions without substrate or without enzyme).[2] |
| No significant difference in enzyme activity between resistant and susceptible populations. | 1. The specific enzyme being assayed is not involved in the resistance.2. The difference in activity is too subtle to be detected by the assay. | 1. Assay other families of detoxification enzymes.2. Use a more sensitive assay or complement the biochemical assay with gene expression analysis (qPCR).[4] |
Quantitative PCR (qPCR)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor amplification efficiency or no amplification. | 1. Poor quality or low concentration of RNA/cDNA.2. Suboptimal primer design.3. Presence of PCR inhibitors in the sample. | 1. Assess RNA/cDNA quality and quantity using spectrophotometry and gel electrophoresis.2. Design and validate new primers, ensuring they are specific to the target gene.3. Use a cDNA cleanup kit or dilute the cDNA to reduce inhibitor concentration. |
| High variability in Ct values between technical replicates. | Pipetting errors or inconsistent reaction setup. | Use a master mix to ensure all reaction components are evenly distributed. Ensure accurate and consistent pipetting. |
| Inconsistent results for reference genes. | The chosen reference gene is not stably expressed across the experimental conditions. | Validate a panel of candidate reference genes for your specific insect species and experimental conditions to select the most stable one(s) for normalization.[18][19] |
Data Presentation
Table 1: Example Resistance Ratios of Insect Populations to Pyrethroids
| Insect Species | Pyrethroid | Resistance Ratio (RR) | Reference |
| Anopheles gambiae | Permethrin | 54.5-fold | [20] |
| Anopheles gambiae | Deltamethrin | 58.8-fold | [20] |
| Aedes aegypti | Permethrin | 29-47-fold | [3] |
| Helicoverpa armigera | Cypermethrin | 67-1771-fold | [8] |
| Helicoverpa armigera | Deltamethrin | 60-2972-fold | [8] |
Table 2: Example Fold Change in Detoxification Enzyme Gene Expression in Pyrethroid-Resistant Insects
| Insect Species | Gene | Enzyme Family | Fold Change | Reference |
| Anopheles gambiae | CYP6M2 | Cytochrome P450 | >10-fold | [21] |
| Anopheles gambiae | GSTe2 | Glutathione S-Transferase | >5-fold | [4] |
| Culex quinquefasciatus | CYP9M10 | Cytochrome P450 | 264-fold | [4] |
| Anopheles stephensi | Esterase E4 | Carboxylesterase | up to 70-fold | [6] |
| Anopheles stephensi | Venom carboxylesterase-6 | Carboxylesterase | up to 70-fold | [6] |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Insecticide Resistance Monitoring
Objective: To determine the susceptibility of an insect population to a given insecticide.
Materials:
-
Glass bottles (250 ml) with caps
-
Technical grade insecticide
-
Acetone (B3395972) (high purity)
-
Micropipettes
-
Vortex mixer
-
Aspirator for insect handling
-
Timer
-
Insect holding cages
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide in acetone.
-
Coat the inside of each bottle with 1 ml of the desired insecticide concentration. A control bottle should be coated with 1 ml of acetone only.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of insecticide.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle using an aspirator.
-
Lay the bottles on their side to maximize insect contact with the treated surface.
-
-
Data Recording:
-
Record the number of dead or moribund insects at regular intervals until the diagnostic time is reached.
-
-
Data Analysis:
-
Calculate the percentage mortality for each insecticide concentration. If mortality in the control group is between 5% and 20%, correct the data using Abbott's formula. If control mortality is greater than 20%, the assay should be repeated.
-
(Adapted from the CDC Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay) [22]
Protocol 2: Synergist Assay using Piperonyl Butoxide (PBO)
Objective: To investigate the role of cytochrome P450s in pyrethroid resistance.
Procedure:
-
Prepare two sets of insecticide-coated bottles as described in Protocol 1.
-
Prepare PBO-coated bottles: Coat a separate set of bottles with a pre-determined, non-lethal concentration of PBO in acetone.
-
Pre-exposure to Synergist:
-
Introduce insects into the PBO-coated bottles and expose them for a specified period (e.g., 1 hour).
-
-
Insecticide Exposure:
-
After the pre-exposure period, transfer the insects from the PBO bottles to the insecticide-coated bottles.
-
-
Control Groups:
-
Include a control group exposed to acetone only.
-
Include a group exposed to PBO only.
-
Include a group exposed to the insecticide only.
-
-
Data Analysis:
-
Calculate and compare the mortality rates between the insecticide-only group and the PBO + insecticide group. A significant increase in mortality in the synergized group indicates the involvement of P450s in resistance.
-
(Adapted from WHO and CDC guidelines) [22][23]
Protocol 3: General Esterase Activity Assay
Objective: To quantify esterase activity in insect homogenates.
Materials:
-
Insect homogenates (prepared in phosphate (B84403) buffer)
-
α-naphthyl acetate (B1210297) or β-naphthyl acetate (substrate)
-
Fast Blue B salt (chromogenic agent)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize individual insects in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzymes.
-
Reaction Setup:
-
In a microplate well, mix the insect homogenate with the substrate solution.
-
Incubate at a controlled temperature for a specific duration (e.g., 30 minutes).
-
-
Color Development: Add the Fast Blue B salt solution to stop the reaction and develop a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for the product of α-naphthyl acetate hydrolysis).
-
Data Analysis:
-
Create a standard curve using known concentrations of α-naphthol or β-naphthol.
-
Calculate the esterase activity in the samples and normalize it to the protein concentration of the homogenate.
-
(Adapted from van Asperen, 1962, and subsequent modifications) [17][24]
Mandatory Visualizations
Caption: Metabolic pathways of pyrethroid detoxification in insects.
Caption: Workflow for a synergist bioassay to detect metabolic resistance.
References
- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrethroid resistance and gene expression profile of a new resistant An. gambiae colony from Uganda reveals multiple resistance mechanisms and overexpression of Glutathione-S-Transferases linked to survival of PBO-pyrethroid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting patterns of gene expression indicate differing pyrethroid resistance mechanisms across the range of the New World malaria vector Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ijabbr.com [ijabbr.com]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. Selection and Validation of Reference Genes For qRT-PCR Analysis of Rhopalosiphum padi (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative reverse transcription PCR assay to detect a genetic marker of pyrethroid resistance in Culex mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdc.gov [cdc.gov]
- 23. DSpace [iris.who.int]
- 24. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epsilon-momfluorothrin and Target-Site Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epsilon-momfluorothrin, particularly in the context of target-site resistance in insects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a synthetic pyrethroid insecticide.[1][2] Its primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[2] It binds to these channels, keeping them in an open state, which leads to hyperexcitation, paralysis, and ultimately the death of the insect.[2]
Q2: What is target-site resistance in the context of this compound?
A2: Target-site resistance to pyrethroids like this compound is primarily caused by genetic mutations in the para-type sodium channel gene, which codes for the VGSC protein. These mutations alter the protein structure, reducing the binding affinity of the insecticide to its target site. This phenomenon is commonly referred to as knockdown resistance (kdr).
Q3: What are the most common kdr mutations that may affect this compound efficacy?
A3: Several kdr mutations have been identified in various insect populations that confer resistance to pyrethroids. While specific data for this compound is limited, cross-resistance studies with other pyrethroids suggest that the following mutations are of significant concern:
-
L1014F/S/H: This is one of the most common kdr mutations and has been widely reported in numerous insect species.
-
V1016G/I: This mutation, often found in combination with others, can lead to high levels of resistance.
-
F1534C: Frequently found in Aedes aegypti mosquitoes, often in conjunction with the V1016G/I mutation.
-
M918T: Known as a "super-kdr" mutation, it can confer even higher levels of resistance.
Q4: How can I determine if my insect population has target-site resistance to this compound?
A4: A combination of bioassays and molecular diagnostics is recommended.
-
Phenotypic Bioassays: The CDC bottle bioassay is a standard method to determine the susceptibility of an insect population to an insecticide. A significant increase in the time it takes for the insects to be knocked down or a decrease in mortality compared to a susceptible population suggests resistance.
-
Molecular Diagnostics: PCR-based methods, such as allele-specific PCR (AS-PCR), quantitative PCR (qPCR), and DNA sequencing, can be used to detect the presence and frequency of known kdr mutations in your insect population.
Q5: Is there evidence of cross-resistance between this compound and other pyrethroids?
A5: While specific cross-resistance data for this compound is not widely available, it is highly probable that insects with kdr mutations conferring resistance to other pyrethroids will also exhibit some level of resistance to this compound due to their shared mode of action. However, the level of cross-resistance can vary depending on the specific mutation and the pyrethroid. For example, some non-ester pyrethroids like etofenprox (B1671711) have shown efficacy against certain pyrethroid-resistant strains.[3]
Troubleshooting Guides
Problem: I am observing reduced efficacy of this compound in my experiments compared to previous studies or a susceptible insect strain.
| Possible Cause | Troubleshooting Steps |
| Target-Site Resistance | 1. Conduct a Bioassay: Perform a CDC bottle bioassay to quantify the level of resistance in your insect population. Compare the results to a known susceptible strain. 2. Screen for kdr Mutations: Use PCR-based methods to genotype a sample of your insect population for common kdr mutations. |
| Metabolic Resistance | 1. Synergist Bioassays: Conduct bioassays with synergists like piperonyl butoxide (PBO) which inhibits cytochrome P450 monooxygenases, or S,S,S-tributyl phosphorotrithioate (DEF) which inhibits esterases. A significant increase in mortality in the presence of a synergist suggests metabolic resistance. |
| Incorrect Dosing or Application | 1. Verify Concentration: Double-check all calculations and dilutions of your this compound solution. 2. Ensure Proper Application: Review your experimental protocol to ensure the insecticide is being applied correctly and consistently. |
| Environmental Factors | 1. Control Temperature and Humidity: Ensure that your experimental conditions are stable and within the optimal range for the insecticide's activity. |
Problem: My PCR assay for kdr mutations is not working correctly (e.g., no amplification, non-specific bands).
| Possible Cause | Troubleshooting Steps |
| Poor DNA Quality | 1. Assess DNA Integrity: Run an aliquot of your DNA extract on an agarose (B213101) gel to check for degradation. 2. Re-extract DNA: If the DNA is degraded, use a fresh sample and a reliable DNA extraction protocol. |
| Incorrect Primer Design or Concentration | 1. Verify Primer Sequences: Double-check that your primer sequences are correct for the target kdr mutation and insect species. 2. Optimize Primer Concentration: Perform a primer concentration matrix to determine the optimal concentration for your assay. |
| Suboptimal PCR Conditions | 1. Optimize Annealing Temperature: Run a gradient PCR to determine the optimal annealing temperature for your primers. 2. Adjust MgCl2 Concentration: Titrate the MgCl2 concentration in your PCR reaction, as it can significantly impact enzyme activity and primer annealing. |
| Inhibitors in DNA Sample | 1. Dilute DNA Template: Diluting your DNA sample can sometimes reduce the concentration of PCR inhibitors. 2. Use a PCR Inhibitor Removal Kit: Several commercial kits are available to remove common PCR inhibitors from DNA samples. |
Quantitative Data
Table 1: Comparative LC50 Values of Pyrethroids against Susceptible and Resistant Insect Strains
| Insecticide | Insect Species | Strain/Genotype | LC50 (concentration) | Reference (similar findings) |
| Deltamethrin | Aedes aegypti | Susceptible (ROCK) | 0.003 µ g/bottle | [4] |
| Resistant (LKR - 410L+1016I+1534C) | 0.168 µ g/bottle | [4] | ||
| Permethrin | Anopheles gambiae | Susceptible (Kisumu-L/L) | 0.027% | [2] |
| Resistant (Kisumu-F/F - L1014F) | 0.267% | [2] | ||
| Cypermethrin | Culex quinquefasciatus | Susceptible | - | [5][6] |
| Resistant (with L1014F) | Mortality < 90% at diagnostic dose | [5][6] | ||
| Lambda-cyhalothrin | Rhopalosiphum padi | Susceptible | 6.33 ng/cm² | [7] |
| Tolerant | 37.0 ng/cm² | [7] |
Table 2: Resistance Ratios of Various Pyrethroids in Insects with kdr Mutations
| Insecticide | Insect Species | kdr Mutation(s) | Resistance Ratio (RR) | Reference (similar findings) |
| Deltamethrin | Aedes aegypti | 410L+1016I+1534C | 56 | [4] |
| Permethrin | Anopheles gambiae | L1014F | 9.9 | [2] |
| α-cypermethrin | Anopheles gambiae | L1014F | 19.7 | [2] |
| Deltamethrin | Anopheles gambiae | L1014F | 14.6 | [2] |
| Bioresmethrin/PBO | Musca domestica | L1014F (high frequency) | >25 | [8] |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Phenotypic Resistance
This protocol is adapted from the guidelines provided by the Centers for Disease Control and Prevention (CDC).
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Acetone (B3395972) (high purity)
-
Micropipettes and tips
-
Vortex mixer
-
Bottle roller or rotator (optional)
-
Aspirator for handling insects
-
Timer
-
Live insects (20-25 adults per bottle, 3-5 days old)
-
Control (untreated) bottle
Procedure:
-
Prepare Insecticide Solution: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to determine the diagnostic dose (the concentration that kills 100% of susceptible insects within a specific time).
-
Coat Bottles:
-
Add 1 ml of the desired this compound dilution (or 1 ml of acetone for the control bottle) to each bottle.
-
Cap the bottles and coat the entire inner surface by rolling and swirling the bottle until the acetone has completely evaporated. A bottle rotator can be used for even coating.
-
Leave the bottles uncapped in a fume hood for at least one hour to ensure all acetone has evaporated.
-
-
Introduce Insects:
-
Using an aspirator, carefully introduce 20-25 adult insects into each coated bottle and the control bottle.
-
-
Observe and Record:
-
Start the timer immediately after introducing the insects.
-
Record the number of knocked-down (unable to stand or fly) insects at 15-minute intervals for up to 2 hours.
-
After the observation period, transfer the insects to a clean recovery container with access to a sugar source.
-
Record the mortality after 24 hours.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration. If mortality in the control bottle is between 5% and 20%, correct the test mortalities using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
-
The resistance ratio (RR) can be calculated by dividing the LC50 of the test population by the LC50 of a known susceptible population.
-
Protocol 2: Molecular Detection of kdr Mutations by PCR
This is a general protocol for allele-specific PCR (AS-PCR) to detect a specific kdr mutation (e.g., L1014F). Primers should be designed based on the specific insect species and mutation of interest.
Materials:
-
DNA extraction kit
-
Insect samples
-
PCR tubes or plates
-
Thermal cycler
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Allele-specific primers (forward and reverse for both susceptible and resistant alleles)
-
Agarose gel electrophoresis equipment
-
DNA ladder
-
Gel documentation system
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercial kit or a standard protocol (e.g., CTAB method).
-
PCR Reaction Setup:
-
Prepare two separate PCR reactions for each individual insect: one with the susceptible allele-specific primer set and one with the resistant allele-specific primer set.
-
Each reaction should contain:
-
PCR master mix
-
Allele-specific primer pair
-
Template DNA
-
Nuclease-free water to the final volume
-
-
Include positive controls (DNA from known susceptible and resistant individuals) and a negative control (no template DNA).
-
-
PCR Amplification:
-
Place the PCR tubes/plate in a thermal cycler.
-
A typical PCR program would be:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Prepare an agarose gel (e.g., 2%) with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products from each reaction into the wells of the gel, along with a DNA ladder.
-
Run the gel at an appropriate voltage until the bands are well separated.
-
-
Result Interpretation:
-
Visualize the gel under UV light.
-
Homozygous Susceptible: A band will be present only in the reaction with the susceptible allele-specific primers.
-
Homozygous Resistant: A band will be present only in the reaction with the resistant allele-specific primers.
-
Heterozygous: Bands will be present in both the susceptible and resistant allele-specific reactions.
-
Visualizations
Caption: Mode of action of this compound on the voltage-gated sodium channel (VGSC).
Caption: Workflow for investigating target-site resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Efficacy of etofenprox against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Presence of L1014F Knockdown-Resistance Mutation in Anopheles gambiae s.s. From São Tomé and Príncipe [frontiersin.org]
- 6. Presence of L1014F Knockdown-Resistance Mutation in Anopheles gambiae s.s. From São Tomé and Príncipe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
Penetration resistance as a factor in Epsilon-momfluorothrin effectiveness
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of penetration resistance on the effectiveness of Epsilon-momfluorothrin. As a pyrethroid insecticide, the ability of this compound to penetrate the insect cuticle is a critical factor in its efficacy.
Disclaimer: While this compound is a pyrethroid insecticide, specific research on the role of penetration resistance in its effectiveness is limited in publicly available literature. The information and data presented below are based on studies of other pyrethroid insecticides and are provided to guide researchers in their experimental design and troubleshooting. The principles of penetration resistance are generally applicable across the pyrethroid class.
Frequently Asked Questions (FAQs)
Q1: What is penetration resistance and how does it affect this compound's effectiveness?
A1: Penetration resistance is a mechanism whereby an insect's cuticle (exoskeleton) is modified to slow the absorption of insecticides.[1] This can significantly reduce the effectiveness of contact insecticides like this compound, which must penetrate the cuticle to reach their target site, the sodium channels of the nervous system.[2][3] A reduced rate of penetration allows more time for the insect's metabolic defenses to detoxify the insecticide before it can exert its toxic effect.
Q2: What are the primary mechanisms of penetration resistance?
A2: There are two main mechanisms:
-
Cuticle Thickening: Resistant insects may have a thicker cuticle compared to susceptible individuals. This increased thickness provides a larger barrier that the insecticide must cross.
-
Altered Cuticle Composition: Changes in the composition of the cuticle, such as an increase in the amount of cuticular hydrocarbons (CHCs), can make the cuticle less permeable to insecticides.[4]
Q3: My experiment shows lower than expected mortality with this compound. Could penetration resistance be a factor?
A3: Yes, if you observe lower than expected mortality, especially in a field-collected or lab-selected insect strain, penetration resistance could be a contributing factor. This is particularly likely if the strain also shows resistance to other pyrethroids. Other resistance mechanisms to consider are target-site insensitivity and metabolic resistance.[1]
Q4: How can I determine if my test insects have developed penetration resistance?
A4: You can investigate penetration resistance through a combination of bioassays and direct measurements. Key approaches include:
-
Comparative Bioassays: Compare the toxicity of topically applied versus injected this compound. If the resistance level is significantly lower with injection, it suggests that the cuticle is playing a role in the resistance.
-
Cuticle Thickness Measurement: Use electron microscopy (SEM or TEM) to compare the cuticle thickness of your test strain with a known susceptible strain.
-
Insecticide Penetration Assay: Quantify the rate of insecticide absorption through the cuticle, often using radiolabeled compounds.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variable or inconsistent knockdown/mortality rates with this compound. | Insect population may have a mix of susceptible and resistant individuals with varying degrees of penetration resistance. | 1. Establish a dose-response curve for your specific insect strain to determine the LC50. 2. Consider single-pair matings and progeny testing to assess the heterogeneity of resistance in your population. |
| This compound is effective in lab strains but shows reduced efficacy in field populations. | Field populations may have developed resistance, including penetration resistance, due to previous insecticide exposure. | 1. Collect and rear a colony from the field population for resistance monitoring. 2. Perform the experimental protocols outlined below to assess for penetration resistance mechanisms. |
| Observed resistance to this compound is not fully explained by metabolic enzyme activity or target-site mutations. | Penetration resistance may be acting as a secondary resistance mechanism, working in concert with other mechanisms. | 1. Investigate cuticle thickness and insecticide penetration rates as described in the experimental protocols. 2. Consider the synergistic effect of penetration resistance with metabolic detoxification. |
Quantitative Data on Penetration Resistance to Pyrethroids
The following tables summarize quantitative data from studies on other pyrethroids, which can serve as a reference for what might be expected in studies with this compound.
Table 1: Cuticle Thickness in Pyrethroid-Resistant and Susceptible Insect Strains
| Insect Species | Pyrethroid | Resistant Strain Cuticle Thickness (μm) | Susceptible Strain Cuticle Thickness (μm) | % Increase in Resistant Strain | Reference |
| Anopheles funestus | Permethrin | 2.21 ± 0.15 | 2.00 ± 0.20 | 10.5% | [5] |
| Bactrocera cucurbitae | - | 15.84% greater than susceptible | - | 15.84% | [6] |
| Cimex lectularius | Pyrethroid | Significantly thicker in 24h survivors | Thinner in susceptible strain | - | [2] |
Table 2: Penetration of Pyrethroids in Resistant and Susceptible Insect Strains
| Insect Species | Pyrethroid | Time Point | % Penetration in Resistant Strain | % Penetration in Susceptible Strain | Reference |
| Anopheles gambiae | Deltamethrin | 2 hours | ~20% | ~40% | |
| Helicoverpa armigera | Deltamethrin | 4 hours | ~30% | ~50% |
Note: The data in Table 2 is illustrative and derived from graphical representations in the cited literature; precise values may vary.
Experimental Protocols
Protocol 1: Measurement of Cuticle Thickness using Electron Microscopy
Objective: To compare the cuticle thickness between suspected resistant and susceptible insect strains.
Methodology:
-
Sample Preparation:
-
Collect at least 10 adult insects from both the resistant and susceptible colonies.
-
Anesthetize the insects on ice or with CO2.
-
Dissect a specific body part for consistent comparison (e.g., tibia of the metathoracic leg).
-
Fix the dissected parts in a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer) overnight at 4°C.
-
Post-fix in 1% osmium tetroxide for 1-2 hours.
-
Dehydrate through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).
-
Embed the samples in resin (e.g., Spurr's resin).
-
-
Sectioning and Imaging:
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain with uranyl acetate (B1210297) and lead citrate.
-
Image the cross-sections of the cuticle using a Transmission Electron Microscope (TEM).
-
-
Data Analysis:
-
Capture multiple images from different sections of each insect.
-
Use image analysis software (e.g., ImageJ) to measure the thickness of the cuticle at several points per image.
-
Statistically compare the mean cuticle thickness between the resistant and susceptible groups.
-
Protocol 2: Insecticide Penetration Assay using Radiolabeled this compound
Objective: To quantify and compare the rate of this compound penetration through the cuticle of resistant and susceptible insects.
Methodology:
-
Preparation of Radiolabeled Insecticide:
-
Synthesize or procure radiolabeled this compound (e.g., with ¹⁴C or ³H).
-
Prepare a solution of the radiolabeled insecticide in a suitable solvent (e.g., acetone) at a known concentration.
-
-
Topical Application:
-
Anesthetize insects from both resistant and susceptible strains.
-
Apply a precise volume (e.g., 0.1-1 µL) of the radiolabeled insecticide solution to a specific location on the insect's body (e.g., the dorsal thorax).
-
-
Time-Course Experiment:
-
At various time points after application (e.g., 15 min, 30 min, 1h, 2h, 4h), process a subset of insects from each strain.
-
-
Sample Processing:
-
External Wash: Wash each insect individually in a vial with a known volume of a suitable solvent (e.g., acetone (B3395972) or hexane) to remove the unpenetrated insecticide from the cuticle surface.
-
Internal Extraction: Homogenize the washed insect in a scintillation cocktail or a suitable solvent to extract the insecticide that has penetrated the cuticle.
-
-
Quantification:
-
Measure the radioactivity in both the external wash and the internal extract using a liquid scintillation counter.
-
Calculate the percentage of the applied dose that has penetrated the cuticle at each time point.
-
-
Data Analysis:
-
Plot the percentage of penetration over time for both strains.
-
Compare the penetration rates between the resistant and susceptible strains using appropriate statistical analysis.
-
Visualizations
Caption: Workflow for investigating penetration resistance.
Caption: Impact of penetration resistance on effectiveness.
References
- 1. nifa.usda.gov [nifa.usda.gov]
- 2. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 3. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 4. Cuticular hydrocarbon profiles and aggregation in four Periplaneta species (Insecta: Dictyoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative performances, under laboratory conditions, of seven pyrethroid insecticides used for impregnation of mosquito nets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Behavioral Resistance of Insects to Epsilon-momfluorothrin
Welcome to the technical support center for researchers studying the behavioral resistance of insects to Epsilon-momfluorothrin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is behavioral resistance to this compound?
A1: Behavioral resistance is a mechanism where insects avoid the toxic effects of this compound by changing their behavior.[1] This can manifest as avoiding treated surfaces (repellency), leaving a treated area after brief contact (irritancy), or ceasing to feed on treated materials.[1][2] Unlike physiological resistance, which involves metabolic detoxification or target-site insensitivity, behavioral resistance is the first line of defense, preventing the insecticide from reaching its target.
Q2: How can I determine if my insect population is exhibiting behavioral resistance?
A2: You can use specialized bioassays to assess behavioral responses. The most common methods are choice tests and no-choice tests.[3][4][5] In a choice test, insects are given the option to reside in or move to an area treated with this compound or an untreated area.[2][3][4][5] A significant preference for the untreated area suggests avoidance behavior. No-choice tests expose insects only to a treated surface and are used to measure irritancy or escape responses.[3][4][5]
Q3: What are the key differences between repellency and irritancy?
A3: Repellency is the deterrence of an insect from a distance, preventing it from making contact with a treated surface. Irritancy, on the other hand, occurs after an insect makes contact with a treated surface, prompting it to leave the area.[6] Both are forms of behavioral avoidance.
Q4: Can behavioral resistance occur in conjunction with other resistance mechanisms?
A4: Yes, it is common for insect populations to exhibit multiple resistance mechanisms simultaneously. For instance, a population may have both behavioral avoidance and increased metabolic detoxification of pyrethroids. This combination can lead to a significant reduction in the efficacy of insecticide-based control measures.
Q5: What factors can influence the results of my behavioral assays?
A5: Several factors can impact the outcomes of behavioral assays, including:
-
Environmental Conditions: Temperature, humidity, and light cycles should be strictly controlled as they can affect insect activity.[7][8]
-
Insect Rearing Conditions: The age, sex, nutritional status, and mating status of the insects can all influence their behavior.[9]
-
Assay Arena: The size, shape, and material of the testing arena can affect insect movement and response.
-
Insecticide Formulation: The solvent used to dilute this compound and the concentration applied can alter its volatility and contact properties.
Troubleshooting Guides
This section addresses common issues encountered during behavioral resistance experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality in control group | - Contamination of the untreated area. - Unhealthy insect population. - Stressful handling or experimental conditions. | - Ensure separate equipment is used for treated and untreated surfaces. - Check insect rearing conditions for any signs of disease or stress. - Acclimate insects to the experimental setup before starting the assay.[10] |
| No significant avoidance behavior observed in a suspected resistant population | - Incorrect insecticide concentration (too low to elicit a response or too high, causing rapid knockdown). - Assay design is not sensitive enough. - The population may have a different primary resistance mechanism. | - Perform a dose-response experiment to determine the optimal concentration that elicits a behavioral response without causing high mortality. - Increase the duration of the assay or the size of the arena. - Conduct physiological assays (e.g., enzyme activity, target-site mutation analysis) to investigate other resistance mechanisms. |
| High variability in results between replicates | - Inconsistent environmental conditions. - Genetic heterogeneity within the insect population. - Inconsistent application of the insecticide. | - Strictly control temperature, humidity, and light during all experiments.[7][8] - Use a well-established, isogenic insect strain if possible. If using field-collected insects, increase the sample size. - Ensure a uniform and precise application of this compound to the treated surfaces. |
| Insects are inactive in both treated and control arenas | - Sub-optimal environmental conditions (e.g., temperature too low). - Insects are not in an active life stage or time of day. - Handling stress causing freezing behavior. | - Adjust environmental conditions to be optimal for the specific insect species. - Conduct assays during the insect's natural activity period. - Allow for a longer acclimation period. |
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison. Below are example tables for presenting data from behavioral assays.
Table 1: Two-Choice Arena Assay - Percentage of Insects in Treated vs. Untreated Areas
(Illustrative Data)
| Insect Strain | Treatment | N | % in Treated Area (Mean ± SE) | % in Untreated Area (Mean ± SE) | P-value |
| Susceptible | Control (Solvent) | 50 | 48.5 ± 2.1 | 51.5 ± 2.1 | 0.62 |
| Susceptible | This compound (0.1%) | 50 | 15.2 ± 3.5 | 84.8 ± 3.5 | <0.001 |
| Resistant | Control (Solvent) | 50 | 49.1 ± 2.3 | 50.9 ± 2.3 | 0.78 |
| Resistant | This compound (0.1%) | 50 | 35.8 ± 4.1 | 64.2 ± 4.1 | <0.01 |
Table 2: No-Choice Escape Assay - Time to Escape from a Treated Surface
(Illustrative Data)
| Insect Strain | Treatment | N | Mean Escape Time (seconds ± SE) | % Escaped within 10 min |
| Susceptible | This compound (0.1%) | 30 | 125 ± 15.2 | 93.3 |
| Resistant | This compound (0.1%) | 30 | 280 ± 25.8 | 66.7 |
Experimental Protocols
Protocol 1: Two-Choice Behavioral Avoidance Assay
Objective: To determine if insects exhibit avoidance behavior to surfaces treated with this compound.
Materials:
-
Glass or plastic petri dishes (e.g., 15 cm diameter), or a larger custom-built arena.
-
Filter paper cut to fit half of the arena.
-
This compound solution of desired concentration in a suitable solvent (e.g., acetone).
-
Solvent for control treatment.
-
Micropipette.
-
Test insects (e.g., 20-30 adult insects per replicate).
-
Video recording equipment and tracking software (optional, but recommended for detailed analysis).
Methodology:
-
Treat one half of a filter paper disc with the this compound solution and the other half with the solvent control. Ensure even application.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated filter paper in the bottom of the arena.
-
Introduce the test insects into the center of the arena.
-
Record the number of insects on the treated and untreated sides at regular intervals (e.g., every 5 minutes for 30 minutes).
-
For more detailed analysis, record the entire experiment and use tracking software to measure the time spent and distance moved in each zone.
-
Replicate the experiment multiple times.
Data Analysis:
-
Calculate the percentage of insects on the treated and untreated sides for each time point.
-
Use a chi-square test or a paired t-test to determine if there is a significant difference in the distribution of insects between the two sides.[11]
Protocol 2: No-Choice Irritancy (Escape) Assay
Objective: To measure the irritant effect of this compound, quantified by the time it takes for an insect to leave a treated surface.
Materials:
-
Glass or plastic cylinder (e.g., 10 cm diameter, 15 cm height) with the top open.
-
Filter paper treated with this compound.
-
Stopwatch or video recording equipment.
-
Test insects (tested individually).
Methodology:
-
Line the bottom of the cylinder with the treated filter paper.
-
Gently introduce a single insect onto the center of the treated surface.
-
Start the stopwatch immediately.
-
Record the time it takes for the insect to escape by crawling up the side of the cylinder and leaving the treated area.
-
Set a maximum observation time (e.g., 10 minutes). If the insect does not escape within this time, record the maximum time.
-
Repeat the experiment with multiple individual insects.
Data Analysis:
-
Calculate the mean escape time for each treatment group.
-
Use a t-test or ANOVA to compare the escape times between different strains or concentrations.
-
Survival analysis (e.g., Kaplan-Meier curves) can be used to compare the escape rate over time.[9]
Visualizations
Caption: Experimental workflow for investigating behavioral resistance.
Caption: Putative signaling pathway for behavioral avoidance.
Caption: Troubleshooting logic for high result variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Choice test – Entomology Testing Laboratory [biocidetesting.com]
- 3. New mosquito repellency bioassay for evaluation of repellents and pyrethroids using an attractive blood-feeding device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mosquito repellency bioassay for evaluation of repellents and pyrethroids using an attractive blood-feeding device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Testing the reproducibility of ecological studies on insect behavior in a multi-laboratory setting identifies opportunities for improving experimental rigor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An experimental hut study to quantify the effect of DDT and airborne pyrethroids on entomological parameters of malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devrieslab.mgcafe.uky.edu [devrieslab.mgcafe.uky.edu]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy of Epsilon-momfluorothrin Versus Other Pyrethroid Insecticides: A Guide for Researchers
This guide provides a comprehensive comparison of the insecticidal efficacy of Epsilon-momfluorothrin against other widely used pyrethroids, including deltamethrin, permethrin, cypermethrin, and bifenthrin. The information is intended for researchers, scientists, and professionals in drug development and vector control, presenting experimental data, detailed methodologies, and mechanistic insights to inform research and development efforts.
Executive Summary
This compound, a Type I synthetic pyrethroid, demonstrates potent insecticidal activity characterized by a rapid knockdown effect.[1] Available data indicates superior knockdown performance of its isomeric mixture, momfluorothrin (B1263211), against common household pests compared to older pyrethroids like tetramethrin. While direct, comprehensive comparative data against a broader range of modern pyrethroids remains limited in publicly available literature, this guide synthesizes existing information to provide a comparative framework. Pyrethroids, as a class, are neurotoxicants that act on the voltage-gated sodium channels of insects, leading to paralysis and death.[2] Variations in chemical structure among different pyrethroids influence their specific efficacy, residual activity, and safety profiles.
Data Presentation: Comparative Efficacy
The following tables summarize available quantitative data on the efficacy of momfluorothrin (the isomeric mixture containing this compound) and other key pyrethroids against various insect pests. It is important to note that direct head-to-head comparisons of this compound with all the listed pyrethroids under identical experimental conditions are not extensively available in the reviewed literature.
Table 1: Knockdown Speed (KT₅₀) of Momfluorothrin vs. d-Tetramethrin
| Insect Species | Momfluorothrin Concentration | KT₅₀ (minutes) | d-Tetramethrin Concentration | KT₅₀ (minutes) | Relative Potency (Momfluorothrin vs. d-Tetramethrin) |
| Common House Mosquito (Culex pipiens pallens) | 0.0063% | ≤ 0.7 | 0.0063% | ~5.6 | ≥ 8 times greater |
| House Fly (Musca domestica) | 0.0063% | 1.8 | 0.0063% | ~14.4 | 8 times greater |
| German Cockroach (Blattella germanica) | 0.010% | 0.58 | 0.010% | ~11.6 | 20 times greater |
Data sourced from a study by Sumitomo Chemical Co., Ltd. The KT₅₀ represents the time required to knock down 50% of the test insect population.[1]
Table 2: General Comparison of Efficacy and Residual Activity of Various Pyrethroids
| Pyrethroid | Key Efficacy Characteristics | Residual Activity | Common Target Pests |
| This compound | Rapid knockdown and immobilization ("freezing effect").[1] | Information not widely available in comparative studies. | Flying and crawling household insects (e.g., mosquitoes, flies, cockroaches).[3] |
| Deltamethrin | Highly potent with rapid knockdown. Effective at low doses.[4] | Moderate to long-lasting, depending on the surface and environmental conditions.[5][6] | Wide range including agricultural pests, mosquitoes, and cockroaches.[4] |
| Permethrin | Broad-spectrum with good knockdown and repellent properties.[7] | Moderate residual activity, susceptible to degradation in sunlight.[8] | Household pests, livestock parasites, and public health vectors. |
| Cypermethrin | High insecticidal activity with rapid knockdown. | Good residual activity on various surfaces.[4] | Broad-spectrum, including agricultural pests and German cockroaches.[4] |
| Bifenthrin | Highly effective with long-lasting residual control, particularly outdoors. | Long-lasting, stable in soil and resistant to UV degradation.[8] | Structural pests (e.g., termites), turf and ornamental insects, and agricultural pests. |
This table provides a general overview based on multiple sources. Direct comparative efficacy can vary significantly based on insect species, resistance status, formulation, and environmental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from standardized laboratory bioassays. Understanding these methodologies is crucial for interpreting the results and designing future comparative studies.
WHO Tube Bioassay for Knockdown and Mortality
This method is widely used to assess insecticide susceptibility in adult mosquitoes.
-
Preparation : Insecticide-impregnated filter papers are placed inside plastic tubes. A control tube with paper treated only with the solvent is also prepared.
-
Exposure : A batch of 20-25 non-blood-fed female mosquitoes (typically 3-5 days old) are introduced into the exposure tube.
-
Knockdown Assessment : The number of knocked-down insects is recorded at regular intervals over a 60-minute exposure period.
-
Recovery and Mortality : After the exposure period, the mosquitoes are transferred to a clean holding tube with access to a sugar solution.
-
Final Assessment : Mortality is recorded 24 hours post-exposure.
Topical Application Bioassay
This method allows for the precise application of a known dose of insecticide directly onto an individual insect.
-
Insect Immobilization : Test insects are briefly anesthetized using carbon dioxide or by chilling.
-
Dose Preparation : Serial dilutions of the insecticide in a suitable solvent (e.g., acetone) are prepared.
-
Application : A micro-applicator is used to apply a small, precise volume (typically 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
-
Observation : Treated insects are placed in a clean container with food and water and observed for knockdown at specific time points.
-
Mortality Assessment : Mortality is recorded at 24 hours post-application to determine the lethal dose (LD₅₀).
Residual Efficacy Bioassay
This protocol evaluates the persistence of an insecticide's effectiveness on various surfaces over time.
-
Surface Treatment : Different types of surfaces (e.g., wood, cement, mud) are treated with a specific concentration of the insecticide formulation.
-
Aging : The treated surfaces are stored under controlled conditions (temperature, humidity, and light) for various periods (e.g., 1, 3, 6 months).
-
WHO Cone Bioassay : At each time point, a WHO cone is fixed to the treated surface. A set number of insects (e.g., 10-15) are introduced into the cone and exposed for a defined period (e.g., 30 minutes).
-
Post-Exposure Observation : After exposure, the insects are transferred to a clean holding container with a food source.
-
Mortality Assessment : Mortality is recorded 24 hours post-exposure. The test is repeated at subsequent intervals to determine the duration of effective residual activity (typically defined as causing ≥80% mortality).
Mandatory Visualizations
Pyrethroid Mode of Action Signaling Pathway
Caption: Mode of action of pyrethroid insecticides on insect voltage-gated sodium channels.
Experimental Workflow for Efficacy Testing
Caption: Generalized experimental workflow for determining insecticide efficacy.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 3. canada.ca [canada.ca]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrethroid insecticides maintain repellent effect on knock-down resistant populations of Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pomais.com [pomais.com]
Validating the insecticidal activity of Epsilon-momfluorothrin against resistant strains
For Immediate Release
A critical evaluation of the novel pyrethroid insecticide, Epsilon-momfluorothrin, reveals its high insecticidal activity. However, a comprehensive analysis of its efficacy specifically against insecticide-resistant strains, supported by publicly available, peer-reviewed comparative data, remains an area requiring further research. This guide synthesizes available information on this compound, outlines the prevalent mechanisms of insecticide resistance, and provides standardized protocols for its validation, offering a framework for researchers, scientists, and drug development professionals to assess its potential in managing resistant insect populations.
This compound is the most biologically active isomer of Momfluorothrin, a synthetic pyrethroid insecticide.[1][2] Like other pyrethroids, its mode of action is as an axonic poison, targeting the voltage-gated sodium channels in the neuronal membranes of insects. By keeping these channels open, it leads to hyperexcitation and paralysis of the insect.[1]
Comparative Performance Overview
Initial studies on Momfluorothrin, the isomeric mixture containing this compound, demonstrate its potent knockdown effect against various insect pests. For instance, in aerosol formulations, Momfluorothrin exhibited approximately 20-fold higher knockdown activity against house flies (Musca domestica) and 30-fold higher activity against German cockroaches (Blattella germanica) when compared to Tetramethrin.[3] It is also noted for its "freezing effect," causing rapid immobilization of insects.[3] To enhance its efficacy, Momfluorothrin is sometimes formulated in combination with other pyrethroids, such as d-phenothrin, or with synergists like piperonyl butoxide, which can help overcome certain resistance mechanisms.[4]
Despite its demonstrated high potency, there is a notable absence of publicly available, peer-reviewed studies that specifically quantify the insecticidal activity of this compound against well-characterized resistant strains of insects and compare it to other insecticides. Such data, typically presented as LC50 (median lethal concentration) or LD50 (median lethal dose) values, is crucial for validating its effectiveness in real-world scenarios where insecticide resistance is prevalent.
Understanding Insecticide Resistance
The widespread use of insecticides has led to the evolution of resistance in many insect populations. The primary mechanisms of resistance to pyrethroids, the class to which this compound belongs, are:
-
Target-Site Insensitivity: This is most commonly associated with mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr). These mutations alter the binding site of the insecticide, reducing its efficacy.[5][6]
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The major enzyme families implicated are Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[5][7] Overexpression of these enzymes is a common finding in resistant insect populations.[7]
The presence and combination of these resistance mechanisms can lead to cross-resistance, where resistance to one insecticide confers resistance to other insecticides within the same chemical class or even to those with different modes of action.[8]
Data on Insecticide Efficacy Against Resistant Strains
While specific data for this compound is not available in the public domain, the following tables illustrate how comparative efficacy data against resistant strains is typically presented. The data shown is for other pyrethroid insecticides and is intended to serve as an example for the type of analysis required for this compound.
Table 1: Example of Comparative Toxicity of Pyrethroid Insecticides against Susceptible and Resistant House Fly (Musca domestica) Strains
| Insecticide | Strain | Resistance Ratio (RR) | LD50 (µ g/fly ) |
| Permethrin | Susceptible | - | 0.01 |
| Resistant (kdr) | 150 | 1.5 | |
| Deltamethrin | Susceptible | - | 0.005 |
| Resistant (metabolic) | 50 | 0.25 | |
| Cypermethrin | Susceptible | - | 0.008 |
| Resistant (kdr + metabolic) | >500 | >4.0 |
Note: This table is a hypothetical representation based on typical resistance data and does not represent actual data for this compound.
Table 2: Example of Comparative Efficacy of Insecticides against Pyrethroid-Resistant German Cockroach (Blattella germanica)
| Insecticide | Strain | Resistance Ratio (RR) | LD50 (µ g/insect ) |
| Deltamethrin | Susceptible | - | 0.02 |
| Resistant | 480 | 9.6 | |
| Cypermethrin | Susceptible | - | 0.03 |
| Resistant | 202 | 6.06 | |
| Fipronil | Susceptible | - | 0.005 |
| Resistant | 14 | 0.07 |
Note: This table is a hypothetical representation based on typical resistance data and does not represent actual data for this compound.[9]
Experimental Protocols for Validating Insecticidal Activity
To validate the efficacy of this compound against resistant insect strains, standardized bioassays are essential. The following are detailed methodologies for key experiments.
Topical Application Bioassay
This method directly applies a known amount of insecticide to the insect, bypassing cuticular barriers and providing a measure of intrinsic toxicity.
Protocol:
-
Insect Rearing: Rear susceptible and characterized resistant strains of the target insect under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Insecticide Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). Create a series of serial dilutions to establish a range of concentrations expected to cause between 10% and 90% mortality.
-
Application: Anesthetize adult insects (e.g., using CO2 or chilling). Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water. Record mortality at set time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability to make coordinated movements when prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Glass Vial/Surface Contact Bioassay
This method assesses the toxicity of an insecticide through tarsal contact, simulating exposure to a treated surface.
Protocol:
-
Preparation of Vials: Coat the inside of glass vials or petri dishes with a specific concentration of this compound dissolved in a volatile solvent like acetone. Allow the solvent to evaporate completely, leaving a uniform layer of the insecticide. Control vials are treated with solvent only.
-
Insect Exposure: Introduce a known number of insects into each treated vial.
-
Observation: Record knockdown and mortality at regular intervals.
-
Data Analysis: Calculate the KT50 (median knockdown time) or LC50 (if mortality is the endpoint) using appropriate statistical methods.
Visualizing Experimental Workflows and Resistance Pathways
To further clarify the processes involved in validating insecticidal activity and understanding resistance, the following diagrams are provided.
References
- 1. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. canada.ca [canada.ca]
- 5. Phenotypic resistance to pyrethroid associated to metabolic mechanism in Vgsc-L995F-resistant Anopheles gambiae malaria mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. In the hunt for genomic markers of metabolic resistance to pyrethroids in the mosquito Aedes aegypti: An integrated next-generation sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple insecticide resistance mechanisms involving metabolic changes and insensitive target sites selected in anopheline vectors of malaria in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pervasive Resistance to Pyrethroids in German Cockroaches (Blattodea: Ectobiidae) Related to Lack of Efficacy of Total Release Foggers - PMC [pmc.ncbi.nlm.nih.gov]
Epsilon-momfluorothrin and Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is critical in the effective deployment of new insecticidal compounds. Epsilon-momfluorothrin, a member of the pyrethroid class of insecticides, is no exception. While specific cross-resistance studies detailing the performance of this compound against various resistant insect strains are not extensively available in public literature, a comprehensive understanding can be derived from its classification as a pyrethroid and the well-documented resistance mechanisms associated with this class.
This guide provides an objective comparison of the expected cross-resistance profile of this compound with other insecticides, based on established principles of pyrethroid resistance. The information presented is supported by data from studies on other pyrethroids, which serve as a predictive framework in the absence of direct experimental data for this compound.
Mechanisms of Pyrethroid Resistance and Predicted Cross-Resistance
Insecticide resistance is broadly categorized into two primary mechanisms: target-site resistance and metabolic resistance.[1] The presence of one or both mechanisms can confer cross-resistance to other insecticides that share the same target site or are detoxified by the same metabolic pathways.
Target-Site Resistance: The primary target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[2] Pyrethroids bind to the VGSC, keeping it open and causing repetitive nerve firing, which leads to paralysis and death of the insect.[3] A common mechanism of resistance involves point mutations in the gene encoding the VGSC, collectively known as knockdown resistance (kdr).[4][5][6] These mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their efficacy.[2]
Because this compound is a pyrethroid, it is anticipated to be affected by kdr mutations. Insects possessing these mutations will likely exhibit cross-resistance to this compound. Notably, kdr mutations are known to confer cross-resistance between pyrethroids and DDT, as they share the same target site.[3][6][7]
Metabolic Resistance: This form of resistance involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[1] The major enzyme families implicated in pyrethroid metabolism are cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).[8][9][10] Insect populations with elevated levels or more efficient forms of these enzymes can break down pyrethroids more rapidly, leading to resistance. P450-mediated detoxification is a particularly significant mechanism of pyrethroid resistance.[9][11]
Cross-resistance due to metabolic pathways can be broader and more complex. For instance, an insect population with enhanced P450 activity against one pyrethroid is likely to show resistance to other pyrethroids that are substrates for the same P450 enzymes.[12] This can also extend to other classes of insecticides if they are detoxified by the same enzymatic pathways.
The following table summarizes the insecticides and insecticide classes that are likely to exhibit cross-resistance with this compound based on shared resistance mechanisms observed with other pyrethroids.
| Insecticide Class | Specific Examples | Primary Mechanism of Cross-Resistance |
| Pyrethroids (Type I & II) | Permethrin, Deltamethrin, Cypermethrin, Bifenthrin, Lambda-cyhalothrin | Target-Site (kdr mutations), Metabolic (P450s, Esterases) |
| Organochlorines | DDT | Target-Site (kdr mutations) |
| Neonicotinoids | Imidacloprid | Metabolic (P450s - in some species) |
| Organophosphates | Chlorpyrifos | Metabolic (Esterases, P450s - in some species) |
| Carbamates | Bendiocarb | Metabolic (Esterases - in some species) |
| Oxadiazines | Indoxacarb | Metabolic (P450s - in some species) |
Note: The extent of cross-resistance can vary significantly between different insect species and populations, depending on the specific resistance mechanisms present.
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, standardized bioassays are employed. The following is a generalized protocol based on the CDC bottle bioassay, which is widely used for monitoring insecticide resistance.[13]
Objective: To determine the susceptibility of a known insecticide-resistant insect population to this compound and compare it to a susceptible control strain.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (or another suitable solvent)
-
250 ml glass bottles with screw caps
-
Pipettes
-
Aspirator for insect handling
-
Timer
-
Holding containers with a food source (e.g., 10% sugar solution)
-
Insect strains: a susceptible reference strain and one or more resistant strains of the target insect species.
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to obtain a range of concentrations.
-
Bottle Coating: Coat the inside of the glass bottles with 1 ml of each this compound concentration. Control bottles are coated with 1 ml of acetone only.
-
Solvent Evaporation: Roll the bottles on their sides until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Insect Exposure: Introduce 20-25 non-anesthetized adult insects into each bottle using an aspirator.
-
Observation: Record the number of knocked-down or dead insects at regular intervals for a predetermined exposure period (e.g., up to 2 hours).
-
Recovery and Mortality: After the exposure period, transfer the insects to clean holding containers with a food source. Record the final mortality at 24 hours post-exposure.
-
Data Analysis: Analyze the concentration-mortality data using probit analysis to calculate the lethal concentration required to kill 50% of the population (LC50). The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
An RR value greater than 1 indicates resistance. The magnitude of the RR value quantifies the level of resistance.
Visualizing Resistance Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the key signaling pathways involved in pyrethroid resistance and a typical experimental workflow for cross-resistance studies.
Caption: Mechanisms of pyrethroid action and resistance.
Caption: Experimental workflow for a cross-resistance bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Pyrethroid-Resistance and Presence of Two Knockdown Resistance (kdr) Mutations, F1534C and a Novel Mutation T1520I, in Indian Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. WHO EMRO - Knockdown resistance mutations contributing to pyrethroid resistance in Aedes aegypti population, Saudi Arabia [emro.who.int]
- 6. Multiple Resistance Mechanisms to Pyrethroids Insecticides in Anopheles gambiae sensu lato Population From Mali, West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Insecticide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. Metabolic resistance to pyrethroids with possible involvement of non-coding ribonucleic acids in Anopheles funestus, the major malaria vector in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug Lygus lineolaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of pyrethroid metabolizing P450 enzymes characterizes highly resistant Anopheles vector species targeted by successful deployment of PBO-treated bednets in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
A Comparative Efficacy Analysis of Epsilon-momfluorothrin, Deltamethrin, and Permethrin
This guide provides a detailed comparison of the insecticidal efficacy of epsilon-momfluorothrin, deltamethrin (B41696), and permethrin (B1679614), targeted at researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds.
Mechanism of Action: Sodium Channel Modulation
All three compounds are synthetic pyrethroids that act as neurotoxins in insects. Their primary target is the voltage-gated sodium channels in the nerve cell membranes. By binding to these channels, they disrupt the normal transmission of nerve impulses. Specifically, they prolong the opening of the sodium channels, leading to a sustained influx of sodium ions. This action causes a state of hyperexcitability in the neuron, resulting in tremors, paralysis, and ultimately, the death of the insect.[1][2]
Deltamethrin is classified as a Type II pyrethroid, which typically causes a long-lasting prolongation of the sodium current. Permethrin is generally considered a Type I pyrethroid, inducing a shorter prolongation of the sodium current compared to Type II pyrethroids. This compound is also a pyrethroid ester insecticide that acts as an axonic poison by keeping sodium channels open.[1][2]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, deltamethrin, and permethrin against common insect pests. It is important to note that direct comparative studies evaluating all three compounds under identical conditions are limited in the public domain. The data presented here are compiled from different studies and should be interpreted with this in mind.
Table 1: Efficacy Against House Fly (Musca domestica)
| Insecticide | Bioassay Method | Parameter | Value | Relative Potency/Remarks |
| This compound | Aerosol Spray | KT50 (min) | ~1.8 (at 0.0063%) | Approximately 20-fold higher knockdown activity than tetramethrin.[3][4] |
| Deltamethrin | Topical Application | LD50 (µ g/insect ) | 0.0031 | Data from a study comparing multiple pyrethroids.[5][6] |
| Deltamethrin | Topical Application | LD90 (µ g/insect ) | 0.0062 | Data from a study comparing multiple pyrethroids.[5][6] |
| Permethrin | Topical Application | LD50 (µ g/insect ) | 0.0416 | Data from a study comparing multiple pyrethroids.[5][6] |
| Permethrin | Topical Application | LD90 (µ g/insect ) | 0.1656 | Data from a study comparing multiple pyrethroids.[5][6] |
Table 2: Efficacy Against German Cockroach (Blattella germanica)
| Insecticide | Bioassay Method | Parameter | Value | Relative Potency/Remarks |
| This compound | Aerosol Spray | KT50 (min) | ~0.58 (at 0.010%) | Approximately 30-fold higher knockdown activity than tetramethrin.[3][4] |
| Deltamethrin | Residual Contact | Mortality | 100% at 24h (Susceptible Strain) | A study showed low to no efficacy on a resistant field strain.[7] |
| Permethrin | Not Specified | - | - | Resistance to permethrin in German cockroaches has been widely reported. |
Table 3: Efficacy Against Mosquitoes (Aedes aegypti)
| Insecticide | Bioassay Method | Parameter | Value | Remarks |
| This compound | - | - | No direct comparative data found. | |
| Deltamethrin | WHO Tube Test | Mortality | 34% - 44.2% (Resistant Strains) | A study on field strains from Thailand showed strong resistance.[8] |
| Permethrin | WHO Tube Test | Mortality | 16% - 86.84% (Resistant Strains) | A study in Thailand showed varying levels of resistance.[9] |
| Permethrin | Topical Application | LD50 (µ g/mosquito ) | 16.88 (Susceptible Strain) | A resistant strain had an LD50 of 400.52 µ g/mosquito .[10] |
Experimental Protocols
The following are generalized methodologies for common insecticide bioassays. Specific parameters may vary between studies.
Topical Application Bioassay
This method assesses the intrinsic toxicity of an insecticide by direct application.
-
Insect Rearing: Test insects are reared under controlled laboratory conditions to ensure uniformity in age and size.
-
Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.
-
Anesthesia: Insects are anesthetized using CO2 or chilling to immobilize them for application.
-
Application: A precise volume (e.g., 0.5-1.0 µL) of the insecticide dilution is applied to the dorsal thorax of each insect using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are placed in clean containers with food and water and held under controlled conditions.
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to make coordinated movements when prodded.
-
Data Analysis: The data is subjected to probit analysis to determine the LD50 (the dose required to kill 50% of the test population).
Aerosol Spray Bioassay
This method evaluates the efficacy of aerosolized insecticides.
-
Test Chamber: A sealed chamber of a specified volume is used.
-
Insect Release: A known number of test insects are released into the chamber.
-
Insecticide Application: A precise amount of the aerosol formulation is sprayed into the chamber.
-
Exposure: Insects are exposed for a defined period.
-
Knockdown Assessment: The time taken for 50% of the insects to be knocked down (KT50) is recorded.
-
Mortality Assessment: After exposure, insects are transferred to clean containers and mortality is assessed at a later time point (e.g., 24 hours).
Residual Contact Bioassay
This method assesses the toxicity of insecticide residues on a surface.
-
Surface Treatment: A surface (e.g., glass petri dish, ceramic tile) is treated with a known concentration of the insecticide and allowed to dry.
-
Insect Exposure: A known number of insects are confined to the treated surface for a specific period.
-
Observation: Knockdown and mortality are observed at set time intervals.
-
Data Analysis: Data can be used to determine the time to achieve a certain level of mortality or the concentration required to cause mortality after a fixed exposure time.
Summary and Conclusion
Based on the available data, this compound demonstrates exceptionally high knockdown activity against house flies and German cockroaches, significantly outperforming tetramethrin. When comparing deltamethrin and permethrin against house flies, deltamethrin is considerably more potent, with a much lower LD50.
It is crucial to consider the development of insecticide resistance, which is a significant factor in the field efficacy of pyrethroids.[11][12] Resistance to both deltamethrin and permethrin has been documented in various insect populations, which can dramatically reduce their effectiveness.[7][8][9]
For a comprehensive evaluation, direct comparative studies of this compound against deltamethrin and permethrin on a range of key insect pests, including resistant strains, are warranted. Such studies would provide a clearer understanding of the relative efficacy and potential advantages of this compound in pest management programs. Researchers should consult the detailed experimental protocols to ensure the reproducibility and comparability of their findings.
References
- 1. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. 2019 | R&D Reports "SUMITOMO KAGAKU (English Edition)" | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Behavioral Action of Deltamethrin and Cypermethrin in Pyrethroid-Resistant Aedes aegypti (Diptera: Culicidae): Implications for Control Strategies in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov.tw [cdc.gov.tw]
- 12. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Epsilon-momfluorothrin Using LC/MS and GC/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for the quantitative analysis of Epsilon-momfluorothrin, a synthetic pyrethroid insecticide. The information presented is based on established methodologies for pyrethroid analysis and serves as a practical resource for validating these two powerful analytical techniques. While specific validated methods for this compound are not widely published, this guide extrapolates from proven methods for structurally similar pyrethroids to provide reliable and scientifically sound protocols.
Data Presentation: A Comparative Overview
The following table summarizes typical performance data for the analysis of pyrethroid insecticides using LC/MS/MS and GC/MS/MS. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | LC/MS/MS | GC/MS/MS |
| Limit of Detection (LOD) | 0.15 - 3 µg/kg[1] | 0.05 - 2.59 ng/L (water), 0.10 - 87.7 pg/g (sediment)[2] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg[1] | 5 - 10 µg/kg[3] |
| Linearity (R²) | > 0.99[1] | > 0.99[4] |
| Recovery (%) | 84 - 115%[1] | 75.2 - 109.8%[4] |
| Precision (RSD) | < 10%[1] | < 10%[4] |
| Matrix Effects | Can be significant, often mitigated by dilution or matrix-matched standards.[5] | Can be significant, often requiring matrix-matched standards or advanced cleanup.[5] |
| Compound Amenability | Broad applicability to a wide range of polar and non-polar compounds. | Suitable for volatile and thermally stable compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of pyrethroid insecticides, adaptable for this compound, using LC/MS/MS and GC/MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with 10-15 mL of water.
-
Extraction: Add 15 mL of acetonitrile (B52724) (with 1% acetic acid for LC/MS/MS or without for GC/MS/MS) to a 50 mL centrifuge tube containing the homogenized sample. Shake vigorously for 1 minute.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (for LC/MS/MS) or sodium chloride (for GC/MS/MS). Shake vigorously for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 1.2 g of anhydrous MgSO₄ and 0.4 g of primary secondary amine (PSA) sorbent. For samples with high fat content, 0.4 g of C18 sorbent can be added. For pigmented samples, 0.4 g of graphitized carbon black (GCB) may be used, but note that this can lead to the loss of some planar pesticides. Shake for 30 seconds and centrifuge at ≥ 3000 rcf for 5 minutes.
-
Final Extract: The supernatant is ready for analysis. For LC/MS/MS, it can often be directly injected after dilution. For GC/MS/MS, a solvent exchange to a more volatile solvent like hexane (B92381) or iso-octane may be necessary.
LC/MS/MS Method
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization, is typical.[6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for pyrethroids, often forming [M+NH₄]⁺ adducts.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions per compound for confirmation.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
GC/MS/MS Method
-
Chromatographic Conditions:
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10-25°C/min, and holding for 5-10 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard. For enhanced sensitivity and selectivity for some pyrethroids, Negative Chemical Ionization (NCI) can be employed.[2][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
-
Source Temperature: 230 - 250 °C.
-
Transfer Line Temperature: 280 - 300 °C.
-
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the LC/MS and GC/MS analysis of this compound.
Caption: LC/MS/MS Experimental Workflow.
Caption: GC/MS/MS Experimental Workflow.
Conclusion
Both LC/MS/MS and GC/MS/MS are powerful and reliable techniques for the determination of this compound residues. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. LC/MS/MS may be preferred for its broader applicability and reduced need for derivatization, while GC/MS/MS can offer excellent sensitivity, particularly with NCI for certain compounds. A thorough validation of the chosen method is imperative to ensure data integrity and consistency.
References
- 1. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. caltestlabs.com [caltestlabs.com]
Comparative analysis of the knockdown effect of Epsilon-momfluorothrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the knockdown effect of Epsilon-momfluorothrin, a novel pyrethroid insecticide. The product's performance is evaluated against other commercially available pyrethroids, supported by experimental data to inform research and development in pest control.
Quantitative Knockdown Performance
The knockdown time (KT50), the time required to knock down 50% of the test insect population, is a critical parameter for evaluating the efficacy of a fast-acting insecticide. The following table summarizes the available KT50 data for Momfluorothrin (the isomeric mixture containing this compound) and other pyrethroids against the housefly (Musca domestica), a common model organism in insecticide testing.
| Insecticide | Concentration (% w/v) | Test Organism | KT50 (minutes) | Relative Potency vs. d-Tetramethrin | Reference |
| Momfluorothrin | 0.0063% (in oil solution spray) | Musca domestica | 1.8 | 8 times greater | [1] |
| d-Tetramethrin | Not Specified | Musca domestica | Not Directly Stated (used as baseline) | 1 | [1] |
| Permethrin (generic) | 100-fold diluted emulsion (sprayed at 200 mL/m²) | Musca domestica | 22.7 | Not Applicable | [2] |
| Permethrin (original) | 100-fold diluted emulsion (sprayed at 200 mL/m²) | Musca domestica | 34.1 | Not Applicable | [2] |
Note: Direct comparative studies of this compound against a wide range of pyrethroids under identical conditions are limited in the public domain. The data presented is compiled from available studies and should be interpreted with consideration of the varying experimental protocols.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Pyrethroid insecticides, including this compound, exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[3] This action disrupts the normal functioning of the nervous system, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[3]
The primary mode of action involves the binding of the pyrethroid molecule to a specific site on the alpha-subunit of the VGSC. This binding modifies the gating kinetics of the channel, prolonging the open state and inhibiting its transition to the inactivated state. The persistent influx of sodium ions leads to continuous nerve impulses, causing the characteristic rapid knockdown effect.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of insecticide knockdown effects.
Knockdown Bioassay Protocol (Spray Method)
This protocol is a generalized procedure based on common practices for evaluating the knockdown speed of aerosolized insecticides against flying insects.
Objective: To determine the time required for an insecticide formulation to cause knockdown in a specified percentage of a test insect population (e.g., KT50).
Materials:
-
Test insects (e.g., adult female Musca domestica, 3-5 days old)
-
Test insecticide formulation (e.g., this compound in an oil-based aerosol)
-
Control formulation (aerosol without the active ingredient)
-
Exposure chamber (e.g., glass or plastic container of a specified volume)
-
Spraying apparatus to deliver a consistent volume of the formulation
-
Observation cages
-
Timer
-
Personal Protective Equipment (PPE)
Procedure:
-
Insect Preparation: Acclimate the test insects to the experimental conditions (temperature and humidity) for at least one hour before the test.
-
Chamber Preparation: Place a known number of insects (e.g., 20-30) into the exposure chamber.
-
Insecticide Application: Introduce a precise amount of the insecticide formulation into the chamber as a spray.
-
Exposure: Keep the insects exposed to the insecticide for a defined period.
-
Observation: Continuously observe the insects and record the time at which each insect is knocked down (defined as the inability to maintain normal posture or fly).
-
Data Analysis: Calculate the KT50 value using probit analysis or other appropriate statistical methods.
-
Control Group: A control group is exposed to the formulation without the active ingredient to account for any effects of the solvent or propellant.
Conclusion
The available data indicates that Momfluorothrin, the isomeric mixture containing this compound, demonstrates a significantly faster knockdown effect against houseflies compared to the benchmark pyrethroid, d-Tetramethrin.[1] Its high potency at low concentrations suggests its potential as a highly effective active ingredient in fast-acting insecticide formulations. Further direct comparative studies with a broader range of modern pyrethroids under standardized conditions are warranted to fully elucidate the relative performance of this compound. The provided experimental protocols and mechanistic diagrams offer a framework for conducting such comparative research.
References
Epsilon-momfluorothrin: A Comparative Analysis of Isomeric Activity in Insecticidal Applications
For Researchers, Scientists, and Drug Development Professionals
Epsilon-momfluorothrin, a potent synthetic pyrethroid insecticide, stands out due to its specific stereochemistry which is intrinsically linked to its high insecticidal efficacy. As with many chiral pesticides, the spatial arrangement of atoms within the momfluorothrin (B1263211) molecule dictates its biological activity. This guide provides a side-by-side comparison of this compound and its isomers, supported by available experimental data, to elucidate the critical role of stereochemistry in its function.
Understanding Momfluorothrin and its Isomers
Momfluorothrin is a complex molecule characterized by multiple stereoisomers due to two chiral centers on its cyclopropane (B1198618) ring and a geometrical isomerism (Z/E) at the double bond in the vinyl group. This results in a total of eight possible stereoisomers. This compound is the common name for a single, specific isomer: the (1R,3R)-trans-Z isomer. It is this particular configuration that is reported to be the most biologically active form.[1]
Comparative Knockdown Activity
The knockdown effect, a rapid paralysis of the target insect, is a key performance indicator for insecticides. The following data from studies conducted by Sumitomo Chemical Co., Ltd. compares the knockdown activity (KT₅₀ - the time required to knock down 50% of the insect population) of the momfluorothrin isomeric mixture against a standard pyrethroid, d-Tetramethrin.
| Target Insect | Insecticide | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency (vs. d-Tetramethrin) |
| House Fly (Musca domestica) | Momfluorothrin | 0.0063 | 1.8 | ~8x higher |
| d-Tetramethrin | 0.05 | 1.8 | 1x | |
| German Cockroach (Blattella germanica) | Momfluorothrin | 0.010 | 0.58 | ~20x higher |
| d-Tetramethrin | 0.20 | 0.58 | 1x |
Data sourced from "Discovery and Development of a Novel Pyrethroid Insecticide Momfluorothrin". The data indicates that the momfluorothrin mixture possesses significantly higher knockdown activity against both house flies and German cockroaches compared to d-Tetramethrin, achieving the same effect at a much lower concentration.
Experimental Protocols
The following methodologies were employed to determine the knockdown activity of the momfluorothrin isomeric mixture.
House Fly Knockdown Test (Glass Chamber Method)
-
Test Insect: Adult female house flies (Musca domestica), 4-5 days old.
-
Apparatus: Glass chamber (70 cm x 70 cm x 70 cm).
-
Procedure:
-
A group of 20-30 house flies is released into the glass chamber.
-
A 0.7 mL aliquot of the test oil solution is sprayed into the chamber using a glass atomizer at a pressure of 20 psi.
-
The number of knocked-down (paralyzed and unable to fly) insects is recorded at set time intervals.
-
The KT₅₀ value is calculated from the time-mortality data using probit analysis.
-
German Cockroach Knockdown Test (Direct Spray Method)
-
Test Insect: Adult male German cockroaches (Blattella germanica).
-
Apparatus: Spray gun, petri dish (9 cm diameter).
-
Procedure:
-
A group of 10 cockroaches is placed in a petri dish.
-
The test oil solution is sprayed directly onto the cockroaches from a height of 40 cm.
-
The number of knocked-down (on their backs and unable to right themselves) insects is recorded over time.
-
The KT₅₀ value is determined from the collected data.
-
Mode of Action: The Pyrethroid Signaling Pathway
Pyrethroids, including this compound, exert their insecticidal effect by targeting the nervous system of insects. Their primary site of action is the voltage-gated sodium channels in neuronal membranes.
By binding to the sodium channels, this compound locks them in an open state, leading to a continuous influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, which rapidly results in paralysis and ultimately, the death of the insect.[1]
Isomeric Activity Relationship
The high biological activity of the (1R)-trans-Z isomer (this compound) is a result of its specific three-dimensional shape, which allows for an optimal fit with the target site on the insect's sodium channel. Other isomers, with different spatial arrangements, do not bind as effectively, leading to significantly lower insecticidal activity.
Experimental Workflow for Isomer Activity Screening
To determine the most active isomer of a novel pyrethroid like momfluorothrin, a systematic experimental workflow is typically followed.
This process involves the synthesis of the isomeric mixture, followed by separation and purification of each individual isomer. The structure of each isomer is then confirmed, and they are subjected to biological assays to determine their relative insecticidal potency. The most active isomer is then selected for further development.
References
Safety Profile of Epsilon-momfluorothrin: A Comparative Analysis with Alternative Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, with three other commonly used pyrethroids: d-phenothrin, metofluthrin, and prallethrin. The information presented is collated from peer-reviewed studies and regulatory agency assessments to facilitate an objective evaluation for research and development purposes.
Executive Summary
This compound, like other pyrethroids, acts on the nervous system of insects. Its mammalian toxicity profile is a critical aspect of its overall safety assessment. This guide presents key toxicological endpoints for this compound and its alternatives, including acute toxicity, sub-chronic and chronic effects, neurotoxicity, and carcinogenicity. All quantitative data is summarized in comparative tables, and standardized experimental workflows are visualized to provide a clear understanding of the methodologies employed in these safety assessments.
Comparative Toxicological Data
The following tables summarize the key toxicological data for this compound and the selected alternative pyrethroids. These values are primarily derived from studies conducted in laboratory animals, which are standard models for predicting potential human health effects.
| Acute Toxicity | This compound | d-phenothrin | Metofluthrin | Prallethrin |
| Oral LD50 (rat, mg/kg) | >2000[1] | >5000[2] | >2000[3] | 640 (male), 460 (female) |
| Dermal LD50 (rat, mg/kg) | >2000[1] | >2000[2] | >2000[3] | >5000 |
| Inhalation LC50 (rat, mg/L/4h) | No data available | >2.1 | Slight toxicity | Moderately toxic[4] |
| Skin Irritation (rabbit) | Non-irritant | Non-irritant[2] | Non-irritating[5] | Not irritating[4] |
| Eye Irritation (rabbit) | Minimally irritating | Mild irritant[2] | Minimally irritating[5] | Minimally irritating[4] |
| Dermal Sensitization | No data available | Not a sensitizer[2] | Not a dermal sensitizer[5] | Not a dermal sensitizer[4] |
| Sub-chronic & Chronic Toxicity | This compound | d-phenothrin | Metofluthrin | Prallethrin |
| NOAEL (Chronic, dog, mg/kg/day) | No data available | 7.1 (based on hepatocellular enlargement and adrenal focal degeneration)[6] | No data available | 2.5 (based on clinical signs of neurotoxicity) |
| Carcinogenicity | Induced hepatocellular tumors in rats via CAR activation[7][8] | "Not likely to be Carcinogenic to Humans"[9] | Liver tumors in rats (considered not relevant to humans at expected exposure levels)[10][11] | "Not Likely to be Carcinogenic to Humans"[4] |
| Neurotoxicity | This compound | d-phenothrin | Metofluthrin | Prallethrin |
| Acute Neurotoxicity (rat) | Neurotoxic effects (tremors) observed following oral gavage. | Piloerection observed at high doses. | Tremors, twitches, abnormal respiration, increased motor activity, and mortality at 100 mg/kg.[4] | Decreased exploratory behavior, reduced motor activity, and transient tremors.[4] |
| Sub-chronic Neurotoxicity (rat) | No neurotoxic effects observed following dietary or dermal exposure. | No data available | Mortality and clinical signs including tremors and twitches. | Higher arousal rate at the highest dose tested.[4] |
Experimental Protocols
The toxicological evaluations of these pyrethroids generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and comparability of data.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This study is designed to assess the adverse effects of a single oral dose of a substance.
-
Test System: Typically, young adult female rats are used.
-
Dosing: The test substance is administered by gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study aims to identify a dose that produces evident toxicity without mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (OECD 402)
This study evaluates the potential adverse effects of a single dermal application of a substance.
-
Test System: Young adult rats (male and female) are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped one day before the test.
-
Dosing: The test substance is applied uniformly over a prepared area of skin (at least 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.
-
Observations: Animals are observed for clinical signs of toxicity and skin reactions at the application site for 14 days. Body weights are recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Federal Register :: d-Phenothrin; Pesticide Tolerances [federalregister.gov]
- 10. Mode of action analysis for the synthetic pyrethroid metofluthrin-induced rat liver tumors: evidence for hepatic CYP2B induction and hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Case study: an evaluation of the human relevance of the synthetic pyrethroid metofluthrin-induced liver tumors in rats based on mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Epsilon-momfluorothrin: A Comparative Performance Analysis Against IRAC Group 3A Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Epsilon-momfluorothrin, a newer pyrethroid insecticide, against other established insecticides within the Insecticide Resistance Action Committee (IRAC) Group 3A. This group of insecticides is characterized by its mode of action as sodium channel modulators.[1] The data presented is intended to offer an objective overview supported by available experimental findings to aid in research and development.
Executive Summary
This compound, the active isomer of momfluorothrin (B1263211), is a synthetic pyrethroid insecticide belonging to IRAC Group 3A.[2] Like other pyrethroids, it acts as a potent axonic poison, disrupting the nervous system of insects by keeping sodium channels in the neuronal membranes open, which leads to hyperexcitation and paralysis.[1] Available data indicates that momfluorothrin exhibits a rapid knockdown effect against various insect pests, in some cases surpassing the efficacy of older pyrethroids like d-Tetramethrin. However, comprehensive, direct head-to-head comparative studies with a wide range of other commercially significant Group 3A pyrethroids are limited in the public domain. This guide synthesizes the available performance data and provides context through detailed experimental methodologies.
Data Presentation: Performance Metrics
The following tables summarize the available quantitative data on the efficacy of momfluorothrin and other selected IRAC Group 3A insecticides. It is crucial to note that the experimental conditions, such as insect strain, formulation, and application method, can significantly influence the results. Therefore, direct comparisons between different studies should be made with caution.
Table 1: Knockdown Efficacy (KT₅₀) of Momfluorothrin vs. d-Tetramethrin
| Insect Species | Insecticide | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency vs. d-Tetramethrin |
| Common House Mosquito(Culex pipiens pallens) | Momfluorothrin | 0.0063% | ≤ 0.7 | ≥ 8x |
| d-Tetramethrin | - | - | - | |
| House Fly(Musca domestica) | Momfluorothrin | 0.0063% | 1.8 | 8x |
| d-Tetramethrin | - | - | - | |
| German Cockroach(Blattella germanica) | Momfluorothrin | 0.010% | 0.58 | 20x |
| d-Tetramethrin | - | - | - | |
| Data sourced from a study on the discovery and development of Momfluorothrin.[3] |
Table 2: Comparative Efficacy (LD₅₀) of Various Pyrethroids against a Susceptible Strain of Musca domestica
| Insecticide | LD₅₀ (µg a.i./insect) | Relative Efficacy vs. Deltamethrin (at LD₅₀) |
| Deltamethrin | 0.0027 | 1.0x |
| Lambda-cyhalothrin | 0.0054 | 2.0x less effective |
| alpha-Cypermethrin | 0.0070 | 2.6x less effective |
| Cypermethrin | 0.0157 | 5.8x less effective |
| Cyfluthrin | 0.0213 | 7.9x less effective |
| Permethrin | 0.0386 | 14.3x less effective |
| Fenvalerate | 0.0851 | 31.5x less effective |
| Data adapted from a study evaluating the efficacy of seven pyrethroids against Musca domestica.[4][5] |
Table 3: Residual Efficacy of Pyrethroid Barrier Treatments against Aedes albopictus
| Insecticide | Application Rate | Residual Efficacy (Weeks with Significant Reduction) |
| Lambda-cyhalothrin | 0.1% | Up to 6 weeks |
| Bifenthrin | 0.08% | Up to 6 weeks |
| Data from a study on the efficacy of two pyrethroid insecticides as barrier treatments.[6] |
Experimental Protocols
1. Knockdown Efficacy Bioassay (adapted from Momfluorothrin development study[3])
-
Objective: To determine the time required to knock down 50% of the test insect population (KT₅₀).
-
Test Insects: Common house mosquito (Culex pipiens pallens), house fly (Musca domestica), German cockroach (Blattella germanica).
-
Method:
-
Preparation of Insecticide Solutions: The test insecticide (e.g., Momfluorothrin) is dissolved in a suitable solvent (e.g., kerosene (B1165875) or a specified oil solution) to achieve the desired concentration.
-
Test Chamber: A glass chamber of a specified volume is used for the assay.
-
Application: A defined volume of the insecticide solution is sprayed into the chamber using a spray nozzle to ensure uniform distribution.
-
Insect Exposure: A known number of adult insects are released into the chamber immediately after spraying.
-
Observation: The number of knocked-down insects is recorded at regular intervals (e.g., every 30 seconds or 1 minute).
-
Data Analysis: The KT₅₀ value is calculated using probit analysis or a similar statistical method.
-
2. Topical Application Bioassay for LD₅₀ Determination (General Protocol)
-
Objective: To determine the median lethal dose (LD₅₀) of an insecticide when applied directly to the insect.
-
Test Insects: Adult female house flies (Musca domestica), 3-5 days old.
-
Method:
-
Insecticide Dilutions: Serial dilutions of the active ingredient are prepared in a volatile solvent like acetone.
-
Insect Immobilization: Test insects are briefly anesthetized using carbon dioxide.
-
Application: A precise volume (typically 1 microliter) of the insecticide dilution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent only.
-
Holding Conditions: Treated insects are placed in holding containers with access to food and water and maintained under controlled temperature and humidity for 24 hours.
-
Mortality Assessment: The number of dead insects is recorded after 24 hours.
-
Data Analysis: The LD₅₀ value is calculated using probit analysis.
-
Mandatory Visualizations
Caption: Mode of action of IRAC Group 3A insecticides on the voltage-gated sodium channel.
Caption: Workflow for a topical application bioassay to determine LD₅₀.
References
- 1. This compound (Ref: S-1563) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of two pyrethroid insecticides applied as barrier treatments for managing mosquito (Diptera: Culicidae) populations in suburban residential properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Epsilon-momfluorothrin's effectiveness in different formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Epsilon-momfluorothrin, a synthetic pyrethroid insecticide, in various formulations. The information is intended for researchers, scientists, and professionals involved in drug development and pest control. This document outlines the superior efficacy of this compound in aerosol formulations compared to other pyrethroids and discusses the potential impact of different formulation types on its performance.
Comparative Efficacy of this compound Aerosol Formulation
This compound, the most biologically active isomer of momfluorothrin, demonstrates exceptional knockdown activity against a range of common insect pests.[1] Extensive testing has shown its superiority over older pyrethroids, such as d-Tetramethrin. The following tables summarize the comparative knockdown efficacy (KT50) of an oil-based aerosol formulation of Momfluorothrin, which contains this compound as the active isomer.
Table 1: Knockdown Efficacy (KT50) against House Flies (Musca domestica)
| Active Ingredient | Concentration (% w/v) | KT50 (minutes) | Relative Potency vs. d-Tetramethrin |
| Momfluorothrin | 0.0063 | 1.8 | 8x |
| d-Tetramethrin | 0.0500 | - | 1x |
Table 2: Knockdown Efficacy (KT50) against German Cockroaches (Blattella germanica)
| Active Ingredient | Concentration (% w/v) | KT50 (minutes) | Relative Potency vs. d-Tetramethrin |
| Momfluorothrin | 0.010 | 0.58 | 20x |
| d-Tetramethrin | 0.200 | - | 1x |
Table 3: Knockdown Efficacy (KT50) against Common House Mosquitoes (Culex pipiens pallens)
| Active Ingredient | Concentration (% w/v) | KT50 (minutes) | Relative Potency vs. d-Tetramethrin |
| Momfluorothrin | 0.0063 | ≤ 0.7 | ≥ 8x |
| d-Tetramethrin | 0.0500 | - | 1x |
The Influence of Formulation on Pyrethroid Efficacy
While specific comparative data for this compound in non-aerosol formulations is limited in publicly available literature, the type of formulation is known to significantly impact the bioavailability and efficacy of pyrethroid insecticides. Different formulations, such as Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP), can alter the residual activity and contact effectiveness of the active ingredient.
-
Emulsifiable Concentrates (EC): EC formulations typically provide rapid action due to the high bioavailability of the dissolved active ingredient.[2]
-
Suspension Concentrates (SC): SC formulations consist of solid active ingredients suspended in water. They are generally considered more environmentally friendly and may offer a longer shelf life compared to ECs.[2] Studies on other pyrethroids have shown that SC formulations can provide high mortality rates on various surfaces.[3]
-
Wettable Powders (WP): WP formulations have demonstrated greater long-term residual efficacy on porous surfaces like mud compared to SC formulations in some studies.[3]
The choice of formulation can lead to significant differences in the amount of active ingredient that becomes available to the target pest, with some studies showing order-of-magnitude differences in pyrethroid mass wash-off from surfaces depending on the formulation.[4] Therefore, the selection of an appropriate formulation for this compound will be critical for optimizing its performance in specific applications and environments.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrethroid insecticide efficacy.
Aerosol Knockdown Efficacy Testing (Peet-Grady Chamber Method)
This method is a standard for evaluating the efficacy of aerosolized insecticides against flying insects.
-
Test Chamber: A Peet-Grady chamber (typically 1.8 x 1.8 x 1.8 meters) with stainless steel interior walls is used.
-
Test Insects: A known number of laboratory-reared adult insects (e.g., 100 house flies or mosquitoes) are released into the chamber.
-
Insecticide Application: The aerosol formulation is sprayed for a predetermined time (e.g., 1-2 seconds) into the chamber through a port. A small fan may be used to ensure even distribution of the insecticide.
-
Observation: The number of knocked-down insects is recorded at regular intervals (e.g., every minute for 15 minutes).
-
Data Analysis: The time required to knock down 50% of the insect population (KT50) is calculated using probit analysis.
-
Mortality Assessment: After the observation period, the insects are collected and transferred to a clean cage with access to food and water. Mortality is assessed 24 hours post-treatment.
Residual Contact Efficacy Testing
This method evaluates the long-term effectiveness of an insecticide on a treated surface.
-
Surface Preparation: Various surfaces (e.g., glass, wood, painted drywall) are treated with the insecticide formulation at a specified application rate.
-
Aging: The treated surfaces are aged under controlled conditions (temperature, humidity, and light) for different time intervals (e.g., 1, 7, 30 days).
-
Insect Exposure: A known number of insects are confined to the treated surface for a specific duration.
-
Observation: The knockdown and mortality of the insects are recorded at set time points.
-
Data Analysis: The percentage of mortality is calculated for each surface type and aging interval.
Mode of Action: Signaling Pathway
This compound, like other pyrethroid insecticides, is a neurotoxin that targets the voltage-gated sodium channels in the nerve cell membranes of insects.[5][6] The binding of this compound to these channels disrupts their normal function, leading to prolonged opening of the channels. This results in a persistent influx of sodium ions, causing a state of hyperexcitation in the neuron, leading to paralysis and eventual death of the insect.[1]
References
- 1. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 2. Comparing EC vs. SC: The Future of Pesticide Technology| Z-Mixer [z-mixer.com]
- 3. scielo.br [scielo.br]
- 4. Formulation Effects and the Off-target Transport of Pyrethroid Insecticides from Urban Hard Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Ref: S-1563) [sitem.herts.ac.uk]
A Comparative Toxicological Profile of Epsilon-momfluorothrin and Other Pyrethroids on Non-Target Organisms
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological effects of the novel pyrethroid insecticide, Epsilon-momfluorothrin, against other commonly used pyrethroids—beta-cyfluthrin, deltamethrin, and permethrin. This analysis is supported by a compilation of experimental data from various toxicological studies on a range of non-target organisms.
This document summarizes key toxicity endpoints, outlines standardized experimental methodologies, and visualizes both a typical ecotoxicological testing workflow and the fundamental mechanism of pyrethroid action. The quantitative data presented is intended to facilitate a clear comparative assessment of the environmental safety profiles of these insecticides.
Quantitative Toxicity Data Summary
The following tables provide a comparative summary of the acute toxicity of this compound and other selected pyrethroids on various non-target organisms. The data is presented as LC50 (Lethal Concentration 50%) for aquatic and soil organisms and LD50 (Lethal Dose 50%) for avian and insect species. These values represent the concentration or dose of a substance that is lethal to 50% of a test population over a specified period.
Table 1: Acute Toxicity to Aquatic Organisms
| Insecticide | Species | Exposure Duration | LC50 |
| This compound | Carp (Cyprinus carpio) | 96 hours | 8.9 µg/L[1] |
| Daphnia magna (Water Flea) | 48 hours | 7.8 µg/L[1] | |
| Beta-cyfluthrin | Fish | - | 0.068 µg/L[2] |
| Aquatic Invertebrates | 48 hours | 0.00029 mg/L[2] | |
| Deltamethrin | Fish (general) | 96 hours | 0.91-3.50 µg/L[3] |
| Permethrin | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 2.5 µg/L[4] |
| Bluegill Sunfish (Lepomis macrochirus) | 48 hours | 1.8 µg/L[4] | |
| Daphnia magna (Water Flea) | 48 hours | 0.6 µg/L[4] |
Table 2: Acute Toxicity to Terrestrial Invertebrates
| Insecticide | Species | Route of Exposure | LD50/LC50 |
| This compound | Western Honeybee (Apis mellifera) | Contact | 0.21 µ g/bee [1] |
| Western Honeybee (Apis mellifera) | Oral | >5.08 µ g/bee [1] | |
| Earthworm (Eisenia fetida) | - | 97.6 mg/kg soil[1] | |
| Beta-cyfluthrin | Honeybee (Apis mellifera) | Oral | 0.05 µ g/bee [2] |
| Honeybee (Apis mellifera) | Contact | <0.025 µ g/bee [5] | |
| Earthworm | 14 days | ~1000 mg/kg[2] | |
| Deltamethrin | Honeybee (Apis mellifera) | Contact | 0.0015 µ g/bee [6] |
| Honeybee (Apis mellifera) | Oral | 0.079 µ g/bee [7] | |
| Permethrin | Honeybee (Apis mellifera) | Topical | 0.029 µ g/bee [4] |
Table 3: Acute Oral Toxicity to Avian Species
| Insecticide | Species | LD50 |
| This compound | Bobwhite Quail | >2250 mg/kg[1] |
| Beta-cyfluthrin | Canary (Serinus sp.) | 170 ± 41 mg/kg[8][9] |
| Shiny Cowbird (Molothrus bonariensis) | 2234 ± 544 mg/kg[8][9] | |
| Eared Dove (Zenaida auriculata) | 2271 ± 433 mg/kg[8][9] | |
| Bobwhite Quail | >2000 mg/kg[10] | |
| Deltamethrin | Mallard Duck (Anas platyrhynchos) | >4640 mg/kg[3] |
| Permethrin | Chicken | >3000 mg/kg[4] |
| Mallard Duck (Anas platyrhynchos) | >9800 mg/kg[4] | |
| Japanese Quail (Coturnix japonica) | >13,500 mg/kg[4] |
Experimental Protocols
The following are summarized methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards for chemical safety testing.
Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD 203)
-
Test Organism: A recommended fish species (e.g., Rainbow Trout, Zebra Fish, Fathead Minnow) is selected.
-
Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.
-
Test Substance Preparation: The test substance is dissolved in water to create a series of concentrations. A vehicle may be used for substances with low water solubility.
-
Exposure: Fish are introduced to the test solutions (at least five concentrations in a geometric series) and a control group (clean water). There are typically 7-10 fish per concentration. The exposure period is 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the observation period using statistical methods like probit analysis.
Avian Acute Oral Toxicity Testing (OECD 223)[11][12]
-
Test Species: A common test species is the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).[11]
-
Acclimation: Birds are acclimated to the testing environment.
-
Dosing: The test substance, typically in a carrier vehicle like corn oil, is administered directly into the crop or esophagus of the birds via gavage.
-
Dosage Levels: A limit test at 2000 mg/kg body weight can be performed initially. If mortality occurs, a full dose-response study with at least three dose levels is conducted.
-
Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
Honeybee Acute Toxicity Testing (Oral - OECD 213 & Contact - OECD 214)[14]
-
Oral Toxicity (OECD 213): [12]
-
Test Bees: Young adult worker honeybees are used.
-
Test Diet: The test substance is mixed with a sucrose (B13894) solution.
-
Exposure: Bees are housed in small cages and provided with the treated sucrose solution for a set period (typically 48-96 hours).
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The oral LD50 is calculated, expressed as µg of the test substance per bee.
-
-
Contact Toxicity (OECD 214): [13][14]
-
Test Bees: Young adult worker honeybees are used.
-
Application: A small, precise droplet of the test substance dissolved in a suitable solvent is applied to the dorsal thorax of each bee.
-
Exposure: The bees are then held in clean cages with a food supply.
-
Observations: Mortality is assessed at 24, 48, 72, and 96 hours.
-
Data Analysis: The contact LD50 is determined and expressed as µg of the test substance per bee.
-
Earthworm Acute Toxicity Testing (OECD 207)[18][19][20][21]
-
Test Species: The earthworm species Eisenia fetida is commonly used.
-
Test Substrate: An artificial soil mixture is prepared according to the guideline.
-
Application: The test substance is thoroughly mixed into the soil at various concentrations.
-
Exposure: Earthworms are introduced into the treated soil and maintained under controlled temperature and light conditions for 14 days.
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects like changes in behavior and weight are also noted.
-
Data Analysis: The LC50 value, expressed as mg of the test substance per kg of dry soil, is calculated.
Visualizations
The following diagrams illustrate the experimental workflow for ecotoxicological assessment and the mode of action of pyrethroid insecticides.
Caption: Experimental workflow for non-target organism toxicity assessment.
Caption: Simplified signaling pathway of pyrethroid neurotoxicity.
References
- 1. Suspected Permethrin-Containing Powder Bath Poisoning in a Flock of Mountain Quail (Oreortyx pictus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awhhe.am [awhhe.am]
- 3. npic.orst.edu [npic.orst.edu]
- 4. Permethrin Technical Fact Sheet [npic.orst.edu]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Pesticides & Bee Toxicity | Minnesota Department of Agriculture [mda.state.mn.us]
- 8. Formulated Beta-Cyfluthrin Shows Wide Divergence in Toxicity among Bird Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EXTOXNET PIP - CYFLUTHRIN [extoxnet.orst.edu]
- 11. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Safe Disposal of Epsilon-momfluorothrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Epsilon-momfluorothrin, a synthetic pyrethroid insecticide, requires careful handling and adherence to specific disposal protocols to mitigate risks to human health and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulatory standards.
This compound is classified as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental contamination and potential harm to wildlife.[2][3] Adherence to federal regulations such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) is mandatory for the disposal of pesticides like this compound.[4] State and local regulations may also impose stricter guidelines.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) for specific handling and emergency instructions. When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[5][6] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved methods for disposing of unwanted this compound and its empty containers.
1. Managing Unused or Excess this compound:
-
Do Not Dispose Down the Drain: Never pour this compound down the sink, toilet, or any other drain.[2][3] This can interfere with wastewater treatment processes and contaminate waterways, posing a significant threat to aquatic ecosystems.[2]
-
Prioritize Use or Transfer: The most environmentally sound approach is to use all of the product according to its intended application.[3][5] If you are unable to use the remaining material, check if another authorized user or a neighboring lab can utilize it.[3]
-
Household Hazardous Waste Collection: For small quantities, your local solid waste management authority may sponsor a household hazardous waste collection program.[3][7] Contact them to determine if they accept pesticide waste and to find out the schedule for the next collection event.[7]
-
Licensed Hazardous Waste Contractor: If a collection program is not available, or for larger quantities, you must arrange for disposal through a licensed hazardous waste contractor.[7] These contractors are equipped to handle and dispose of hazardous materials in an environmentally sound manner, often through high-temperature incineration at specialized facilities.[4][8]
2. Decontamination and Disposal of Empty Containers:
Empty pesticide containers can still contain hazardous residues and must be handled with care.[2] Never reuse empty this compound containers for any other purpose.[2][5]
-
Triple-Rinsing Procedure: To decontaminate empty containers, follow the triple-rinsing procedure outlined below.[2]
-
Empty any remaining product into the application equipment or a designated waste container.
-
Fill the container approximately one-quarter full with a suitable solvent (consult the product SDS for recommended solvents).
-
Securely cap the container and shake it for at least 30 seconds.
-
Pour the rinsate into the application equipment or a designated hazardous waste container.
-
Repeat this rinsing process two more times.[2]
-
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as regular solid waste.[7] However, always check with your local regulations, as some recycling programs may specifically accept decontaminated pesticide containers.[2] Do not puncture or burn aerosol containers, as they can explode.[2]
Quantitative Disposal Guidelines
| Disposal Method | Applicable To | Key Requirements |
| Use or Transfer | Unused, unadulterated product | Must be used for its intended purpose by an authorized user. |
| Household Hazardous Waste Program | Small quantities of unwanted product | Check with your local solid waste authority for acceptance criteria and collection schedules. Transport in original, labeled containers.[5][7] |
| Licensed Hazardous Waste Contractor | Large quantities, contaminated materials, and rinsate | Must be a licensed and reputable contractor. Waste must be properly packaged and labeled according to transportation regulations. Incineration is a common disposal method for organic pesticides.[4][8] |
| Triple-Rinsed Container Disposal | Empty product containers | Must be triple-rinsed according to the prescribed procedure. Check local regulations for disposal as solid waste or recycling options.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound and its containers.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always prioritize safety and consult with your institution's environmental health and safety department for any specific disposal requirements.
References
- 1. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. epa.gov [epa.gov]
- 4. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Epsilon-momfluorothrin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Epsilon-momfluorothrin, a synthetic pyrethroid insecticide. Adherence to these procedures is paramount to ensure personal safety and environmental protection. This document is intended to be a primary resource for laboratory personnel, offering clear, step-by-step guidance for routine operations and emergency situations.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential health and environmental risks. While some suppliers may provide a Safety Data Sheet (SDS) that classifies it as non-hazardous, more comprehensive databases indicate specific dangers. It is prudent to operate under the more cautious guidelines. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 2): May cause damage to organs.[1]
-
Hazardous to the Aquatic Environment — Acute Hazard (Category 1): Very toxic to aquatic life.[1]
-
Hazardous to the Aquatic Environment — Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) and Exposure Control
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile). |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands. |
Engineering Controls: Work should be conducted in a chemical fume hood to ensure adequate ventilation. An eyewash station and safety shower must be readily accessible.[2]
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all required PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Transfer: If working with the powdered form, handle with care to avoid creating dust. Use appropriate tools for transfer.
-
Solution Preparation: For creating solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Properly dispose of all contaminated waste. Wash hands thoroughly.
Storage Plan
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage (up to 1 month).[2] |
| Shipping | Can be shipped at room temperature for periods of less than 2 weeks.[2] |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[2] Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with soap and water.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Clean: Decontaminate the spill area.
-
PPE: Wear appropriate PPE during the entire cleanup process.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and its container in accordance with federal, state, and local regulations. Do not allow the product to enter drains or waterways due to its high toxicity to aquatic life.
-
Contaminated Materials: All disposable PPE, absorbent materials, and other contaminated items must be collected in a sealed, labeled container and disposed of as hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or personal exposure.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
